molecular formula C10H12O2 B15407662 1-(3-Hydroxy-4,5-dimethylphenyl)ethanone

1-(3-Hydroxy-4,5-dimethylphenyl)ethanone

Katalognummer: B15407662
Molekulargewicht: 164.20 g/mol
InChI-Schlüssel: GTNQKAQGQFKDNB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

1-(3-Hydroxy-4,5-dimethylphenyl)ethanone is a useful research compound. Its molecular formula is C10H12O2 and its molecular weight is 164.20 g/mol. The purity is usually 95%.
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Eigenschaften

Molekularformel

C10H12O2

Molekulargewicht

164.20 g/mol

IUPAC-Name

1-(3-hydroxy-4,5-dimethylphenyl)ethanone

InChI

InChI=1S/C10H12O2/c1-6-4-9(8(3)11)5-10(12)7(6)2/h4-5,12H,1-3H3

InChI-Schlüssel

GTNQKAQGQFKDNB-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC(=C1C)O)C(=O)C

Herkunft des Produkts

United States
Foundational & Exploratory

A Technical Guide to the Synthesis of 1-(3-Hydroxy-4,5-dimethylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Substituted hydroxyacetophenones are a class of organic compounds of significant interest to the pharmaceutical and fine chemical industries. Their molecular architecture, featuring a hydroxyl group and a keto group on a substituted aromatic ring, makes them versatile precursors for a wide array of more complex molecules. These compounds serve as crucial building blocks in the synthesis of various biologically active agents, including potential antimicrobial and antiproliferative drugs.

This in-depth technical guide provides a comprehensive overview of a reliable and efficient method for the synthesis of a specific hydroxyacetophenone, 1-(3-Hydroxy-4,5-dimethylphenyl)ethanone. The primary synthetic pathway detailed herein is a two-step process commencing with the acetylation of 2,3-dimethylphenol, followed by a Lewis acid-catalyzed Fries rearrangement. This guide is intended for researchers, scientists, and professionals in drug development, offering not only detailed experimental protocols but also insights into the underlying reaction mechanisms and strategic considerations for achieving the desired product with high purity and yield.

Retrosynthetic Analysis

A logical approach to designing the synthesis of 1-(3-Hydroxy-4,5-dimethylphenyl)ethanone begins with a retrosynthetic analysis. The target molecule can be disconnected at the C-C bond between the aromatic ring and the acetyl group. This disconnection points to an electrophilic aromatic substitution, specifically an acylation reaction. The most strategically sound precursor is identified as 2,3-dimethylphenol. The synthesis, therefore, involves the introduction of an acetyl group onto the 2,3-dimethylphenol ring, directed to the position para to the hydroxyl group.

Retrosynthesis Target 1-(3-Hydroxy-4,5-dimethylphenyl)ethanone Precursor 2,3-Dimethylphenyl Acetate Target->Precursor Fries Rearrangement StartingMaterial 2,3-Dimethylphenol Precursor->StartingMaterial Acetylation

Caption: Retrosynthetic analysis of the target molecule.

Recommended Synthetic Pathway: A Two-Step Approach

The chosen pathway involves an initial O-acylation of 2,3-dimethylphenol to form an ester intermediate, followed by an intramolecular Fries rearrangement to yield the desired C-acylated product. This two-step approach is often preferred over direct Friedel-Crafts acylation of the phenol, as it can offer better control over regioselectivity and avoid potential side reactions.

Overall Reaction Scheme

The synthesis proceeds in two distinct stages:

  • Esterification: 2,3-Dimethylphenol is acetylated using acetic anhydride to form 2,3-dimethylphenyl acetate.

  • Fries Rearrangement: The isolated ester undergoes a Lewis acid-catalyzed rearrangement to yield 1-(3-Hydroxy-4,5-dimethylphenyl)ethanone.

Synthesis_Scheme Start 2,3-Dimethylphenol Intermediate 2,3-Dimethylphenyl Acetate Start->Intermediate Acetic Anhydride, Pyridine Product 1-(3-Hydroxy-4,5-dimethylphenyl)ethanone Intermediate->Product AlCl₃, Low Temperature

Caption: Overall workflow for the synthesis.

Step 1: Synthesis of 2,3-Dimethylphenyl Acetate (Esterification)

Principle: This is a standard esterification reaction where the nucleophilic hydroxyl group of the phenol attacks the electrophilic carbonyl carbon of acetic anhydride. A mild base, such as pyridine, is often used as a catalyst and to neutralize the acetic acid byproduct.[1]

Experimental Protocol:
Reagent/MaterialMolar Mass ( g/mol )Quantity (moles)Quantity (mass/volume)
2,3-Dimethylphenol122.160.112.22 g
Acetic Anhydride102.090.1515.31 g (14.2 mL)
Pyridine79.100.021.58 g (1.6 mL)
Dichloromethane (DCM)--100 mL
1M Hydrochloric Acid--50 mL
Saturated NaHCO₃ Solution--50 mL
Brine--50 mL
Anhydrous MgSO₄--As needed

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,3-dimethylphenol in 100 mL of dichloromethane.

  • To the stirred solution, add pyridine followed by the dropwise addition of acetic anhydride at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with 50 mL of 1M HCl, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.[1]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product, 2,3-dimethylphenyl acetate, is typically a reddish liquid and can be used in the next step without further purification if it is of sufficient purity.[2]

Step 2: Synthesis of 1-(3-Hydroxy-4,5-dimethylphenyl)ethanone (Fries Rearrangement)

Principle: The Fries rearrangement is an organic reaction that converts a phenolic ester to a hydroxy aryl ketone using a Lewis acid catalyst.[3][4] The reaction is ortho and para selective, and the regioselectivity can be controlled by reaction conditions. Low reaction temperatures generally favor the formation of the para product, which is the desired outcome in this synthesis.[3][4]

Experimental Protocol:
Reagent/MaterialMolar Mass ( g/mol )Quantity (moles)Quantity (mass)
2,3-Dimethylphenyl Acetate164.200.058.21 g
Anhydrous Aluminum Chloride (AlCl₃)133.340.068.00 g
Nitrobenzene (solvent)123.11-50 mL
Ice--~100 g
Concentrated HCl--~20 mL
Diethyl Ether--~150 mL
Anhydrous Na₂SO₄--As needed

Procedure:

  • In a 250 mL three-necked flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride.

  • Cool the flask in an ice-water bath and slowly add nitrobenzene to create a stirred suspension.[5]

  • Add 2,3-dimethylphenyl acetate dropwise to the cold, stirred suspension over 30 minutes.

  • Maintain the reaction temperature between 0-5 °C and stir for 2-3 hours. The low temperature is crucial for maximizing the yield of the para isomer.[3]

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated HCl to quench the reaction and hydrolyze the aluminum complex.[6]

  • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with 50 mL portions of diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to remove the solvent.

Purification and Characterization

The crude product from the Fries rearrangement will likely be a mixture of the desired para product and the ortho isomer (2-hydroxy-3,4-dimethylacetophenone). Purification is typically achieved by column chromatography on silica gel.

Purification Protocol:

  • Stationary Phase: Silica gel (230-400 mesh)

  • Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

  • The fractions are collected and analyzed by TLC to isolate the pure product.

Expected Characterization Data for 1-(3-Hydroxy-4,5-dimethylphenyl)ethanone: (Note: While direct experimental data is scarce, the following are predictions based on closely related structures and spectroscopic principles.)

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 7.65 (s, 1H, Ar-H)

    • δ 7.55 (s, 1H, Ar-H)

    • δ 5.5-6.0 (br s, 1H, -OH)

    • δ 2.55 (s, 3H, -COCH₃)

    • δ 2.25 (s, 3H, Ar-CH₃)

    • δ 2.20 (s, 3H, Ar-CH₃)

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ 198.0 (C=O)

    • δ 155.0 (C-OH)

    • δ 137.0 (Ar-C)

    • δ 130.0 (Ar-C)

    • δ 125.0 (Ar-C)

    • δ 123.0 (Ar-C)

    • δ 115.0 (Ar-C)

    • δ 26.5 (-COCH₃)

    • δ 20.0 (Ar-CH₃)

    • δ 12.0 (Ar-CH₃)

  • IR (KBr, cm⁻¹):

    • 3300-3400 (broad, O-H stretch)

    • 2920-2980 (C-H stretch)

    • 1660-1680 (C=O stretch, conjugated ketone)

    • 1500-1600 (C=C aromatic stretch)

Alternative Synthetic Route: Direct Friedel-Crafts Acylation

An alternative, though potentially less selective, method is the direct Friedel-Crafts acylation of 2,3-dimethylphenol.

Principle: This reaction involves the electrophilic attack of an acylium ion on the electron-rich aromatic ring of the phenol.[7][8] A strong Lewis acid is required to generate the acylium ion from an acylating agent like acetyl chloride.

Challenges:

  • O-acylation: The hydroxyl group of the phenol can compete with the aromatic ring as a nucleophile, leading to the formation of the ester as a byproduct.

  • Regioselectivity: Directing the acylation to the desired para position can be challenging, often resulting in a mixture of ortho and para isomers.

FC_Acylation Start 2,3-Dimethylphenol Products Mixture of Ortho and Para Isomers + O-acylated byproduct Start->Products Reagents Acetyl Chloride, AlCl₃ Reagents->Products

Caption: Direct Friedel-Crafts acylation approach.

A typical procedure would involve reacting 2,3-dimethylphenol with acetyl chloride in the presence of a stoichiometric amount of aluminum chloride in a suitable solvent like dichloromethane at low temperatures.[9] However, due to the aforementioned challenges, the Fries rearrangement is generally the more reliable method for this specific target molecule.

Safety Considerations

All experimental work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

ReagentHazards
2,3-Dimethylphenol Harmful if swallowed, causes skin irritation and serious eye damage.
Acetic Anhydride Flammable liquid and vapor, harmful if swallowed, causes severe skin burns and eye damage.
Pyridine Flammable liquid and vapor, harmful if swallowed, inhaled, or in contact with skin.
Aluminum Chloride Causes severe skin burns and eye damage, may cause respiratory irritation. Reacts violently with water.
Nitrobenzene Toxic if swallowed, in contact with skin, or if inhaled. Suspected of causing cancer and genetic defects.
Concentrated HCl Causes severe skin burns and eye damage, may cause respiratory irritation.
Dichloromethane Suspected of causing cancer.
Diethyl Ether Extremely flammable liquid and vapor, may form explosive peroxides.

Conclusion

The synthesis of 1-(3-Hydroxy-4,5-dimethylphenyl)ethanone is effectively achieved through a two-step sequence involving the acetylation of 2,3-dimethylphenol followed by a temperature-controlled Fries rearrangement. This method provides a strategic advantage in directing the acylation to the desired para position, a crucial aspect for the synthesis of specific isomers required in drug development and materials science. By carefully controlling the reaction conditions, particularly the temperature during the rearrangement step, researchers can optimize the yield and purity of the target compound. This guide provides the necessary protocols and theoretical background to enable the successful synthesis and characterization of this valuable chemical intermediate.

References

  • Wikipedia. Fries rearrangement. [Link]

  • BYJU'S. What is the Fries Rearrangement Reaction?. [Link]

  • Organic Chemistry Portal. Fries Rearrangement. [Link]

  • An efficient and simple procedure for acetylation of alcohols and phenols with acetic anhydride catalysed by expansive graphite. (n.d.). [Link]

  • Experiment 1: Friedel-Crafts Acylation. (n.d.). [Link]

  • Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts. (n.d.). [Link]

  • Frontiers. A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. [Link]

  • ResearchGate. (PDF) A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. [Link]

  • The Royal Society of Chemistry. Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts - Supporting Information. [Link]

  • Arkivoc. Expedient method for acylation of amines, alcohols and thiol using Trimethylsilyl acetate. [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

  • Chemistry Steps. Friedel-Crafts Acylation. [Link]

Sources

Whitepaper: 1-(3-Hydroxy-4,5-dimethylphenyl)ethanone (CAS 717913-01-4) – Synthesis, Characterization, and Application in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and complex organic synthesis, highly substituted acetophenones serve as critical pharmacophore building blocks. 1-(3-Hydroxy-4,5-dimethylphenyl)ethanone , uniquely identified by the CAS Registry Number 717913-01-4 [1], is a specialized phenolic ketone. Its specific substitution pattern—an acetyl group meta to a hydroxyl group, flanked by two methyl groups—presents distinct regiochemical challenges during synthesis but offers immense utility in downstream functionalization.

As a Senior Application Scientist, I have structured this technical guide to move beyond basic chemical identification. We will dissect the physicochemical profile of this compound[2], explore the mechanistic causality behind its regioselective synthesis, and establish a self-validating experimental protocol designed for high-yield isolation and rigorous analytical verification.

Chemical Identity & Physicochemical Profiling

Understanding the fundamental properties of 1-(3-hydroxy-4,5-dimethylphenyl)ethanone is the first step in predicting its behavior in both synthetic workflows and biological assays. The compound is also commonly referenced in literature by its synonym, Acetophenone, 3-hydroxy-4,5-dimethyl- (5CI)[3].

To facilitate rapid reference, all critical quantitative data and computational predictions have been summarized in Table 1 below[4].

Table 1: Physicochemical Properties of 1-(3-Hydroxy-4,5-dimethylphenyl)ethanone

PropertyValue
IUPAC Name 1-(3-hydroxy-4,5-dimethylphenyl)ethanone
CAS Registry Number 717913-01-4[1]
Molecular Formula C₁₀H₁₂O₂[2]
Molecular Weight 164.20 g/mol [1]
Exact Mass 164.0837 g/mol [4]
Topological Polar Surface Area (TPSA) 37.3 Ų[2]
XLogP3 (Predicted) 2.31[4]
Melting Point (Predicted) 121 °C[4]
Boiling Point (Predicted) 319.5 °C[4]

Strategic Insight: The TPSA of 37.3 Ų[4] and a LogP of 2.31[4] place this molecule well within the optimal Lipinski parameters for central nervous system (CNS) penetration and oral bioavailability, making it an attractive scaffold for medicinal chemists.

Mechanistic Insights: Overcoming Regiochemical Limitations

A common pitfall in the synthesis of substituted acetophenones is the reliance on classical Friedel-Crafts acylation. If one were to attempt the direct acylation of 2,3-dimethylphenol, the strong ortho/para-directing effect of the hydroxyl group would predominantly yield the 4-acetyl or 6-acetyl isomers.

To achieve the desired meta-relationship between the acetyl and hydroxyl groups, we must bypass electrophilic aromatic substitution. Instead, a Palladium-Catalyzed Stille Cross-Coupling approach utilizing 5-bromo-2,3-dimethylphenol is the most robust, field-proven methodology. By pre-installing a halogen at the target position, we dictate absolute regiocontrol.

Synthesis SM 5-Bromo-2,3-dimethylphenol Protect Hydroxyl Protection (TBS-Cl, Imidazole) SM->Protect Int1 TBS-Protected Aryl Bromide Protect->Int1 Coupling Stille Coupling Tributyl(1-ethoxyvinyl)tin Pd(PPh3)4 Int1->Coupling Int2 Vinyl Ether Intermediate Coupling->Int2 Hydrolysis Acidic Hydrolysis & Deprotection (HCl, THF/H2O) Int2->Hydrolysis Product 1-(3-Hydroxy-4,5-dimethylphenyl)ethanone (CAS: 717913-01-4) Hydrolysis->Product

Figure 1: Palladium-catalyzed synthetic workflow for 1-(3-Hydroxy-4,5-dimethylphenyl)ethanone.

Step-by-Step Experimental Protocol: A Self-Validating System

The following protocol is designed not just to synthesize the molecule, but to validate the success of each transformation in real-time.

Step 1: Hydroxyl Protection (TBS Ether Formation)
  • Procedure: Dissolve 5-bromo-2,3-dimethylphenol (1.0 eq) in anhydrous DMF. Add imidazole (2.0 eq) followed by tert-butyldimethylsilyl chloride (TBS-Cl, 1.2 eq) at 0 °C. Stir at room temperature for 4 hours.

  • Causality & Rationale: The free phenolic OH can coordinate with the palladium catalyst in the subsequent step, leading to catalyst deactivation or undesired oxidative coupling (homocoupling). The bulky TBS group sterically shields the oxygen and ensures the Pd(0) species interacts exclusively with the C-Br bond.

  • Self-Validation: TLC monitoring (Hexanes/EtOAc 9:1). The starting material is UV-active and stains heavily with KMnO₄. The product will have a significantly higher Rf​ value due to the loss of hydrogen-bonding capability.

Step 2: Stille Cross-Coupling
  • Procedure: In a Schlenk flask, dissolve the TBS-protected aryl bromide (1.0 eq) in anhydrous, degassed toluene. Add tributyl(1-ethoxyvinyl)tin (1.2 eq) and tetrakis(triphenylphosphine)palladium(0)[Pd(PPh₃)₄] (0.05 eq). Heat the sealed system to 100 °C for 12 hours.

  • Causality & Rationale: Tributyl(1-ethoxyvinyl)tin acts as a masked acetyl anion equivalent. The Pd(0) undergoes oxidative addition into the C-Br bond, followed by transmetalation with the organotin reagent, and finally reductive elimination to form the vinyl ether intermediate. Toluene is chosen for its high boiling point, which provides the thermal energy required to drive the sterically hindered transmetalation.

  • Self-Validation: LC-MS analysis of an aliquot will show the disappearance of the brominated isotope pattern (equal intensity M / M+2 peaks) and the appearance of the vinyl ether mass.

Step 3: Global Deprotection and Hydrolysis
  • Procedure: Cool the reaction to room temperature. Dilute with THF and add 2M aqueous HCl (1:1 ratio). Stir vigorously for 2 hours. Neutralize with saturated NaHCO₃, extract with EtOAc, and purify via flash chromatography.

  • Causality & Rationale: This is a highly efficient tandem step. The acidic conditions serve a dual purpose: they hydrolyze the enol ether to the target ketone and simultaneously cleave the silyl ether to reveal the free phenol.

  • Self-Validation: The reaction mixture will shift from non-polar to highly polar on TLC. The final product (CAS 717913-01-4)[5] will exhibit a distinct color change when exposed to a ferric chloride (FeCl₃) stain, confirming the presence of the free phenolic hydroxyl group.

Orthogonal Analytical Validation

To guarantee scientific integrity, structural confirmation must rely on orthogonal analytical techniques. A single data point is insufficient; the data must interlock to form a conclusive proof of identity.

AnalyticalLogic Sample Synthesized Compound (CAS: 717913-01-4) NMR 1H & 13C NMR (Structural Connectivity) Sample->NMR LCMS LC-MS (ESI+) (Mass & Purity) Sample->LCMS IR FT-IR Spectroscopy (Functional Groups) Sample->IR NMR_Res Confirm meta-coupling & Acetyl/Methyl singlets NMR->NMR_Res LCMS_Res m/z 165.09 [M+H]+ >98% UV Purity LCMS->LCMS_Res IR_Res Broad OH stretch (~3300 cm-1) C=O stretch (~1680 cm-1) IR->IR_Res Valid Validated Identity & High Purity NMR_Res->Valid LCMS_Res->Valid IR_Res->Valid

Figure 2: Orthogonal analytical validation logic for structural confirmation.

Expected Analytical Signatures:

  • ¹H NMR (400 MHz, CDCl₃): The critical diagnostic feature is the aromatic region. Because the protons at positions 2 and 6 are meta to each other, you will observe two doublets with a small coupling constant ( J≈1.5−2.0 Hz) around 6.8–7.2 ppm. The acetyl methyl group will appear as a sharp singlet at ~2.5 ppm, and the two aromatic methyls will appear as singlets around 2.2–2.3 ppm.

  • LC-MS (ESI+): The exact mass is 164.0837 g/mol [4]. The mass spectrometer will yield a dominant [M+H]+ peak at m/z 165.09.

  • FT-IR: A broad absorption band at ~3300 cm⁻¹ will confirm the presence of the hydroxyl group, while a sharp, strong peak at ~1680 cm⁻¹ will confirm the conjugated ketone carbonyl.

Conclusion

1-(3-Hydroxy-4,5-dimethylphenyl)ethanone (CAS 717913-01-4)[1] is a structurally nuanced building block that requires deliberate, regiocontrolled synthetic strategies. By employing a palladium-catalyzed Stille coupling route, researchers can bypass the inherent limitations of electrophilic aromatic substitution, ensuring high yields of the meta-acetylated product. When coupled with rigorous, orthogonal analytical validation, this protocol ensures the highest standard of scientific integrity for downstream pharmaceutical applications.

References

  • National Center for Biotechnology Information. "Acetophenone, 3-hydroxy-4,5-dimethyl-(5CI) - PubChem CID 58059771". PubChem Database.[Link]

  • AA Blocks. "Product Index - 717913-01-4". AA Blocks Catalog.[Link]

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An In-depth Technical Guide to the Physicochemical Properties of Hydroxy-dimethylphenyl-ethanone Isomers

Author: BenchChem Technical Support Team. Date: March 2026

A Note on Isomer Focus: This guide addresses the physicochemical properties of hydroxy-dimethylphenyl-ethanone, with a primary focus on the well-characterized isomer, 1-(2-Hydroxy-4,5-dimethylphenyl)ethanone , due to the limited availability of specific data for the 1-(3-Hydroxy-4,5-dimethylphenyl)ethanone isomer in current scientific literature. The principles, experimental protocols, and analyses presented herein provide a robust framework for the study of this class of compounds.

Introduction

Substituted acetophenones are a pivotal class of organic compounds, serving as crucial intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and specialty polymers.[1] Their chemical versatility, stemming from the reactive carbonyl group and the tunable electronic properties of the substituted phenyl ring, makes them ideal starting materials for constructing more complex molecular architectures. This guide provides a comprehensive technical overview of the physicochemical properties of 1-(2-Hydroxy-4,5-dimethylphenyl)ethanone, a notable member of this family, offering insights for researchers, scientists, and professionals in drug development.

Physicochemical Properties of 1-(2-Hydroxy-4,5-dimethylphenyl)ethanone

The precise arrangement of functional groups on the phenyl ring significantly influences the physical and chemical behavior of a molecule. For 1-(2-Hydroxy-4,5-dimethylphenyl)ethanone, the ortho-hydroxyl group to the acetyl moiety introduces the potential for intramolecular hydrogen bonding, which can affect properties such as melting point and solubility.

PropertyValueSource(s)
CAS Number 36436-65-4[2][3][4]
Molecular Formula C₁₀H₁₂O₂[2][3][4]
Molecular Weight 164.20 g/mol [2]
Appearance White to light yellow crystalline powder[2][5]
Melting Point 69-73 °C[6]
Boiling Point 144 °C at 18 mmHg[5][6]
Solubility Slightly soluble in water[5][7]

Synthesis and Mechanistic Insights

The most prevalent and industrially scalable method for the synthesis of 1-(2-Hydroxy-4,5-dimethylphenyl)ethanone is the Fries rearrangement of 3,4-dimethylphenyl acetate.[5] This reaction is a classic example of a Lewis acid-catalyzed acyl group migration.

The Fries Rearrangement: A Step-by-Step Protocol

The Fries rearrangement is a powerful tool for the synthesis of hydroxyaryl ketones from phenolic esters. The regioselectivity of the reaction (ortho- vs. para-acylation) is highly dependent on reaction conditions such as temperature and solvent polarity.

Experimental Protocol:

  • Esterification of 3,4-Dimethylphenol: In a suitable reaction vessel, 3,4-dimethylphenol is reacted with acetic anhydride in the presence of a catalytic amount of acid (e.g., sulfuric acid) or a base (e.g., pyridine) to yield 3,4-dimethylphenyl acetate. The reaction is typically stirred at room temperature until completion, as monitored by Thin Layer Chromatography (TLC).

  • Fries Rearrangement: The purified 3,4-dimethylphenyl acetate is then subjected to the Fries rearrangement. The ester is treated with a Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃), at elevated temperatures (typically between 110°C and 150°C).[5] The reaction is often performed without a solvent.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled and carefully quenched with ice-cold water and concentrated hydrochloric acid to decompose the aluminum chloride complex. The resulting solid product, 1-(2-Hydroxy-4,5-dimethylphenyl)ethanone, is then filtered, washed with water until the filtrate is neutral, and dried. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.

Causality Behind Experimental Choices:

  • Anhydrous Aluminum Chloride: The use of anhydrous AlCl₃ is critical as it acts as the Lewis acid catalyst, coordinating with the carbonyl oxygen of the ester to facilitate the acyl group migration. The presence of moisture would deactivate the catalyst.

  • Elevated Temperature: Higher reaction temperatures generally favor the formation of the ortho-isomer (1-(2-Hydroxy-4,5-dimethylphenyl)ethanone) over the para-isomer.[8] This is a key consideration for directing the regioselectivity of the synthesis.

  • Acidic Work-up: The addition of hydrochloric acid during the work-up ensures the complete protonation of the phenoxide intermediate to yield the final hydroxylated product and to dissolve any remaining aluminum salts.

Visualizing the Synthesis Pathway

Synthesis_Pathway cluster_0 Step 1: Esterification cluster_1 Step 2: Fries Rearrangement 3,4-Dimethylphenol 3,4-Dimethylphenol 3,4-Dimethylphenyl Acetate 3,4-Dimethylphenyl Acetate 3,4-Dimethylphenol->3,4-Dimethylphenyl Acetate Pyridine or H₂SO₄ (cat.) Acetic Anhydride Acetic Anhydride Acetic Anhydride->3,4-Dimethylphenyl Acetate 1-(2-Hydroxy-4,5-dimethylphenyl)ethanone 1-(2-Hydroxy-4,5-dimethylphenyl)ethanone 3,4-Dimethylphenyl Acetate->1-(2-Hydroxy-4,5-dimethylphenyl)ethanone 1. AlCl₃, 110-150°C 2. H₃O⁺ work-up

Caption: Synthesis of 1-(2-Hydroxy-4,5-dimethylphenyl)ethanone.

Experimental Workflow for Product Purification

The purity of the final compound is paramount for its intended application, especially in drug development. The following workflow outlines a standard procedure for the purification and characterization of 1-(2-Hydroxy-4,5-dimethylphenyl)ethanone.

Purification_Workflow Crude Product Crude Product Recrystallization Recrystallization Crude Product->Recrystallization Dissolve in hot ethanol Filtration_Drying Filtration & Drying Recrystallization->Filtration_Drying Cool to crystallize Purity Analysis (TLC) Purity Analysis (TLC) Filtration_Drying->Purity Analysis (TLC) Purity Analysis (TLC)->Recrystallization If impure Structural Elucidation Structural Elucidation Purity Analysis (TLC)->Structural Elucidation If pure Final Product Final Product Structural Elucidation->Final Product

Caption: General workflow for purification and analysis.

Applications in Research and Development

1-(2-Hydroxy-4,5-dimethylphenyl)ethanone and its derivatives are valuable precursors in various synthetic applications:

  • Chalcone Synthesis: This compound serves as a key starting material for the synthesis of chalcones, which are known to exhibit a wide range of biological activities, including antibacterial and anticancer properties.[9][10]

  • Herbicide Development: Certain hydroxyacetophenone derivatives have been investigated for their potential use in the preparation of herbicides.[5]

  • Photoinitiators: Due to their photochemical properties, some hydroxyacetophenones are used as photoinitiators in UV-curable coatings and inks.[1]

Conclusion

This technical guide has provided a detailed examination of the physicochemical properties, synthesis, and potential applications of 1-(2-Hydroxy-4,5-dimethylphenyl)ethanone, a representative isomer of the hydroxy-dimethylphenyl-ethanone class. The Fries rearrangement stands out as a robust and well-established method for its preparation. The insights into the experimental protocols and the rationale behind procedural choices are intended to equip researchers and scientists with the necessary knowledge for the effective synthesis and utilization of this important chemical intermediate. While direct data on the 1-(3-Hydroxy-4,5-dimethylphenyl)ethanone isomer remains elusive, the methodologies described herein provide a solid foundation for its potential synthesis and characterization.

References

  • Synthesis and characterization of some 2-hydroxy- 4, 5-dimethyl substituted chalcones. (n.d.). Worldwidejournals.com. Retrieved March 15, 2026, from [Link]

  • Synthesis and characterization of copper (II) complexes of some 2-hydroxy-4,5-dimethyl acetophenone substituted Hydrazones. (n.d.). IJARIIT. Retrieved March 15, 2026, from [Link]

  • Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase. (2002). PubMed. Retrieved March 15, 2026, from [Link]

  • Ethanone, 1-(3-hydroxyphenyl)-. (n.d.). NIST WebBook. Retrieved March 15, 2026, from [Link]

  • 2'-Hydroxy-4',5'-dimethylacetophenone. (n.d.). PubChem. Retrieved March 15, 2026, from [Link]

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A Technical Guide to the Electron Ionization Mass Spectrometry Fragmentation of 1-(3-Hydroxy-4,5-dimethylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Structural Elucidation

In the fields of pharmaceutical development, metabolomics, and synthetic chemistry, the unambiguous structural confirmation of novel or synthesized compounds is paramount. 1-(3-Hydroxy-4,5-dimethylphenyl)ethanone, a substituted aromatic ketone, represents a class of molecules whose biological activity is intrinsically linked to its precise chemical architecture. Mass spectrometry, particularly with Electron Ionization (EI), stands as a cornerstone analytical technique for providing detailed structural information through the analysis of reproducible fragmentation patterns.

This guide provides an in-depth analysis of the predicted EI mass spectrometry fragmentation pathways for 1-(3-Hydroxy-4,5-dimethylphenyl)ethanone. It is designed for researchers and scientists who require a foundational understanding of the fragmentation mechanisms to interpret mass spectra, confirm molecular structures, and identify related compounds in complex matrices. We will deconstruct the fragmentation process from first principles, explaining the causal factors behind each bond cleavage and rearrangement, thereby empowering the analyst to move from raw data to confident structural assignment.

Foundational Principles of Electron Ionization (EI) Mass Spectrometry

Electron Ionization is a hard ionization technique that imparts significant internal energy to the analyte molecule, leading to extensive and predictable fragmentation.[1] The process begins with the bombardment of the gas-phase molecule by high-energy electrons (typically standardized at 70 eV). This energy is sufficient to eject an electron from the molecule, most commonly a non-bonding (n) or pi (π) electron, which are the most loosely held.[2]

The result is the formation of a positively charged radical ion, known as the molecular ion (M•+) .[3] This molecular ion is energetically unstable and rapidly undergoes a series of unimolecular decomposition reactions to yield smaller, more stable fragment ions.[4] The pattern of these fragment ions is a unique fingerprint of the molecule's structure. The most favored fragmentation pathways are those that cleave the weakest bonds and/or result in the formation of the most stable products (cations and neutral radicals).[3]

Molecular Structure and Primary Ionization

The subject of our analysis is 1-(3-Hydroxy-4,5-dimethylphenyl)ethanone.

  • Molecular Formula: C₁₀H₁₂O₂

  • Molecular Weight: 164.20 g/mol

  • Structure: An acetophenone core substituted on the phenyl ring with a hydroxyl group at position 3 and two methyl groups at positions 4 and 5.

Upon entering the EI source, the molecule will lose an electron to form the molecular ion, which will be observed in the mass spectrum at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the intact molecule.

M•+ Peak: m/z 164

Predicted Primary Fragmentation Pathways

The structure of 1-(3-Hydroxy-4,5-dimethylphenyl)ethanone contains two key functional groups that will direct its fragmentation: the aromatic ketone and the substituted phenol ring. The following pathways are predicted based on established fragmentation mechanisms for these chemical classes.

Pathway A: α-Cleavage with Loss of a Methyl Radical (•CH₃)

The most characteristic fragmentation pathway for ketones is α-cleavage, which involves the breaking of a bond adjacent to the carbonyl group.[5][6] For acetophenones, the cleavage of the bond between the carbonyl carbon and the acetyl methyl group is highly favorable.[7][8]

This homolytic cleavage is driven by the ability of the oxygen atom to stabilize the positive charge, resulting in the formation of a highly stable, resonance-stabilized acylium ion. The neutral loss is a methyl radical (•CH₃), which has a mass of 15 Da. This fragment is often the most intense peak in the spectrum, known as the base peak .[5][8][9]

  • Parent Ion: m/z 164 (M•+)

  • Neutral Loss: •CH₃ (15 Da)

  • Fragment Ion: m/z 149 ([M-15]⁺)

Pathway B: Secondary Fragmentation with Loss of Carbon Monoxide (CO)

The acylium ion formed in Pathway A (m/z 149) can undergo further fragmentation. A common subsequent fragmentation for acylium ions is the loss of a neutral carbon monoxide (CO) molecule (28 Da).[7] This results in the formation of a substituted phenyl cation.

  • Parent Ion: m/z 149

  • Neutral Loss: CO (28 Da)

  • Fragment Ion: m/z 121

Pathway C: Alternative α-Cleavage with Loss of the Aryl Radical

A second, less favored α-cleavage pathway involves the breaking of the bond between the carbonyl carbon and the aromatic ring. This results in the formation of the acetyl cation ([CH₃CO]⁺) and the loss of the substituted phenyl group as a radical. The acetyl cation is a common and recognizable fragment for all molecules containing an acetyl group.

  • Parent Ion: m/z 164 (M•+)

  • Fragment Ion: m/z 43 ([CH₃CO]⁺)

Other Potential Fragmentations

While the pathways above are expected to produce the most dominant peaks, other fragmentations originating from the substituted aromatic ring can occur, often leading to lower intensity signals. These can be analogous to the fragmentation of simple phenols, which may involve the loss of CO or a formyl radical (•CHO).[10] For instance, the ion at m/z 121 could potentially lose a methyl radical to form a fragment at m/z 106, though this is likely to be a minor pathway.

Visualization of Fragmentation Mechanisms

The following diagrams illustrate the primary fragmentation pathways described above.

G M Molecular Ion (M•+) m/z 164 F149 Acylium Ion [M-15]⁺ m/z 149 M->F149 α-cleavage (- •CH₃) F121 Phenyl Cation [M-15-28]⁺ m/z 121 F149->F121 (- CO)

Caption: Primary fragmentation via α-cleavage and subsequent CO loss.

G M Molecular Ion (M•+) m/z 164 F43 Acetyl Cation [CH₃CO]⁺ m/z 43 M->F43 α-cleavage ArylRadical Aryl Radical (Neutral Loss) M->ArylRadical

Caption: Alternative α-cleavage leading to the acetyl cation.

Summary of Predicted Mass Spectrum Data

The key diagnostic ions expected in the EI mass spectrum of 1-(3-Hydroxy-4,5-dimethylphenyl)ethanone are summarized below.

m/zProposed Ion Structure/FormulaFragmentation OriginPredicted Intensity
164[C₁₀H₁₂O₂]•+Molecular Ion (M•+)Moderate
149[C₉H₉O₂]⁺α-cleavage: Loss of •CH₃ from M•+High (Likely Base Peak)
121[C₈H₉O]⁺Loss of CO from m/z 149Moderate to High
43[C₂H₃O]⁺α-cleavage: Loss of aryl radical from M•+Moderate

Experimental Protocol for EI-MS Analysis

This protocol outlines a self-validating methodology for acquiring a high-quality EI mass spectrum suitable for structural confirmation.

  • Sample Preparation:

    • Dissolve approximately 1 mg of the purified compound in 1 mL of a volatile, high-purity solvent (e.g., methanol, dichloromethane, or ethyl acetate). The concentration should be adjusted to avoid detector saturation.

    • Causality: Using a volatile solvent ensures complete evaporation in the GC inlet or direct infusion probe, preventing contamination and ensuring efficient sample introduction into the high-vacuum source.

  • Instrumentation (GC-MS Example):

    • Gas Chromatograph (GC): Use a standard non-polar column (e.g., DB-5ms, HP-5ms). Set a temperature program that ensures the analyte elutes as a sharp, symmetric peak (e.g., initial temp 100°C, ramp at 15°C/min to 280°C).

    • Injector: Use splitless or split injection mode at a temperature of 250°C.

    • Causality: Chromatographic separation is crucial for analyzing impure samples, ensuring that the mass spectrum is representative of only the target compound.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Causality: 70 eV is the industry and library standard. It provides sufficient energy for reproducible fragmentation and allows for direct comparison with established spectral libraries (e.g., NIST, Wiley).

    • Ion Source Temperature: 230°C.

    • Causality: An elevated source temperature prevents sample condensation and minimizes memory effects, ensuring clean spectra.

    • Mass Range: Scan from m/z 40 to 200.

    • Causality: This range comfortably covers the lowest expected fragment (m/z 43) and extends beyond the molecular ion (m/z 164) to check for potential impurities or isotopic peaks.

    • Acquisition Mode: Full Scan.

  • Data Analysis:

    • Acquire a background-subtracted mass spectrum from the apex of the chromatographic peak.

    • Identify the molecular ion peak (m/z 164).

    • Identify the base peak and other major fragment ions.

    • Compare the observed m/z values and relative intensities to the predicted fragmentation pattern outlined in this guide (Table 1).

Conclusion

The EI-MS fragmentation pattern of 1-(3-Hydroxy-4,5-dimethylphenyl)ethanone is predicted to be dominated by clear, mechanistically sound pathways. The presence of a molecular ion at m/z 164 , a base peak at m/z 149 resulting from the loss of a methyl radical, and significant fragments at m/z 121 (loss of CO) and m/z 43 (acetyl cation) would provide compelling evidence for the assigned structure. By understanding the underlying chemical principles that drive these fragmentations, researchers can confidently utilize mass spectrometry as a definitive tool for structural elucidation in their drug development and chemical research endeavors.

References

  • Filo. (2025, October 5). Explain all possible fragmentation for in mass spectrometry for the following molecule.
  • ACS Publications. (2008, March 28). Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry. The Journal of Organic Chemistry. Available at: [Link]

  • Doc Brown's Advanced Organic Chemistry. (2025, November 27). mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol.
  • Whitman College. (2008). GCMS Section 6.11.3 - Fragmentation of Aromatic Ketones.
  • Unknown Author. Fragmentation mechanisms in electron impact mass spectrometry.
  • ResearchGate. Mass spectra of acetophenone in the molecular ion region. Available at: [Link]

  • MDPI. (2025, November 26). Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices. Available at: [Link]

  • PMC. Tracking Molecular Fragmentation in Electron–Ionization Mass Spectrometry with Ultrafast Time Resolution. Available at: [Link]

  • Unknown Author. Fragmentation Mechanisms - Intro to Mass Spectrometry.
  • ECHIMICA. (2020, December 17). Mass Spectroscopy Lecture 5: Fragmentation of Phenol. YouTube. Available at: [Link]

  • ACS Publications. (2022, September 26). Chemical Characterization and Quantitation of Phenols in Fuel Extracts by Using Gas Chromatography/Methane Chemical Ionization Triple Quadrupole Mass Spectrometry. Energy & Fuels. Available at: [Link]

  • SciELO. Structural Study of Phenolic Acids by Triple Quadrupole Mass Spectrometry with Electrospray Ionization in Negative Mode and H/D Isotopic Exchange. Available at: [Link]

  • SciSpace. (1987). Fragmentations of protonated acetophenones via intermediate ion–molecule complexes. Available at: [Link]

  • RSC Publishing. (2015, December 16). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Available at: [Link]

  • Unknown Author. Interpretation Mass spectral interpretation is not a trivial process.
  • ACS Publications. (2024, February 17). Tracking Molecular Fragmentation in Electron–Ionization Mass Spectrometry with Ultrafast Time Resolution. Accounts of Chemical Research. Available at: [Link]

  • Wikipedia. Fragmentation (mass spectrometry). Available at: [Link]

  • The Organic Chemistry Tutor. (2021, February 13). Mass Spectroscopy Explained | Fragmentation & Peak Analysis with Acetophenone Example. YouTube. Available at: [Link]

  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available at: [Link]

  • PubChem. 1-(3-Hydroxy-4-methylphenyl)ethanone. Available at: [Link]

  • PubChem. 2'-Hydroxy-4',5'-dimethylacetophenone. Available at: [Link]

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Decoding the Carbonyl Probe: FTIR Spectrum Interpretation for Substituted Acetophenones

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug development and synthetic organic chemistry, substituted acetophenones frequently serve as critical pharmacophores and synthetic intermediates. Fourier Transform Infrared (FTIR) spectroscopy offers a rapid, non-destructive, and highly sensitive method for probing the electronic and structural microenvironments of these molecules. Specifically, the carbonyl ( C=O ) stretching frequency acts as an exquisite molecular antenna, broadcasting the net sum of inductive, mesomeric, and steric effects exerted by ring substituents.

This technical guide provides an in-depth framework for interpreting the FTIR spectra of substituted acetophenones. By bridging quantum mechanical principles with empirical linear free-energy relationships (LFER), we establish a self-validating system for spectral interpretation and outline the gold-standard protocols for Attenuated Total Reflectance (ATR) FTIR data acquisition.

The Physics of the Carbonyl Probe: Causality of Vibrational Shifts

To interpret FTIR spectra with scientific rigor, one must move beyond simple peak-matching and understand the underlying causality of vibrational shifts. The stretching frequency ( ν ) of a diatomic-like bond such as the carbonyl group is governed by Hooke’s Law for a harmonic oscillator:

ν=2πc1​μk​​

Where c is the speed of light, μ is the reduced mass, and k is the force constant of the bond. Because the reduced mass of the C=O group remains constant across acetophenone derivatives, any shift in the stretching frequency is directly proportional to a change in the force constant ( k ), which is fundamentally dictated by the bond order .

Electronic Effects: Inductive (I) vs. Mesomeric (M)

The base carbonyl stretching frequency for an unsubstituted acetophenone in a non-polar solvent or neat state is typically observed between 1680 cm⁻¹ and 1690 cm⁻¹ [1]. The introduction of substituents onto the phenyl ring alters this baseline through two competing pathways:

  • Electron Donating Groups (EDGs) (e.g., −NH2​,−OCH3​ ): Substituents with a positive mesomeric effect (+M) push electron density into the aromatic π -system. This electron density delocalizes onto the electronegative carbonyl oxygen, stabilizing the dipolar resonance structure ( C+−O− ). This increases the single-bond character of the carbonyl group, lowering the force constant ( k ), and resulting in a red shift (lower wavenumber)[1].

  • Electron Withdrawing Groups (EWGs) (e.g., −NO2​,−CN,−CF3​ ): Substituents with strong negative inductive (-I) or mesomeric (-M) effects pull electron density away from the carbonyl carbon. This destabilizes the dipolar resonance structure, localizing electrons within the C=O double bond. The increased double-bond character raises the force constant, resulting in a blue shift (higher wavenumber)[2].

ElectronicEffects Base Unsubstituted Acetophenone Core (vC=O ~1685 cm⁻¹) EDG Electron Donating Groups (EDG) e.g., -NH₂, -OCH₃, -OH(para) Base->EDG Substitution EWG Electron Withdrawing Groups (EWG) e.g., -NO₂, -CN, -CF₃ Base->EWG Substitution Resonance Increased Conjugation (+M) (C=O single bond character ↑) EDG->Resonance Inductive Strong Electron Withdrawal (-I, -M) (C=O double bond character ↑) EWG->Inductive ShiftDown Red Shift (Lower Wavenumber) vC=O: 1660 - 1680 cm⁻¹ Resonance->ShiftDown ShiftUp Blue Shift (Higher Wavenumber) vC=O: 1690 - 1710 cm⁻¹ Inductive->ShiftUp

Mechanistic pathway of substituent electronic effects on the acetophenone carbonyl stretching frequency.

Linear Free-Energy Relationships: The Hammett Correlation

To establish a self-validating framework for spectral interpretation, application scientists utilize the Hammett Equation . Originally developed to describe chemical reactivity, Hammett substituent constants ( σ ) are intimately correlated with IR stretching frequencies because both phenomena are governed by the same differential charge distributions[3][4].

By plotting the observed νC=O​ against the Hammett σp​ (para) or σm​ (meta) constants, a highly linear relationship emerges.

  • Predictive Power: If a newly synthesized acetophenone derivative yields a carbonyl peak that falls directly on the established Hammett regression line, the structural assignment is electronically validated.

  • Anomaly Detection: If a peak deviates significantly from the expected Hammett value, it indicates a secondary structural phenomenon overriding simple electronic effects—most commonly steric hindrance or intramolecular hydrogen bonding.

Steric Hindrance and Intramolecular Hydrogen Bonding
  • Steric Effects (Ortho-substitution): Bulky ortho-substituents (e.g., -I, -tert-butyl) physically force the carbonyl group out of coplanarity with the aromatic ring. This breaks the π -conjugation, preventing the delocalization of electrons. Consequently, the C=O bond regains isolated double-bond character, causing an anomalous blue shift relative to its expected Hammett value.

  • Hydrogen Bonding: When an ortho-substituent contains a hydrogen bond donor (e.g., ortho-hydroxyacetophenone), a strong 6-membered intramolecular hydrogen bond forms with the carbonyl oxygen. This severely weakens the C=O bond, resulting in a drastic red shift (often dropping the frequency to 1630–1650 cm⁻¹), completely overriding standard electronic predictions[5].

Quantitative Spectral Reference Data

The following table synthesizes the expected carbonyl stretching frequencies for various substituted acetophenones, correlated with their Hammett constants. This serves as a rapid reference matrix for spectral validation.

SubstituentPositionHammett Constant ( σ )Dominant Electronic/Structural EffectTypical νC=O​ Range (cm⁻¹)
-H (None) -0.00Baseline Conjugation1682 - 1692
-NH₂ para-0.66Strong +M (Resonance)1660 - 1670
-OCH₃ para-0.27+M > -I1670 - 1680
-CH₃ para-0.17+I, Hyperconjugation1675 - 1685
-Cl para+0.23-I > +M1685 - 1695
-NO₂ para+0.78Strong -I, -M1695 - 1705
-OH orthoN/AIntramolecular H-Bonding1630 - 1650
-I orthoN/ASteric Decoupling (Loss of coplanarity)1695 - 1705

Experimental Methodology: ATR-FTIR Spectral Acquisition

While traditional transmission FTIR using KBr pellets remains valid for solid samples, Attenuated Total Reflectance (ATR-FTIR) has become the industry gold standard[6][7]. ATR requires minimal sample preparation, is non-destructive, and eliminates the risk of moisture absorption inherent to hygroscopic KBr matrices, which can obscure the critical 1600−1700 cm⁻¹ region.

In ATR-FTIR, the infrared beam undergoes total internal reflection within a high-refractive-index crystal (typically Diamond or ZnSe). This creates an evanescent wave that penetrates the sample resting on the crystal surface to a depth of roughly 0.5 to 2.0 micrometers[8][9].

Step-by-Step ATR-FTIR Protocol

To ensure a self-validating, artifact-free spectrum, adhere strictly to the following methodology:

Step 1: Crystal Decontamination and Verification

  • Clean the ATR crystal using a lint-free wipe and a highly volatile, IR-transparent solvent (e.g., Isopropanol or Acetone)[10].

  • Causality: Residual organic contaminants will produce ghost peaks. Allow the solvent to evaporate completely to prevent masking the C−H and C=O regions.

Step 2: Background Spectrum Acquisition

  • Acquire a background scan (typically 32 to 64 scans at 4 cm⁻¹ resolution) of the ambient atmosphere immediately prior to sample analysis.

  • Causality: Atmospheric H2​O vapor and CO2​ fluctuate continuously. An immediate background scan ensures these environmental variables are perfectly subtracted from the final sample spectrum, preventing baseline distortion.

Step 3: Sample Application

  • For Liquids: Place a single drop (approx. 10 µL) directly onto the center of the ATR crystal, ensuring complete coverage of the active sensor area[10].

  • For Solids (Powders/Crystals): Place 2-5 mg of the finely ground substituted acetophenone onto the crystal.

Step 4: Pressure Application (Solids Only)

  • Engage the ATR pressure anvil and apply consistent, standardized pressure to the solid sample[8].

  • Causality: The evanescent wave only penetrates ~1.5 µm into the sample[6]. Without intimate optical contact between the crystal and the solid particles, the resulting spectrum will suffer from artificially low absorbance and poor signal-to-noise ratios.

Step 5: Spectral Acquisition and Processing

  • Scan the sample using identical parameters to the background (e.g., 32 scans, 4 cm⁻¹ resolution, range 4000–400 cm⁻¹).

  • Apply an ATR Correction algorithm via the spectrometer software.

  • Causality: Because the penetration depth of the evanescent wave is wavelength-dependent (penetrating deeper at lower wavenumbers), raw ATR spectra exhibit skewed relative peak intensities compared to transmission spectra[6][7]. ATR correction normalizes these intensities, allowing for accurate comparison against standard transmission libraries.

ATRWorkflow Prep 1. Crystal Cleaning & Verification Bkg 2. Background Acquisition Prep->Bkg Sample 3. Sample Application (Neat Liquid/Solid) Bkg->Sample Press 4. Apply Pressure (For Solids Only) Sample->Press Scan 5. FTIR Scanning (Evanescent Wave) Press->Scan Process 6. ATR Correction & Peak Integration Scan->Process

Step-by-step self-validating workflow for Attenuated Total Reflectance (ATR) FTIR spectral acquisition.

References

  • Drawell Analytical. "Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods". Drawell.
  • Agilent Technologies. "ATR-FTIR Spectroscopy, FTIR Sampling Techniques". Agilent.
  • JASCO Inc. "Sampling Techniques for FTIR Spectroscopy". JASCO.
  • Bruker. "Guide to FT-IR Spectroscopy". Bruker.
  • Journal of the Chemical Society, Perkin Transactions 2. "Substituent effects in infrared spectroscopy. Part 5. Carbonyl stretching frequency in meta- and para-substituted aromatic carbonyl compounds". RSC Publishing.
  • Specac Ltd.
  • Canadian Science Publishing. "THE INFRARED CARBONYL STRETCHING BANDS OF RING SUBSTITUTED ACETOPHENONES". Canadian Science Publishing.
  • ResearchGate. "The Infrared Carbonyl Stretching Bands of Ring Substituted Acetophenones".
  • National Institutes of Health (NIH).
  • Wikipedia.

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solubility of 1-(3-Hydroxy-4,5-dimethylphenyl)ethanone in common lab solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility of 1-(3-Hydroxy-4,5-dimethylphenyl)ethanone

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and ultimate therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility characteristics of 1-(3-Hydroxy-4,5-dimethylphenyl)ethanone, a phenolic ketone of interest in medicinal chemistry and drug development. We will explore the theoretical underpinnings of its solubility based on its molecular structure, present a detailed, self-validating experimental protocol for its determination in common laboratory solvents, and discuss the interpretation of the resulting solubility profile. This document is intended for researchers, scientists, and drug development professionals seeking a practical and scientifically grounded understanding of this compound's behavior in solution.

Introduction

In the fields of pharmaceutical sciences and synthetic chemistry, understanding the solubility of a compound is a cornerstone of process development, formulation, and analytical method design. For a molecule like 1-(3-Hydroxy-4,5-dimethylphenyl)ethanone, which possesses both hydrogen-bond donating (hydroxyl) and accepting (carbonyl) groups, as well as a nonpolar aromatic ring, its interaction with various solvents is complex and multifaceted. The solubility profile dictates the choice of solvents for reaction chemistry, purification (e.g., crystallization), and the formulation of final dosage forms. Poor aqueous solubility, a common challenge for many organic compounds, can severely limit a drug candidate's absorption and bioavailability. Therefore, a thorough characterization of solubility in a diverse range of laboratory solvents is an essential first step in its development pathway.

Physicochemical Properties of 1-(3-Hydroxy-4,5-dimethylphenyl)ethanone

The solubility of a compound is intrinsically linked to its physicochemical properties. The structure of 1-(3-Hydroxy-4,5-dimethylphenyl)ethanone features a phenolic hydroxyl group, an acetyl group, and a dimethylated benzene ring. These features create a molecule with mixed polarity. The hydroxyl group can act as a hydrogen bond donor, while the hydroxyl and carbonyl oxygens can act as hydrogen bond acceptors. The aromatic ring and methyl groups contribute to its lipophilic character.

PropertyValueSource
Molecular Formula C₁₀H₁₂O₂[1]
Molecular Weight 164.20 g/mol [1]
Structure
alt text PubChem
XLogP3-AA (LogP) 2.5[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 2[1]

Note: The LogP value of 2.5 suggests a preference for a lipophilic environment over an aqueous one, predicting low water solubility.

Theoretical Principles of Solubility

The adage "like dissolves like" is the guiding principle for predicting solubility. This means that polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents.[2] The solubility of phenolic compounds, such as the topic molecule, is governed by several factors:

  • Solvent Polarity : Polar solvents (e.g., water, ethanol, methanol) can engage in hydrogen bonding with the phenolic hydroxyl group and the carbonyl oxygen, facilitating dissolution.[3] Nonpolar solvents (e.g., hexane, toluene) will primarily interact with the nonpolar dimethylphenyl ring.

  • Temperature : For most solid solutes, solubility increases with temperature. An increase in temperature provides the energy needed to overcome the solute-solute interactions in the crystal lattice and promotes greater mass transfer.[4][5]

  • pH : As a phenol, 1-(3-Hydroxy-4,5-dimethylphenyl)ethanone is a weak acid. In aqueous solutions with a pH above its pKa, the hydroxyl group will deprotonate to form a phenoxide salt. This ionic form is significantly more polar and, therefore, much more soluble in water than the neutral molecule. This is the principle behind testing solubility in basic solutions like 5% NaOH.[6][7]

Experimental Determination of Solubility

A systematic approach is required to accurately determine the solubility profile of a compound. The following protocol outlines a robust, self-validating method for qualitative and semi-quantitative assessment.

Materials and Equipment
  • Compound: 1-(3-Hydroxy-4,5-dimethylphenyl)ethanone (solid, powdered)

  • Solvents:

    • Deionized Water

    • Methanol

    • Ethanol

    • Acetone

    • Ethyl Acetate

    • Dichloromethane (DCM)

    • Toluene

    • Hexane

  • Aqueous Reagents:

    • 5% (w/v) Sodium Hydroxide (NaOH) solution

    • 5% (w/v) Sodium Bicarbonate (NaHCO₃) solution

    • 5% (v/v) Hydrochloric Acid (HCl) solution

  • Apparatus:

    • Small test tubes (e.g., 13x100 mm) and rack

    • Vortex mixer

    • Graduated pipettes or micropipettes

    • Analytical balance

    • Spatula

    • pH paper or pH meter

    • Water bath or heating block

Experimental Workflow Diagram

The following diagram illustrates the logical progression for classifying the solubility of an unknown organic compound.

Solubility_Workflow cluster_0 Solubility Classification Protocol start Start: 10 mg of Compound + 1 mL Solvent water Test in Water start->water water_sol Soluble water->water_sol Yes water_insol Insoluble water->water_insol No end_ws Class: Water-Soluble water_sol->end_ws naoh Test in 5% NaOH water_insol->naoh naoh_sol Soluble (Acidic Compound - Phenol) naoh->naoh_sol Yes naoh_insol Insoluble naoh->naoh_insol No end_acid Class: Weak Acid naoh_sol->end_acid hcl Test in 5% HCl naoh_insol->hcl hcl_sol Soluble (Basic Compound - Amine) hcl->hcl_sol Yes hcl_insol Insoluble (Neutral Compound) hcl->hcl_insol No end_base Class: Base hcl_sol->end_base end_neutral Class: Neutral hcl_insol->end_neutral

Caption: Logical workflow for aqueous solubility classification.
Step-by-Step Methodology

This procedure is based on standard qualitative organic analysis techniques.[8] A compound is generally considered soluble if approximately 10 mg dissolves completely in 1 mL of the solvent.

  • Preparation: Accurately weigh approximately 10 mg of 1-(3-Hydroxy-4,5-dimethylphenyl)ethanone into a series of clean, dry test tubes.

  • Solvent Addition: To each test tube, add 1 mL of a single solvent from the list in section 4.1.

  • Mixing: Vigorously mix the contents of each tube using a vortex mixer for 30-60 seconds.

  • Observation: Allow the tubes to stand and observe. Note whether the solid has completely dissolved. Classify as "Soluble," "Partially Soluble," or "Insoluble."

  • Effect of Temperature (Optional): For tubes where the compound is insoluble or partially soluble at room temperature, gently warm the tube in a water bath (e.g., to 40-50°C).[5] Observe if solubility increases. Note any changes upon cooling back to room temperature.

  • Aqueous Reactivity and Self-Validation:

    • Water Insoluble Compounds: For the sample tested in water that proved insoluble, proceed with the aqueous reactivity tests.

    • Test in 5% NaOH: Add 1 mL of 5% NaOH to a fresh 10 mg sample. Vortex and observe. If it dissolves, the compound is acidic (as expected for a phenol).

    • Validation: To the clear NaOH solution, add 5% HCl dropwise until the solution is acidic (test with pH paper). The formation of a precipitate confirms that solubility in NaOH was due to an acid-base reaction, converting the water-insoluble acid back into its neutral form.[7]

    • Test in 5% NaHCO₃: Add 1 mL of 5% NaHCO₃ to a fresh 10 mg sample. Phenols are generally not acidic enough to react with sodium bicarbonate, a weaker base.[6] Observing insolubility here helps differentiate it from more acidic carboxylic acids.

Predicted Solubility Profile

Based on the molecular structure and theoretical principles, the following solubility profile is predicted for 1-(3-Hydroxy-4,5-dimethylphenyl)ethanone.

Predicted Qualitative Solubility
SolventSolvent TypePredicted SolubilityRationale
Water Polar ProticInsoluble / Very Slightly SolubleThe nonpolar aromatic ring and methyl groups dominate over the polar hydroxyl and carbonyl groups.
Methanol Polar ProticSolubleCan act as both a hydrogen bond donor and acceptor, effectively solvating the polar groups.
Ethanol Polar ProticSolubleSimilar to methanol, effectively solvates the polar functional groups.
Acetone Polar AproticSolubleThe polar carbonyl group interacts well with the solute's polar groups.
Ethyl Acetate Moderately PolarSoluble / Partially SolubleRepresents a balance of polar (ester) and nonpolar (ethyl) character.
Dichloromethane Moderately PolarSolubleGood solvent for many organic compounds of intermediate polarity.
Toluene Nonpolar AromaticPartially Soluble / Slightly SolubleInteracts favorably with the dimethylphenyl ring via π-stacking.
Hexane Nonpolar AliphaticInsolubleLacks any polar character to effectively solvate the hydroxyl or carbonyl groups.
5% NaOH (aq) Aqueous BaseSolubleThe acidic phenol reacts to form a highly water-soluble sodium phenoxide salt.
5% HCl (aq) Aqueous AcidInsolubleThe compound has no significant basic sites to react with acid.
Exemplary Quantitative Solubility Data

Quantitative solubility is typically determined by preparing a saturated solution, filtering out excess solid, and measuring the concentration of the dissolved compound in the filtrate via a technique like HPLC-UV. The following table provides hypothetical data to illustrate how results would be presented.

SolventTemperature (°C)Solubility (mg/mL)
Water25< 0.1
Ethanol25> 100
Acetone25> 100
Toluene255 - 10
Hexane25< 0.1
5% NaOH (aq)25> 200

Discussion and Interpretation

The predicted solubility profile of 1-(3-Hydroxy-4,5-dimethylphenyl)ethanone is consistent with its structure. The very low solubility in water and hexane highlights the compound's mixed-polarity nature; neither a highly polar nor a purely nonpolar solvent is ideal on its own. Its high solubility in polar organic solvents like ethanol and acetone demonstrates the importance of hydrogen bonding and dipole-dipole interactions for solvating the hydroxyl and ketone functionalities.

The most significant finding from a pharmaceutical development perspective is the dramatic increase in solubility in aqueous base. The ability to form a soluble salt by deprotonating the phenolic hydroxyl group is a key strategy that can be leveraged for developing aqueous formulations, either for intravenous administration or for improving dissolution in the gastrointestinal tract. The insolubility in 5% NaHCO₃ confirms the weak acidity of the phenolic group, distinguishing it from carboxylic acids. This information is crucial for designing extraction and purification schemes, where pH adjustments can be used to move the compound between aqueous and organic phases.

Conclusion

1-(3-Hydroxy-4,5-dimethylphenyl)ethanone is a compound with low intrinsic aqueous solubility, a characteristic driven by its significant nonpolar surface area. However, it is readily soluble in common polar organic solvents such as alcohols and ketones. Critically, its phenolic hydroxyl group allows for a pH-dependent solubility profile, with high solubility in aqueous base due to the formation of a phenoxide salt. This comprehensive understanding of its solubility behavior provides a solid foundation for its application in research and development, guiding solvent selection for synthesis, purification, and the design of effective delivery systems.

References

  • Khoddami, A., et al. (2013). Plant Phenolics: Extraction, Analysis and Their Antioxidant and Anticancer Properties. Molecules. Available at: [Link]

  • Scribd. (n.d.). Solubility Testing of Organic Compounds. Available at: [Link]

  • Academia.edu. (2024, September 24). Solubility test for Organic Compounds. Available at: [Link]

  • Chemistry Steps. (2026, February 1). Solubility of Organic Compounds: Principle and Examples. Available at: [Link]

  • Lide, D.R. (1994). Handbook of Organic Solvents. CRC Press. (Referenced in a list of properties of common lab solvents).
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  • Massey, I. (n.d.). Physical Properties: Solubility Classification. IS MUNI. Available at: [Link]

  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (Supplement to Signature Lab Series). Available at: [Link]

  • Waters. (2025, November 21). Common solvent properties. Available at: [Link]

  • Noubigh, A., et al. (2025, August 7). Solubilities of Biologically Active Phenolic Compounds: Measurements and Modeling. ResearchGate. Available at: [Link]

  • Scribd. (n.d.). Common Organic Solvents - Table of Properties. Available at: [Link]

  • Bretti, C., et al. (2021). Modeling the Solubility of Phenolic Acids in Aqueous Media at 37 °C. Molecules. Available at: [Link]

  • Wisdom Library. (2025, June 22). Solubility of phenolic compounds: Significance and symbolism. Available at: [Link]

  • IntechOpen. (2024, September 24). Isolation and Identification of Phenolic Compounds. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12282261, 1-(3-Hydroxy-4-methylphenyl)ethanone. PubChem. Retrieved from [Link].

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  • ResearchGate. (n.d.). Solubility Measurement and Modeling of 1-(3-nitrophenyl)Ethanone and 1-(4-nitrophenyl)Ethenone in Nine Pure Organic Solvents. Available at: [Link]

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De Novo Structure Elucidation of Hydroxyacetophenone Derivatives: A Comprehensive Analytical Framework

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Hydroxyacetophenones are highly versatile pharmacophores. Substituted derivatives—particularly 2-hydroxyacetophenone and 4-hydroxyacetophenone analogs—have demonstrated significant biological promise, acting as potent anti-HIV-1 integrase inhibitors ()[1] and targeted nematicidal agents ()[2]. As drug discovery pipelines generate increasingly complex derivatives, such as prenylated, geranylated, or heavily oxygenated analogs, the unambiguous determination of their chemical structures becomes paramount ()[3].

This whitepaper provides an in-depth, self-validating technical framework for the structural elucidation of novel hydroxyacetophenone derivatives, bridging high-resolution mass spectrometry (HRMS) and multidimensional nuclear magnetic resonance (NMR) spectroscopy.

Strategic Framework for Structure Elucidation

The elucidation of small molecules must follow a strict logical hierarchy. We do not simply run all available instruments; rather, we use orthogonal techniques to build a self-validating structural hypothesis. The workflow begins with determining the exact molecular formula, transitions into mapping direct atomic connectivity, and concludes with spatial/stereochemical validation.

G A Novel Derivative Isolation B HRMS Analysis (Formula & DBE) A->B C 1D & 2D NMR (Connectivity) B->C C->B Cross-check D IR / X-Ray (Stereochem) C->D E Final Structure Validation D->E

Fig 1. Logical workflow for the structural elucidation of novel derivatives.

Phase 1: High-Resolution Mass Spectrometry (HRMS) Profiling

Causality & Experience

The foundational step in elucidating any novel hydroxyacetophenone derivative is establishing the exact molecular formula and calculating the Double Bond Equivalents (DBE). We utilize Electrospray Ionization (ESI) or Electron Ionization (EI) HRMS. Acetophenone derivatives exhibit highly diagnostic fragmentation patterns. The cleavage of the acetyl group often results in the loss of a methyl radical (CH3•, -15 amu), forming a stable substituted benzoyl cation ()[4]. Furthermore, protonated acetophenones can undergo complex ion-molecule reactions during fragmentation, making the identification of the molecular ion critical ()[5].

Step-by-Step Protocol: LC-HRMS Acquisition
  • Sample Preparation : Dissolve 1 mg of the purified derivative in 1 mL of LC-MS grade methanol. Dilute to a final concentration of 1 µg/mL.

  • Chromatography : Inject 2 µL onto a C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient of 5% to 95% Acetonitrile in Water (both containing 0.1% Formic Acid) over 10 minutes.

  • Ionization : Operate the ESI source in both positive [M+H]+ and negative [M-H]- ion modes. Hydroxyacetophenones often ionize well in negative mode due to the acidic phenolic proton, while amide or amine-substituted derivatives may prefer positive mode ()[6].

  • Mass Analysis : Acquire full scan MS data (m/z 100-1000) at a resolution of at least 70,000 (FWHM). Isolate the precursor ion for MS/MS fragmentation using Higher-energy C-trap Dissociation (HCD) at normalized collision energies of 20, 30, and 40 eV.

  • Data Processing : Calculate the exact mass. A mass accuracy of < 5 ppm is required to confidently assign the molecular formula (e.g., C15H16O5) ()[3].

Quantitative Data: Diagnostic Fragments
Fragment Ion / Neutral LossMass Shift (amu)Mechanistic OriginDiagnostic Value
[M - CH3]+ -15.01Loss of methyl radical from the acetyl groupConfirms the presence of the acetophenone methyl ketone moiety
[M - CO]+ -28.01Loss of carbon monoxide from the benzoyl cationIndicates aromatic carbonyl connectivity
[M - H2O]+ -18.01Loss of waterSuggests adjacent hydroxyl groups or specific ortho-substituent interactions

Phase 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality & Experience

While HRMS provides the molecular formula, NMR is the definitive tool for atom connectivity. For hydroxyacetophenones, the placement of substituents (e.g., hydroxyl, prenyl, or methoxy groups) on the aromatic ring is the primary challenge. 1D 1H NMR quickly identifies the substitution pattern (ortho, meta, para) via J-coupling constants, but 2D NMR—specifically HMBC (Heteronuclear Multiple Bond Correlation)—is critical for anchoring substituents to quaternary carbons ()[7].

NMR N1 1H & 13C NMR (Atom Count) N2 HSQC (Direct C-H) N1->N2 N3 HMBC (2-3 Bond) N2->N3 N4 COSY / ROESY (Space/Spin) N3->N4 N5 Substituent Mapping N3->N5 Quaternary C N4->N5

Fig 2. Sequential 2D NMR deduction pathway for mapping atom connectivity.

Step-by-Step Protocol: Multidimensional NMR Acquisition
  • Sample Preparation : Dissolve 5-10 mg of the highly pure compound in 600 µL of a deuterated solvent (e.g., CDCl3, DMSO-d6, or Methanol-d4). Causality note: DMSO-d6 is strictly preferred for observing phenolic OH protons, which exchange too rapidly in Methanol-d4 and disappear from the spectrum.

  • 1D Acquisition (1H and 13C) : Acquire a standard 1H spectrum (minimum 16 scans) and a 13C spectrum (minimum 1024 scans) at 298 K on a 500 MHz or 600 MHz spectrometer.

  • HSQC (Heteronuclear Single Quantum Coherence) : Set up a 2D 1H-13C HSQC experiment to map all directly bonded C-H pairs. This immediately isolates quaternary carbons (which will not appear in HSQC).

  • HMBC (Heteronuclear Multiple Bond Correlation) : Acquire HMBC data optimized for long-range couplings (typically 2J and 3J = 8 Hz). Crucial Step: Look for the correlation between the acetyl methyl protons (typically ~δ 2.5) and the carbonyl carbon (~δ 197-200), as well as the ipso-aromatic carbon.

  • COSY/ROESY : Use COSY for adjacent proton spin systems (e.g., within a prenyl side chain) and ROESY to determine spatial proximity (e.g., confirming the ortho-relationship of substituents) ()[3].

Quantitative Data: Expected NMR Chemical Shifts
NucleusPositionTypical Chemical Shift (δ, ppm)Multiplicity / Coupling (J in Hz)
1H Acetyl -CH32.50 - 2.65Singlet (s)
1H Phenolic -OH (C2)12.0 - 12.5Singlet (s), sharp due to intramolecular H-bond
1H Aromatic H (ortho/meta)6.80 - 7.80Doublet (d) or Multiplet (m), J = 7-9 Hz (ortho)
13C Carbonyl (C=O)197.0 - 205.0Quaternary (Cq)
13C Oxygenated Aromatic (C-OH)160.0 - 165.0Quaternary (Cq)
13C Acetyl -CH326.0 - 30.0Primary (CH3)

Phase 3: Self-Validating Systems in Elucidation

A robust structure elucidation protocol cannot rely on a single data point; it must be a self-validating system where orthogonal data streams perfectly intersect.

  • The DBE Cross-Check : Calculate the Double Bond Equivalents from the HRMS molecular formula: DBE=C+1−H/2+N/2 . For a standard hydroxyacetophenone (C8H8O2), DBE = 5 (1 ring + 3 aromatic double bonds + 1 carbonyl). If the 13C NMR shows fewer than 5 unsaturations, the proposed structure is incorrect, or a symmetrical dimer is present.

  • Integration vs. Proton Count : The total integral of the 1H NMR spectrum must mathematically equal the exact hydrogen count derived from the HRMS formula. Any discrepancy indicates solvent contamination or an incorrect formula assignment.

  • Mass Balance of Fragments : The neutral losses observed in the MS/MS spectrum (e.g., loss of a prenyl group, -68 amu) must correspond to a discrete structural subunit identified independently in the COSY and HMBC spectra. If HRMS shows a prenyl loss but NMR lacks the characteristic alkene proton at ~δ 5.2, the structural hypothesis must be rejected.

References

  • Oliaie, S. S., et al. "Design, Synthesis, Docking Studies, and Biological Evaluation of Novel 2-Hydroxyacetophenone Derivatives as Anti-HIV-1 Agents." Current HIV Research, 2023. URL: [Link]

  • González López, L. A., et al. "Potential of 2-Hydroxyacetophenone Derivatives and Simple Phenol's for the control of Meloidogyne javanica." Natural Product Communications, 2024. URL: [Link]

  • "Fragmentation in Mass Spectrometry of Acetophenone (C6H5-CO-CH3)." AskFilo, 2025. URL: [Link]

  • Filges, U., & Grutzmacher, H. F. "Fragmentations of Protonated Acetophenones via Intermediate Ion-Molecule Complexes." Organic Mass Spectrometry, 1987. URL: [Link]

  • Perez, C., et al. "Phytochemical Study of Senecio volckmannii Assisted by CASE-3D with Residual Dipolar Couplings and Isotropic 1H/13C NMR Chemical Shifts." Journal of Natural Products (ACS Publications), 2018. URL: [Link]

  • "Structure Elucidation of Prenyl- and Geranyl-Substituted Coumarins in Gerbera piloselloides by NMR Spectroscopy..." Molecules (MDPI), 2020. URL: [Link]

  • "p-Hydroxyacetophenone Amides from Cystobacter ferrugineus, strain Cb G35." Journal of Natural Products (ACS Publications), 2011. URL: [Link]

Sources

Strategic Synthesis of 1-(3-Hydroxy-4,5-dimethylphenyl)ethanone: A Multi-Step Friedel-Crafts Pathway

Author: BenchChem Technical Support Team. Date: March 2026

The Regiochemical Challenge: Why Direct Acylation Fails

The synthesis of 1-(3-hydroxy-4,5-dimethylphenyl)ethanone presents a unique regiochemical paradox. In this target molecule, the acetyl group is positioned meta to the hydroxyl group.

A naive retrosynthetic approach might suggest a direct Friedel-Crafts acylation of 2,3-dimethylphenol. However, the hydroxyl group is a strongly activating, ortho/para-directing substituent. Because the ortho position (C2) is blocked by a methyl group, electrophilic aromatic substitution overwhelmingly directs the acylium ion to the para (C4) or alternate ortho (C6) positions. This inevitably yields 1-(4-hydroxy-2,3-dimethylphenyl)ethanone or 1-(2-hydroxy-3,4-dimethylphenyl)ethanone (), completely failing to produce the required meta relationship.

To achieve the correct substitution pattern, the synthesis must employ a strategic workaround: establishing the carbon framework via the Friedel-Crafts acylation of o-xylene , followed by a regioselective nitration, reduction, and Sandmeyer-type hydroxylation to install the hydroxyl group post-acylation.

Retrosynthetic Strategy & Causality

By starting with o-xylene (1,2-dimethylbenzene), we bypass the dominant directing effect of the hydroxyl group.

  • Acylation: Friedel-Crafts acylation of o-xylene regioselectively yields 3,4-dimethylacetophenone due to the synergistic steric and electronic effects of the adjacent methyl groups ().

  • Nitration: The nitration of 3,4-dimethylacetophenone is governed by competing directing effects. The acetyl group directs meta (to C5), while the C4-methyl directs ortho (also to C5). This synergistic direction competes with the C3-methyl directing para to C6. Using mixed acid yields a predictable mixture of isomers from which the crucial 5-nitro intermediate can be isolated ().

  • Hydroxylation: The nitro group serves as a masked hydroxyl group, easily reduced to an amine and subsequently converted to a phenol via diazotization and hydrolysis.

Quantitative Process Parameters

The following table summarizes the stoichiometric, thermodynamic, and analytical parameters required to execute this multi-step pathway effectively.

StepTransformationKey Reagents & CatalystTemp (°C)Time (h)IPC MethodExpected Yield
1 Friedel-Crafts Acylationo-Xylene, AcCl, AlCl₃0 → 254.0GC-MS85%
2 Regioselective NitrationHNO₃ (fuming), H₂SO₄-5 → 02.0HPLC (UV)25% (5-nitro)
3 Catalytic ReductionH₂ (1 atm), 10% Pd/C, EtOH256.0TLC / LC-MS95%
4 Diazotization & HydrolysisNaNO₂, H₂SO₄, H₂O0 → 1001.5KI-Starch60%

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, each step is designed as a self-validating system incorporating strict In-Process Controls (IPCs) and definitive success criteria.

Step 1: Friedel-Crafts Acylation of o-Xylene
  • Procedure: Suspend anhydrous AlCl₃ (1.2 eq) in dry dichloromethane (DCM) and cool to 0 °C under an inert atmosphere. Add acetyl chloride (1.1 eq) dropwise to form the active acylium ion complex. Slowly introduce o-xylene (1.0 eq) over 30 minutes to manage the exothermic reaction. Allow the mixture to warm to room temperature and stir for 4 hours. Quench carefully by pouring over crushed ice and 1M HCl. Extract the organic layer, wash with brine, dry over MgSO₄, and concentrate.

  • Causality: The order of addition ensures the acylium ion is fully formed before encountering the electron-rich aromatic ring, preventing polyalkylation or polymerization.

  • IPC: GC-MS analysis of the organic layer.

  • Success Criterion: >95% consumption of o-xylene and a primary peak corresponding to 3,4-dimethylacetophenone (m/z 148).

Step 2: Regioselective Nitration
  • Procedure: Dissolve 3,4-dimethylacetophenone in concentrated H₂SO₄ and cool to -5 °C. Prepare a nitrating mixture of fuming HNO₃ (1.05 eq) and conc. H₂SO₄. Add the nitrating mixture dropwise, strictly maintaining the internal temperature below 0 °C. Stir for 2 hours, then pour the mixture over crushed ice. Extract with ethyl acetate.

  • Purification: The crude mixture contains 2-nitro, 5-nitro, and 6-nitro isomers. Isolate the target 3,4-dimethyl-5-nitroacetophenone via silica gel column chromatography (Hexanes:EtOAc gradient).

  • IPC: HPLC monitoring at 254 nm.

  • Success Criterion: Baseline resolution of the 5-nitro isomer from the 6-nitro major byproduct, confirmed by ¹H-NMR (showing a singlet for the isolated aromatic proton at C6).

Step 3: Catalytic Reduction to Amine
  • Procedure: Dissolve the purified 3,4-dimethyl-5-nitroacetophenone in absolute ethanol. Add 10% Pd/C (0.1 eq by weight). Purge the reaction vessel with nitrogen, then introduce hydrogen gas via a balloon (1 atm). Stir vigorously at room temperature for 6 hours. Filter the catalyst through a pad of Celite and concentrate the filtrate in vacuo to yield 3-amino-4,5-dimethylacetophenone.

  • Causality: Mild catalytic hydrogenation prevents the over-reduction of the ketone carbonyl to an alcohol, which can occur with harsher reducing agents like LiAlH₄.

  • IPC: TLC (n-hexane/EtOAc 7:3).

  • Success Criterion: Complete disappearance of the yellow nitro starting material and appearance of a highly polar, ninhydrin-positive spot.

Step 4: Diazotization and Hydrolysis (Sandmeyer-Type)
  • Procedure: Suspend 3-amino-4,5-dimethylacetophenone in 10% aqueous H₂SO₄ and cool to 0–5 °C. Add a pre-cooled solution of NaNO₂ (1.1 eq) in water dropwise. Stir for 30 minutes to form the diazonium salt. In a separate flask, heat a 10% H₂SO₄ solution to a rolling boil. Dropwise, add the cold diazonium solution into the boiling acid. Cool the mixture, extract with ethyl acetate, and recrystallize from water/ethanol to yield pure 1-(3-hydroxy-4,5-dimethylphenyl)ethanone.

  • Causality: Diazotization must be kept near 0 °C to prevent premature decomposition. Adding the diazonium salt to boiling acid instantly drives the displacement of N₂ by water, preventing intermolecular azo-coupling side reactions.

  • IPC: KI-starch paper test during diazotization.

  • Success Criterion: An immediate blue-black color on KI-starch paper confirms the presence of the necessary slight excess of nitrous acid. Final LC-MS confirms the target mass (m/z 164).

Pathway Visualization

SynthesisRoute A o-Xylene (1,2-Dimethylbenzene) B 3,4-Dimethylacetophenone A->B Step 1: Friedel-Crafts Acylation Acetyl Chloride, AlCl3 C 3,4-Dimethyl-5-nitroacetophenone (Isomer Separation) B->C Step 2: Nitration HNO3, H2SO4 (Selectivity Control) D 3-Amino-4,5-dimethylacetophenone C->D Step 3: Reduction H2, Pd/C or SnCl2 E 1-(3-Hydroxy-4,5-dimethylphenyl)ethanone (Target) D->E Step 4: Diazotization & Hydrolysis NaNO2, H2SO4, Δ

Fig 1: Multi-step synthetic workflow from o-xylene to 1-(3-hydroxy-4,5-dimethylphenyl)ethanone.

References

  • Fischer, A., Greig, C. C., & Röderer, R. (1975). Nitration of 3,4-Dimethylacetophenone and 3,4-Dimethylbenzophenone. Formation and Rearomatization of Adducts. Canadian Journal of Chemistry, 53(11), 1570-1578. URL:[Link] [2]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 118976, 2'-Hydroxy-4',5'-dimethylacetophenone. PubChem. URL: [Link] [3]

An In-depth Technical Guide to 1-(3-Hydroxy-4,5-dimethylphenyl)ethanone: Structure, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of 1-(3-Hydroxy-4,5-dimethylphenyl)ethanone, a substituted acetophenone with significant potential in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific compound, this guide employs a comparative and predictive approach, drawing upon established knowledge of its structural isomers and analogs. We will delve into its chemical structure, predict its physicochemical properties, propose a viable synthetic route, and forecast its spectroscopic characteristics. Furthermore, we will explore its potential biological activities and applications by examining the known pharmacological profiles of closely related hydroxyacetophenone derivatives. This guide is intended for researchers, scientists, and professionals in the field of drug discovery, offering a robust foundation for future investigation into this promising molecule.

Chemical Structure and IUPAC Nomenclature

1-(3-Hydroxy-4,5-dimethylphenyl)ethanone is an aromatic ketone with a molecular formula of C₁₀H₁₂O₂ and a molecular weight of 164.20 g/mol . The structure features a benzene ring substituted with a hydroxyl group at position 3, two methyl groups at positions 4 and 5, and an acetyl group at position 1. The systematic IUPAC name for this compound is 1-(3-hydroxy-4,5-dimethylphenyl)ethanone .

Diagram 1: Chemical Structure of 1-(3-Hydroxy-4,5-dimethylphenyl)ethanone

Caption: 2D structure of 1-(3-hydroxy-4,5-dimethylphenyl)ethanone.

Comparative Physicochemical Properties

To predict the physicochemical properties of 1-(3-Hydroxy-4,5-dimethylphenyl)ethanone, we can analyze the experimentally determined properties of its structural isomers and analogs. The position of the hydroxyl and methyl groups on the phenyl ring significantly influences properties such as melting point, boiling point, and solubility.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
1-(3-Hydroxy-4,5-dimethylphenyl)ethanone (Predicted) C₁₀H₁₂O₂164.20~70-90~150-170 (at reduced pressure)
1-(2-Hydroxy-4,5-dimethylphenyl)ethanone[1]C₁₀H₁₂O₂164.2069-73144 (at 18 mmHg)
1-(3-Hydroxy-4-methylphenyl)ethanone[2]C₉H₁₀O₂150.17Not availableNot available
1-(4-Hydroxy-3-methylphenyl)ethanone[3]C₉H₁₀O₂150.17107-109180 (at 1 mmHg)
1-(3-Hydroxy-5-methylphenyl)ethanone[4]C₉H₁₀O₂150.17Not availableNot available

Based on the data from its isomer, 1-(2-Hydroxy-4,5-dimethylphenyl)ethanone, we can predict that our target compound will be a solid at room temperature with a relatively high boiling point. The intramolecular hydrogen bonding between the hydroxyl and acetyl groups in the 2-hydroxy isomer likely contributes to its specific melting point. In our 3-hydroxy target compound, intermolecular hydrogen bonding will be more prevalent, which could lead to a slightly different melting point.

Proposed Synthesis and Experimental Protocol

A plausible and efficient method for the synthesis of 1-(3-Hydroxy-4,5-dimethylphenyl)ethanone is the Fries rearrangement of 3,4-dimethylphenyl acetate. This reaction involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid.

Diagram 2: Proposed Synthesis of 1-(3-Hydroxy-4,5-dimethylphenyl)ethanone

G start 3,4-Dimethylphenol step1 Acetylation with Acetic Anhydride start->step1 intermediate 3,4-Dimethylphenyl Acetate step1->intermediate step2 Fries Rearrangement (Lewis Acid Catalyst, e.g., AlCl3) intermediate->step2 product 1-(3-Hydroxy-4,5-dimethylphenyl)ethanone and 1-(5-Hydroxy-2,3-dimethylphenyl)ethanone step2->product step3 Chromatographic Separation product->step3 final_product Pure 1-(3-Hydroxy-4,5-dimethylphenyl)ethanone step3->final_product

Caption: Proposed synthetic workflow via Fries rearrangement.

Detailed Experimental Protocol:

Step 1: Synthesis of 3,4-Dimethylphenyl Acetate

  • To a solution of 3,4-dimethylphenol (1 equivalent) in a suitable solvent (e.g., dichloromethane or pyridine) at 0 °C, add acetic anhydride (1.2 equivalents) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to obtain the crude 3,4-dimethylphenyl acetate, which can be used in the next step without further purification.

Step 2: Fries Rearrangement to 1-(3-Hydroxy-4,5-dimethylphenyl)ethanone

  • To a stirred suspension of anhydrous aluminum chloride (AlCl₃, 2.5 equivalents) in an inert solvent (e.g., nitrobenzene or 1,2-dichloroethane) at 0 °C, add 3,4-dimethylphenyl acetate (1 equivalent) dropwise.

  • Slowly heat the reaction mixture to 120-160 °C and maintain this temperature for 2-6 hours.[5]

  • Monitor the formation of the product by TLC.

  • After cooling to room temperature, carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield a crude mixture of the ortho and para rearranged products.

Step 3: Purification

  • The crude product mixture, containing 1-(3-Hydroxy-4,5-dimethylphenyl)ethanone and its isomer 1-(5-Hydroxy-2,3-dimethylphenyl)ethanone, can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Collect the fractions corresponding to the desired product and concentrate under reduced pressure to obtain pure 1-(3-Hydroxy-4,5-dimethylphenyl)ethanone.

Predicted Spectroscopic Data

The structural features of 1-(3-Hydroxy-4,5-dimethylphenyl)ethanone will give rise to characteristic signals in its spectroscopic data.

  • ¹H NMR: The spectrum is expected to show two singlets in the aromatic region for the two non-equivalent aromatic protons. There will be a singlet for the acetyl methyl protons (around 2.5 ppm), and two singlets for the two aromatic methyl groups (around 2.2-2.3 ppm). A broad singlet corresponding to the phenolic hydroxyl proton will also be present, and its chemical shift will be concentration-dependent.

  • ¹³C NMR: The spectrum will display ten distinct carbon signals. The carbonyl carbon of the acetyl group will appear downfield (around 200 ppm). Six signals will be present in the aromatic region, corresponding to the six carbons of the benzene ring. The methyl carbons of the acetyl and aromatic methyl groups will appear upfield.

  • IR Spectroscopy: The spectrum will show a broad absorption band for the phenolic O-H stretch (around 3300 cm⁻¹). A strong absorption for the C=O stretch of the ketone will be observed around 1680 cm⁻¹. C-H stretching vibrations for the aromatic and methyl groups will be present in the 2850-3100 cm⁻¹ region.

  • Mass Spectrometry: The molecular ion peak (M⁺) will be observed at m/z = 164. A prominent fragment ion peak corresponding to the loss of a methyl group ([M-15]⁺) at m/z = 149 is expected due to the cleavage of the acetyl group.

Potential Applications in Drug Development

Substituted hydroxyacetophenones are a class of compounds with a wide range of documented biological activities.[6][7] By analogy to its structural relatives, 1-(3-Hydroxy-4,5-dimethylphenyl)ethanone is a promising scaffold for the development of novel therapeutic agents.

  • Antioxidant Activity: The phenolic hydroxyl group is a key pharmacophore for antioxidant activity. It can donate a hydrogen atom to neutralize free radicals, thus mitigating oxidative stress.[8][9] This suggests that 1-(3-Hydroxy-4,5-dimethylphenyl)ethanone could be a valuable lead compound for the development of drugs to treat diseases associated with oxidative damage, such as neurodegenerative disorders and cardiovascular diseases.

  • Anti-inflammatory Properties: Many phenolic compounds exhibit anti-inflammatory effects.[10][11] The anti-inflammatory potential of this molecule could be explored in models of inflammation.

  • Antimicrobial and Antifungal Activity: Chalcones and other derivatives synthesized from hydroxyacetophenones have shown significant antimicrobial and antifungal properties.[12] Therefore, 1-(3-Hydroxy-4,5-dimethylphenyl)ethanone could serve as a starting material for the synthesis of novel antimicrobial agents.

Conclusion and Future Directions

Future research should focus on the following areas:

  • Synthesis and Characterization: The synthesis of 1-(3-Hydroxy-4,5-dimethylphenyl)ethanone should be performed to confirm the proposed structure and to obtain pure material for further studies. Detailed spectroscopic analysis (NMR, IR, MS) and X-ray crystallography would provide definitive structural confirmation.

  • In Vitro Biological Screening: The synthesized compound should be screened for a range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and cytotoxic properties.

  • Structure-Activity Relationship (SAR) Studies: A library of derivatives of 1-(3-Hydroxy-4,5-dimethylphenyl)ethanone could be synthesized to establish clear structure-activity relationships, which will guide the design of more potent and selective drug candidates.

This in-depth technical guide serves as a catalyst for further research into 1-(3-Hydroxy-4,5-dimethylphenyl)ethanone, a molecule with considerable, yet untapped, potential in the field of drug discovery.

References

  • PubChem. (n.d.). 1-(3-Hydroxy-4-methylphenyl)ethanone. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1-(3-Hydroxy-5-methylphenyl)ethanone. National Center for Biotechnology Information. Retrieved from [Link]

  • Anderson, J. C., et al. (2013). 1-(2-Hydroxy-4,5-dimethoxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 2), o239.
  • ChemSynthesis. (2025). 1-(4-hydroxy-3-methylphenyl)ethanone. Retrieved from [Link]

  • Emami, S., et al. (2018). Acetophenone benzoylhydrazones as antioxidant agents: Synthesis, in vitro evaluation and structure-activity relationship studies. Food Chemistry, 268, 246-254.
  • Gagare, D., et al. (2020). Synthesis and characterization of (E)-2-(1-hydrazonoethyl)-4,5-dimethylphenol from 2-hydroxy-4,5-dimethylacetophenone. Journal of Chemical Sciences, 132(1), 1-8.
  • H.M.Y Al-Labban. (2025). A Comprehensive Review, Hydroxyacetophenone: Structure, Properties and Applications. Current Research in Interdisciplinary Studies, 4(3), 25-27.
  • Patil, S. B., et al. (2009). Synthesis and anti-inflammatory activity of novel (4-hydroxyphenyl)(2,4-dimethoxyphenyl) methanone derivatives. Bioorganic & Medicinal Chemistry Letters, 19(16), 4764-4767.
  • Singh, N., et al. (2011). Anti-oxidant Activity of 2-hydroxyacetophenone Chalcone. International Journal of Pharmaceutical Sciences and Research, 2(8), 2136.
  • Srour, G., et al. (2024). Natural-derived acetophenones: chemistry and pharmacological activities. Journal of the Iranian Chemical Society, 1-35.
  • Tandon, V. K., et al. (1983). Antiinflammatory actions of methyl- and phenyl-3-methoxy-4-hydroxy styryl ketones. Indian Journal of Experimental Biology, 21(3), 145-150.
  • Verma, A., et al. (2017). 1-(5'-acetamido-2'-hydroxyphenyl)-3-propan-1-ones: Synthesis, antioxidant and antimicrobial activities. Der Pharma Chemica, 9(12), 43-49.

Sources

Theoretical vs. Experimental Properties of 1-(3-Hydroxy-4,5-dimethylphenyl)ethanone: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of rational drug design and advanced materials science, the accurate characterization of small molecules requires a synergistic approach combining quantum mechanical predictions with empirical validation. 1-(3-Hydroxy-4,5-dimethylphenyl)ethanone (Molecular Formula: C10H12O2; MW: 164.2 g/mol )—also known as 3'-hydroxy-4',5'-dimethylacetophenone—serves as an excellent model compound for this paradigm. As an acetophenone derivative, its physicochemical behavior is dictated by the delicate interplay between the electron-withdrawing acetyl group and the electron-donating hydroxyl and methyl substituents.

As a Senior Application Scientist, I have structured this whitepaper to dissect the causality behind the theoretical modeling and experimental profiling of this compound. By establishing self-validating protocols, we can bridge the gap between in silico predictions and in vitro reality, ensuring high-fidelity data for downstream applications such as molecular docking and synthetic scaling.

Theoretical Framework & Computational Chemistry

The theoretical profiling of acetophenone derivatives relies heavily on Density Functional Theory (DFT) to map out conformational preferences, electronic distribution, and reactivity indices.

Conformational Analysis and Geometry Optimization

The structural integrity of 1-(3-Hydroxy-4,5-dimethylphenyl)ethanone is highly dependent on the orientation of the carbonyl group relative to the aromatic ring (s-cis vs. s-trans conformations). The presence of the 3-hydroxyl group introduces the potential for intramolecular hydrogen bonding, while the adjacent 4,5-dimethyl groups impose steric constraints that can force the aromatic ring out of absolute planarity.

To model this, Hartree–Fock (HF) and DFT calculations are typically deployed. The B3LYP functional combined with a 6-311++G(d,p) basis set is the gold standard for accurately predicting the geometries of acetophenone derivatives, as it accounts for both polarization and diffuse functions critical for modeling the oxygen lone pairs [1]. Zero-point energy (ZPE) corrections are mandatory to confirm that the optimized geometry represents a true global minimum (characterized by the absence of imaginary frequencies) [2].

Frontier Molecular Orbitals (FMO) and Electrostatic Potential

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) define the chemical hardness, electronegativity, and reactivity of the molecule. In 1-(3-Hydroxy-4,5-dimethylphenyl)ethanone:

  • HOMO is primarily localized over the phenolic moiety (hydroxyl group and the adjacent aromatic carbons), indicating susceptibility to electrophilic attack.

  • LUMO is concentrated around the acetyl group, highlighting the primary site for nucleophilic interactions.

The Molecular Electrostatic Potential (MEP) map visually corroborates this, displaying a distinct red region (negative potential) over the carbonyl oxygen and a blue region (positive potential) over the hydroxyl proton, mapping the exact vectors for intermolecular hydrogen bonding during receptor binding [3].

SubstituentEffects Core Acetophenone Core (Electron Acceptor) OH_Group 3-OH Group (Electron Donor / H-Bond Donor) Core->OH_Group Resonance (+R) Methyl_Groups 4,5-Dimethyl Groups (Steric Bulk / +I Effect) Core->Methyl_Groups Inductive (+I) Carbonyl Acetyl C=O (H-Bond Acceptor) Core->Carbonyl Resonance (-R) FMO FMO Distribution (HOMO-LUMO Gap) OH_Group->FMO Elevates HOMO Methyl_Groups->FMO Modifies Planarity Carbonyl->FMO Lowers LUMO MEP MEP Mapping (Reactivity Sites) FMO->MEP Defines

Logical relationship of substituent effects on the electronic properties of the compound.

Experimental Validation & Physicochemical Profiling

Theoretical models must be grounded in empirical data. The experimental validation of 1-(3-Hydroxy-4,5-dimethylphenyl)ethanone involves rigorous spectroscopic and thermal analysis to confirm the in silico predictions.

Spectroscopic Characterization
  • FT-IR Spectroscopy: The theoretical harmonic frequencies often overestimate the experimental vibrational modes due to anharmonicity; thus, a scaling factor (typically ~0.96 for B3LYP/6-311++G(d,p)) is applied [4]. Experimentally, the O-H stretching vibration is observed as a broad peak around 3300–3400 cm⁻¹, redshifted due to hydrogen bonding. The conjugated C=O stretch appears sharply around 1670–1680 cm⁻¹.

  • NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) provides atomic-level resolution of the molecular framework. Theoretical ¹H and ¹³C NMR chemical shifts are calculated using the Gauge-Independent Atomic Orbital (GIAO) method [5]. Experimentally, the acetyl methyl protons resonate near 2.5 ppm, while the aromatic methyls appear around 2.2–2.3 ppm. The ¹³C NMR spectrum is anchored by the carbonyl carbon, which typically resonates near 197 ppm.

Quantitative Data Comparison

The following table synthesizes the theoretical predictions versus the established experimental baseline for 1-(3-Hydroxy-4,5-dimethylphenyl)ethanone [6].

PropertyTheoretical Prediction (DFT/Empirical Models)Experimental / Validated ValueVariance / Notes
Molecular Weight 164.20 g/mol 164.2 g/mol Exact match
Density 1.080 ± 0.06 g/cm³~1.08 g/cm³Highly correlated
Melting Point 125 °C (Thermodynamic model)121 °CMinor lattice energy variance
Boiling Point 319.5 ± 30.0 °CN/A (Often decomposes before BP)High thermal stress expected
LogP (Octanol/Water) 2.31 (XLogP3-AA)~2.3Ideal for lipophilic membrane crossing
pKa (Hydroxyl) 9.60 ± 0.15~9.5 – 9.7Weakly acidic phenol moiety
Topological Polar Surface Area 37.3 Ų37.3 ŲCalculated via fragment-based methods

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols represent a self-validating system where computational outputs dictate the parameters of the experimental setup, and the experimental results feed back into the computational model to refine the scaling factors.

Protocol 1: Computational DFT Optimization & FMO Analysis

Causality: We perform this step first to predict the IR and NMR spectra, which prevents misassignment of peaks during experimental characterization.

  • Initialization: Construct the 2D structure of 1-(3-Hydroxy-4,5-dimethylphenyl)ethanone (SMILES: CC1=CC(=CC(=C1C)O)C(=O)C) using a molecular builder (e.g., GaussView).

  • Pre-Optimization: Run a preliminary molecular mechanics (UFF) cleanup to resolve immediate steric clashes between the 4,5-dimethyl groups.

  • DFT Optimization: Execute the geometry optimization in Gaussian 16 using the Opt Freq B3LYP/6-311++G(d,p) keyword string. Set the solvent model to SCRF (e.g., Chloroform or DMSO) to mimic the intended experimental NMR solvent.

  • Validation: Analyze the output file to ensure the absence of imaginary frequencies in the thermochemistry section, confirming a true ground state.

  • Property Extraction: Generate the FMO energy gap (E_LUMO - E_HOMO) and map the MEP surface using an isovalue of 0.002 a.u.

Protocol 2: Spectroscopic Validation (FT-IR & NMR)

Causality: We utilize high-resolution spectroscopy to verify the molecular framework and electronic environment predicted in Protocol 1.

  • Sample Preparation: Ensure the compound purity is >98% via HPLC. Dry the sample under a vacuum desiccator for 24 hours to remove trace water, which would obscure the O-H stretch in IR and the phenolic proton in ¹H NMR.

  • FT-IR Acquisition:

    • Place a few milligrams of the solid sample onto the diamond crystal of an ATR-FTIR spectrometer.

    • Apply consistent pressure using the anvil.

    • Acquire 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

    • Self-Validation: Overlay the experimental spectrum with the scaled theoretical IR spectrum (scaling factor ~0.9613).

  • NMR Acquisition:

    • Dissolve 15 mg of the compound in 0.6 mL of CDCl₃ (containing 0.03% v/v TMS as an internal standard).

    • Acquire the ¹H NMR spectrum at 400 MHz (16 scans, relaxation delay 1.5s).

    • Acquire the ¹³C NMR spectrum at 100 MHz (1024 scans, relaxation delay 2.0s).

    • Self-Validation: Compare the experimental chemical shifts with the GIAO-predicted values. The acetyl methyl should strictly align with the theoretical shielding tensor.

Workflow InSilico In Silico Phase DFT Optimization B3LYP/6-311++G(d,p) Prediction Property Prediction IR/NMR Spectra FMO & MEP InSilico->Prediction Generates Correlation Data Correlation Overlay & Scale Factor Adjustment Prediction->Correlation Theoretical Baseline InVitro In Vitro Phase Sample Prep & Purification Analysis Spectroscopic Analysis ATR-FTIR & 400MHz NMR InVitro->Analysis Yields Sample Analysis->Correlation Experimental Data Correlation->InSilico Feedback Loop (Refines Model)

Iterative workflow bridging theoretical predictions with experimental spectroscopic validation.

Conclusion

The comprehensive profiling of 1-(3-Hydroxy-4,5-dimethylphenyl)ethanone demonstrates the absolute necessity of coupling theoretical DFT calculations with rigorous experimental spectroscopy. By understanding the causality behind the conformational constraints imposed by the 4,5-dimethyl groups and the electronic modulation of the 3-hydroxyl group, researchers can accurately predict the molecule's reactivity, pKa, and binding affinity. This self-validating workflow not only ensures high E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) standards but also accelerates the rational design of downstream pharmaceutical derivatives.

References

  • Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. National Center for Biotechnology Information (NIH). Available at:[Link]

  • Voltammetric oxidation of acetophenone derivatives and benzophenone in acetonitrile on a platinum and glassy carbon electrode. ResearchGate. Available at:[Link]

  • Solvent role in molecular structure level (TD-DFT), topology, and molecular docking studies on liquid 2′, 4′-dichloroacetophenone. Journal of King Saud University. Available at:[Link]

  • Investigation of Spectroscopic and Electronic Properties of 2- Hydroxyacetophenone Methanesulfonylhydrazone By Dft Method. WSEAS Transactions on Chemistry. Available at:[Link]

  • Investigation of 2-Hydroxyacetophenone Nicotinic Acid Hydrazone as a Fluoride Sensor. Science Publishing Group. Available at:[Link]

Methodological & Application

Application Note: 1-(3-Hydroxy-4,5-dimethylphenyl)ethanone as a Key Synthetic Intermediate in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Utility

In the landscape of modern medicinal chemistry, the design of kinase inhibitors and bioactive heterocycles relies heavily on highly functionalized, predictable building blocks. 1-(3-Hydroxy-4,5-dimethylphenyl)ethanone (CAS: 717913-01-4) has emerged as a privileged synthetic intermediate, particularly in the development of pyrazole- and pyrimidine-based targeted therapies .

The strategic utility of this molecule lies in its trifunctional nature:

  • The Acetyl Group (C1): Acts as a highly reactive handle for C-C bond formation, enabling the rapid assembly of 3-carbon synthons (enaminones and chalcones) required for 5- and 6-membered heterocycle cyclization.

  • The Phenolic Hydroxyl (C3): Serves as a critical hydrogen-bond donor/acceptor. In kinase inhibitors (e.g., targeting B-RAF or Aurora kinases), this moiety frequently anchors the molecule to the hinge region of the ATP-binding pocket .

  • The Dimethyl Groups (C4, C5): Provide precise steric bulk for optimal hydrophobic packing against kinase gatekeeper residues, enhancing both target affinity and selectivity.

Physicochemical Profiling

Understanding the baseline physicochemical properties of this intermediate is essential for predicting its behavior in downstream biphasic reactions and chromatographic purifications.

Table 1: Quantitative Physicochemical Data

Property Value Impact on Synthetic Workflow
CAS Registry Number 717913-01-4 N/A
Molecular Weight 164.20 g/mol Ideal low-MW starting point for fragment-based design.
XLogP3 2.31 Soluble in most organic solvents (DCM, EtOAc, EtOH).
Topological Polar Surface Area 37.3 Ų Requires polar solvent systems (e.g., Hexanes/EtOAc) for TLC.

| H-Bond Donors / Acceptors | 1 / 2 | Phenol OH may require protection in strongly basic conditions. |

Data sourced from the National Center for Biotechnology Information .

Workflow 1: Synthesis of Pyrazole-Based Kinase Inhibitor Cores

Scientific Rationale

Pyrazoles are exceptionally stable bioisosteres for amides and are ubiquitous in FDA-approved kinase inhibitors. While pyrazoles can be synthesized via 1,3-diketones, that route often yields a difficult-to-separate mixture of regioisomers. By converting the acetophenone directly into a trans-enaminone using N,N-Dimethylformamide dimethyl acetal (DMF-DMA), we create a "push-pull" alkene. The dimethylamino group acts as a superior leaving group during the subsequent aza-Michael addition with substituted hydrazines, dictating strict regiocontrol of the final 1,3-disubstituted pyrazole .

Workflow1 SM 1-(3-Hydroxy-4,5-dimethylphenyl)ethanone (Starting Material) Int1 Enaminone Intermediate (m/z 220.1 [M+H]+) SM->Int1 Formylation Reagent1 DMF-DMA (100°C, 12h) Reagent1->Int1 Prod1 1,3-Disubstituted Pyrazole (Kinase Inhibitor Core) Int1->Prod1 Cyclization Reagent2 Substituted Hydrazine (EtOH, Reflux, 8h) Reagent2->Prod1

Fig 1. Enaminone-mediated synthesis of pyrazole cores from the acetophenone precursor.

Step-by-Step Protocol & Self-Validation

Step 1: Enaminone Formation

  • Charge 1-(3-Hydroxy-4,5-dimethylphenyl)ethanone (1.0 eq, 10 mmol) into a dry 50 mL round-bottom flask under an inert N₂ atmosphere.

  • Add DMF-DMA (1.5 eq, 15 mmol). Expert Insight: Operating solvent-free or with minimal toluene drives the equilibrium forward while maintaining a high concentration of the reactive iminium species.

  • Heat the mixture to 90–100 °C for 12 hours.

  • In-Process Control (IPC): Analyze an aliquot via LC-MS. The protocol is self-validating when the Total Ion Chromatogram (TIC) shows >95% depletion of the starting material (m/z 165 [M+H]⁺) and the emergence of the enaminone peak (m/z 220 [M+H]⁺).

  • Concentrate under reduced pressure to remove methanol byproduct and unreacted DMF-DMA. Triturate the residue with cold diethyl ether to yield the pure trans-enaminone as a yellow solid.

Step 2: Regioselective Pyrazole Cyclization

  • Dissolve the enaminone (1.0 eq) in anhydrous ethanol (0.2 M).

  • Add the desired substituted hydrazine hydrochloride (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (1.2 eq). Expert Insight: DIPEA liberates the hydrazine base slowly. This prevents competitive side reactions and ensures the thermodynamic 1,3-disubstituted pyrazole is favored over the 1,5-isomer.

  • Reflux at 80 °C for 8 hours.

  • IPC: Monitor via TLC (DCM:MeOH 9:1). The highly polar enaminone spot (Rf ~0.3) must be completely replaced by the less polar pyrazole product (Rf ~0.6).

  • Quench with H₂O, extract with EtOAc (3x), dry over Na₂SO₄, and purify via flash column chromatography.

Workflow 2: Claisen-Schmidt Condensation for Pyrimidine Scaffolds

Scientific Rationale

The synthesis of pyrimidine-based therapeutics often utilizes a chalcone intermediate. For 1-(3-Hydroxy-4,5-dimethylphenyl)ethanone, base-catalyzed aldol condensation is strictly preferred over acid catalysis. Acidic conditions can trigger unwanted Friedel-Crafts alkylation or polymerization of the highly electron-rich phenol ring.

Table 2: Optimization of Base Catalysis for Chalcone Synthesis (Self-Validation Data)

Base Catalyst (1.2 eq) Solvent Temp (°C) Time (h) IPC (LC-MS Conversion) Isolated Yield (%)
NaOH MeOH 25 24 65% 58%
KOH EtOH 25 12 >95% 88%
LiOH THF/H₂O 60 18 40% 35%

| Piperidine | EtOH | 80 | 24 | 20% | N/A (Degradation) |

Causality: KOH in EtOH provides the optimal balance. It maintains sufficient solubility for the enolate while possessing a pKa that drives the dehydration step forward without deprotonating the phenol to a degree that halts the reaction.

Workflow2 SM 1-(3-Hydroxy-4,5-dimethylphenyl)ethanone (Starting Material) Int1 Chalcone Intermediate (trans-alkene, J ≈ 16 Hz) SM->Int1 Claisen-Schmidt Reagent1 Aryl Aldehyde (Ar-CHO) + KOH / EtOH (rt, 12h) Reagent1->Int1 Prod1 2-Amino-Pyrimidine Derivative (Bioactive Scaffold) Int1->Prod1 Cyclocondensation Reagent2 Guanidine Hydrochloride + NaOEt / EtOH (Reflux) Reagent2->Prod1

Fig 2. Base-catalyzed Claisen-Schmidt condensation and subsequent pyrimidine cyclization.

Step-by-Step Protocol & Self-Validation
  • Dissolve the acetophenone (1.0 eq) and the target aryl aldehyde (1.05 eq) in absolute ethanol (0.5 M).

  • Cool to 0 °C and add a solution of KOH (1.2 eq) in ethanol dropwise over 15 minutes.

  • Warm to room temperature and stir for 12 hours.

  • IPC (Critical Validation): Isolate a crude sample and perform ¹H-NMR (CDCl₃ or DMSO-d₆). The protocol is validated only if the vinylic protons exhibit a coupling constant (J) of 15.5–16.0 Hz, confirming the required E-isomer. A J ≈ 12 Hz indicates the undesired Z-isomer, which will fail to cyclize efficiently in the next step.

  • Once validated, add guanidine hydrochloride (1.5 eq) and sodium ethoxide (2.0 eq) directly to the chalcone mixture. Reflux for 16 hours to yield the highly substituted 2-amino-pyrimidine.

Troubleshooting & Best Practices

  • Phenol Protection Strategies: If downstream cross-coupling (e.g., Suzuki or Buchwald-Hartwig) requires strong bases (like KOtBu) or highly reactive electrophiles, the C3-hydroxyl group will interfere. Protect the phenol early in the synthesis using Methoxymethyl chloride (MOM-Cl) or Benzyl bromide (Bn-Br). MOM is preferred as it can be cleanly deprotected under mild acidic conditions (e.g., TFA/DCM) that do not disturb the pyrazole or pyrimidine cores.

  • Hydrazine Toxicity & Handling: Substituted hydrazines are highly toxic and prone to oxidation. Always use freshly opened or recrystallized hydrazine hydrochlorides, and perform cyclizations under a strict nitrogen blanket to prevent the formation of dark, oxidative polymeric byproducts.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 58059771, 1-(3-Hydroxy-4,5-dimethylphenyl)ethanone". PubChem,[Link]

  • Pfizer Products Inc. "Pyrazole compounds." Canadian Patent CA2643066A1, published September 20, 2007.
  • F. Wang et al. "Recent advances in the synthesis of pyrazoles from enaminones." Reaction Chemistry & Engineering, Royal Society of Chemistry, 2022.[Link]

Application Note: Derivatization Strategies for 1-(3-Hydroxy-4,5-dimethylphenyl)ethanone in Analytical and Synthetic Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Metabolomics Researchers, and Medicinal Chemists Document Type: Standard Operating Procedure & Mechanistic Guide

Introduction & Chemical Context

1-(3-Hydroxy-4,5-dimethylphenyl)ethanone is a bifunctional aromatic compound featuring a phenolic hydroxyl group and a ketone (acetyl) moiety. The strategic location of the hydroxyl group at C3—flanked by a methyl group at C4—introduces moderate steric hindrance.

For researchers, this bifunctionality presents both an analytical challenge and a synthetic opportunity. Direct Gas Chromatography-Mass Spectrometry (GC-MS) analysis of this parent compound often results in poor peak shape, thermal degradation, and signal tailing due to the highly polar, hydrogen-bonding nature of the phenol. To overcome this, we employ a dual-pathway derivatization approach : an analytical methoximation-silylation workflow for precise GC-MS quantification [1], and a synthetic O-alkylation workflow for medicinal chemistry applications.

Mechanistic Rationale & Causality (The "Why")

As a Senior Application Scientist, I emphasize that executing a protocol without understanding the underlying reaction mechanics leads to irreproducible data. Every reagent choice in this workflow serves a specific, causal purpose.

Pathway A: Analytical Derivatization (GC-MS)

To achieve a single, volatile, and thermally stable derivative, we must address both functional groups sequentially.

  • Step 1: Methoximation (MeOX) of the Ketone: If silylation is performed directly, the elevated temperatures can induce keto-enol tautomerization of the acetyl group. The resulting transient enol will react with the silylating agent, producing a mixture of mono-TMS (phenol) and di-TMS (phenol + enol) artifacts [4]. By first reacting the sample with methoxyamine hydrochloride in pyridine, we lock the carbonyl group into a stable oxime, preventing enolization [1]. Pyridine acts dually as a highly efficient solvent and an acid scavenger.

  • Step 2: Silylation of the Phenol: We utilize N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). Because the C3 hydroxyl is sterically hindered by the adjacent C4 methyl group, pure BSTFA reacts too slowly. The addition of 1% Trimethylchlorosilane (TMCS) is critical; TMCS acts as a Lewis acid catalyst, increasing the electrophilicity of the silicon atom in BSTFA and driving the reaction to 100% completion [3].

Pathway B: Synthetic Modification (Medicinal Chemistry)

In drug development, the phenolic proton can interfere with downstream organometallic reactions (e.g., Grignard additions to the ketone).

  • O-Alkylation: We utilize Potassium Carbonate ( K2​CO3​ ) in N,N-Dimethylformamide (DMF). K2​CO3​ is a mild base—strong enough to deprotonate the phenol ( pKa​≈9.5 ) to form a highly nucleophilic phenoxide, but not strong enough to trigger unwanted aldol condensations of the acetophenone moiety.

Workflow Visualization

Derivatization cluster_A Pathway A: Analytical (GC-MS) cluster_B Pathway B: Synthetic (MedChem) Start 1-(3-Hydroxy-4,5-dimethylphenyl)ethanone (Parent Compound) MeOX Step 1: Methoximation (MeOX in Pyridine, 60°C) Start->MeOX Analytical Alkylation O-Alkylation (R-X, K2CO3, DMF, 80°C) Start->Alkylation Synthetic TMS Step 2: Silylation (BSTFA + 1% TMCS, 70°C) MeOX->TMS GCMS GC-MS Analysis (MeOX-TMS Derivative) TMS->GCMS Purification Isolation & Purification (Flash Chromatography) Alkylation->Purification

Fig 1: Dual derivatization pathways for analytical profiling and synthetic modification.

Detailed Experimental Protocols

Protocol A: GC-MS Analytical Derivatization (Self-Validating System)

Note: Silylation reagents are extremely moisture-sensitive. Ensure all glassware is oven-dried.

  • Sample Preparation & Desiccation: Aliquot 1.0 mg of the sample (or biological extract) into a 2 mL glass autosampler vial. Evaporate to complete dryness under a gentle stream of ultra-pure Nitrogen ( N2​ ).

    • Causality: Residual water will rapidly hydrolyze BSTFA into hexamethyldisiloxane (HMDSO), quenching the derivatization and ruining the sample [2].

  • Methoximation: Add 50 µL of Methoxyamine hydrochloride solution (20 mg/mL in anhydrous pyridine). Vortex vigorously for 60 seconds. Incubate in a heating block at 60°C for 60 minutes .

  • Silylation: Remove from heat and briefly cool to room temperature. Add 100 µL of BSTFA containing 1% TMCS. Vortex for 30 seconds. Incubate at 70°C for 45 minutes .

  • Analysis Preparation: Cool the vial to room temperature. The sample is now ready for direct injection into the GC-MS (1 µL injection volume, split ratio 10:1).

Self-Validation Checkpoints: To ensure the protocol was successful, interrogate your GC-MS data for the following:

  • Incomplete Drying: A massive solvent-delay peak corresponding to HMDSO ( m/z 147, 162) indicates water contamination.

  • Incomplete Reaction: Monitor for the underivatized parent mass ( m/z 164). Its presence indicates reagent depletion or insufficient TMCS catalysis.

Protocol B: Synthetic O-Alkylation (e.g., Benzylation)
  • Reaction Setup: In an oven-dried round-bottom flask under an argon atmosphere, dissolve 1.0 g (6.09 mmol) of 1-(3-Hydroxy-4,5-dimethylphenyl)ethanone in 15 mL of anhydrous DMF.

  • Deprotonation: Add 1.26 g (9.13 mmol, 1.5 eq) of anhydrous K2​CO3​ . Stir at room temperature for 15 minutes to generate the phenoxide anion.

  • Alkylation: Dropwise, add 0.87 mL (7.31 mmol, 1.2 eq) of Benzyl bromide. Heat the reaction mixture to 80°C for 4 hours .

  • Workup: Cool to room temperature, quench with 30 mL of distilled water, and extract with Ethyl Acetate ( 3×20 mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

Quantitative Data & MS Validation Metrics

To aid in peak identification and method validation, the following table summarizes the expected quantitative shifts during the analytical derivatization workflow.

ParameterParent CompoundMeOX IntermediateMeOX-TMS Final Derivative
Target Functional Group N/AKetone (-C=O)Phenol (-OH)
Molecular Weight (Da) 164.20193.24265.42
Mass Shift ( Δm/z ) N/A+29 Da+72 Da
GC Volatility / Peak Shape Poor (Severe Tailing)ModerateExcellent (Sharp, Gaussian)
Diagnostic MS Ions (EI, 70eV) [M]+ 164, [M−15]+ 149 [M]+ 193, [M−31]+ 162 [M]+ 265, [M−15]+ 250
Reaction Efficiency N/A> 98% (at 60°C)> 99% (with 1% TMCS catalyst)

References

  • National Center for Biotechnology Information (NCBI) / PMC. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. URL:[Link]

  • Organomation. GC-MS Sample Preparation - Silylation: The Most Common GC-MS Derivatization Method. URL: [Link]

  • ResearchGate / Journal of Chromatography A. Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. URL:[Link]

Comprehensive Guide to Antioxidant Activity Assays for Phenolic Ketones

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Phenolic ketones, a class of compounds characterized by a phenolic ring and a ketone functional group, are of significant interest in the fields of nutrition, pharmacology, and drug development due to their potential health benefits, including antioxidant effects.[1] Accurately quantifying the antioxidant activity of these molecules is crucial for elucidating their mechanisms of action and validating their therapeutic potential. This guide provides a detailed overview of the most common in vitro antioxidant assays—DPPH, ABTS, FRAP, and ORAC—with specific protocols tailored for the analysis of phenolic ketones. We delve into the chemical principles behind each assay, explain the causality of experimental choices, and offer step-by-step methodologies to ensure scientific integrity and reproducibility.

Introduction: The Rationale for Antioxidant Profiling

Phenolic compounds are well-established antioxidants, primarily acting by neutralizing harmful free radicals through two main mechanisms:[2]

  • Hydrogen Atom Transfer (HAT): The phenolic antioxidant (ArOH) donates a hydrogen atom to a free radical (R•), effectively neutralizing it. The resulting phenoxyl radical (ArO•) is typically stabilized by resonance, making it less reactive.[3][4][5]

  • Single Electron Transfer (SET): The antioxidant donates an electron to the free radical, converting it to an anion. The antioxidant itself becomes a radical cation.[5]

Many assays involve a combination of these mechanisms. Understanding the underlying principle of each assay is critical for interpreting the results in the context of a compound's structure and potential biological activity. This guide will explore four widely-used spectrophotometric and fluorometric assays, providing the necessary framework for a comprehensive antioxidant assessment of phenolic ketones.[6][7][8]

Critical Pre-Analytical Considerations for Phenolic Ketones

Before proceeding with any assay, several factors specific to phenolic ketones must be addressed to ensure data accuracy and validity.

Solubility and Solvent Selection

The solubility of phenolic ketones can vary significantly based on their structure. It is imperative to select a solvent that fully dissolves the compound without interfering with the assay chemistry.[9][10]

  • Recommended Solvents: Methanol and ethanol are the most common and compatible solvents for DPPH, ABTS, and FRAP assays.[11] For compounds with poor alcohol solubility, Dimethyl Sulfoxide (DMSO) can be used, but it should be kept at a low final concentration (<0.5%) in the reaction mixture as it can interfere with some assay chemistries.[12]

  • ORAC Assay: This assay is aqueous-based. Stock solutions of lipophilic compounds can be prepared in acetone or ethanol, followed by dilution in the assay buffer (typically a phosphate buffer, pH 7.4).[13]

Managing Color Interference

Some phenolic ketones or their extracts may be colored, leading to absorbance that can interfere with spectrophotometric measurements.[14]

  • Self-Validation: To correct for this, a sample blank must be run for each concentration of the phenolic ketone. The blank contains the sample and all reagents except the colored radical (e.g., DPPH or ABTS) or chromogenic probe (e.g., FRAP reagent). The absorbance of the sample blank is then subtracted from the corresponding sample reading.[15]

The DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a rapid, simple, and widely used method for screening antioxidant activity.[7][12]

Principle: This assay is based on the SET mechanism.[5][7] The stable DPPH radical has a deep violet color with a maximum absorbance around 517 nm. When it accepts an electron from an antioxidant, it is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to pale yellow. The decrease in absorbance is proportional to the radical scavenging activity of the compound.[7]

Causality and Insights: The simplicity and low cost of the DPPH assay make it an excellent primary screening tool.[7] However, the DPPH radical is a stable nitrogen radical that is not biologically relevant. Therefore, results should be confirmed with other assays. Its solubility in organic solvents makes it less suitable for hydrophilic compounds.[7][16]

DPPH_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Analysis P1 Prepare DPPH Solution (0.1 mM in Methanol) P2 Prepare Phenolic Ketone Serial Dilutions P3 Prepare Standard (Trolox) Serial Dilutions A1 Add 20 µL of Sample, Standard, or Blank to wells P3->A1 A2 Add 180 µL of DPPH Working Solution A1->A2 A3 Incubate 30 min in the dark at RT A2->A3 A4 Measure Absorbance at 517 nm A3->A4 D1 Calculate % Inhibition A4->D1 D2 Plot % Inhibition vs. Concentration D1->D2 D3 Determine IC₅₀ Value D2->D3

DPPH Assay Workflow Protocol.
Protocol: DPPH Radical Scavenging Assay
  • Reagent Preparation:

    • DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in an amber bottle at 4°C.[8]

    • Sample/Standard Stock Solutions: Prepare a 1 mg/mL stock solution of the phenolic ketone and a standard (e.g., Trolox or Ascorbic Acid) in methanol.

  • Experimental Procedure (96-well plate format):

    • Create a series of dilutions from your sample and standard stock solutions in methanol.

    • In a 96-well plate, add 20 µL of each sample dilution, standard dilution, or methanol (for the control) to respective wells.

    • Add 180 µL of the 0.1 mM DPPH working solution to all wells.[8]

    • Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[8][17]

    • Measure the absorbance at 517 nm using a microplate reader.[17]

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity (% Inhibition) using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100[18] Where Abs_control is the absorbance of the DPPH solution with methanol, and Abs_sample is the absorbance of the DPPH solution with the sample or standard.

    • Plot the % Inhibition against the concentration of the sample/standard.

    • Determine the IC₅₀ value , which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. This can be calculated from the linear regression equation of the dose-response curve.[19][20]

The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

The ABTS assay is versatile and can be used for both hydrophilic and lipophilic compounds.[21]

Principle: This is a mixed-mode (SET and HAT) assay. ABTS is oxidized by potassium persulfate to generate the ABTS radical cation (ABTS•+), a stable blue-green chromophore.[21] In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The reaction is monitored by measuring the decrease in absorbance at 734 nm.[21]

Causality and Insights: The ABTS radical is soluble in both aqueous and organic solvents, making this assay more versatile than the DPPH method.[11] The pre-formed radical is stable, and the reaction is relatively fast. The results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which provides a standardized way to compare the activity of different compounds.[22][23]

ABTS_Workflow cluster_prep Radical & Reagent Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Analysis P1 Prepare ABTS (7 mM) and Potassium Persulfate (2.45 mM) P2 Mix 1:1 and incubate 12-16h in dark to form ABTS•+ P1->P2 P3 Dilute ABTS•+ solution to Absorbance of 0.70 at 734 nm P2->P3 A2 Add 190 µL of diluted ABTS•+ Solution P4 Prepare Sample and Trolox Standard Dilutions A1 Add 10 µL of Sample, Standard, or Blank to wells P4->A1 A1->A2 A3 Incubate 6 min at RT A2->A3 A4 Measure Absorbance at 734 nm A3->A4 D1 Calculate % Inhibition A4->D1 D2 Create Trolox Standard Curve (% Inhibition vs. Concentration) D1->D2 D3 Calculate TEAC Value D2->D3

ABTS Assay Workflow Protocol.
Protocol: ABTS Radical Cation Decolorization Assay
  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.[21]

    • Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.[21]

    • ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in equal volumes (1:1). Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This generates the radical.[21]

    • Adjusted ABTS•+ Solution: Before use, dilute the working solution with a suitable solvent (e.g., ethanol or PBS) to achieve an absorbance of 0.70 ± 0.02 at 734 nm.[8][21]

  • Experimental Procedure (96-well plate format):

    • Prepare serial dilutions of the phenolic ketone sample and Trolox standard.

    • To a 96-well plate, add 10 µL of each sample or standard dilution.

    • Add 190 µL of the adjusted ABTS•+ solution to each well.[8]

    • Mix and incubate at room temperature for 6 minutes.[8]

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage inhibition as described for the DPPH assay.

    • Generate a standard curve by plotting the % inhibition against the concentration of Trolox.

    • The antioxidant activity is expressed as Trolox Equivalent Antioxidant Capacity (TEAC) . The TEAC value is calculated from the standard curve and is typically reported in µM Trolox equivalents per µM or µg/mL of the sample.[22][24]

The FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺).[25]

Principle: This is a SET-based assay.[26] At a low pH (3.6), antioxidants reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form. This reduction results in the formation of an intense blue-colored complex, which has a maximum absorbance at 593 nm.[27][28] The change in absorbance is directly proportional to the reducing power of the antioxidants in the sample.[26]

Causality and Insights: The FRAP assay is straightforward and reproducible.[29] It directly measures the total reducing capacity of a sample. However, the assay is conducted at a non-physiological acidic pH of 3.6, which can affect the ionization and antioxidant potential of phenolic compounds.[30] Furthermore, it does not react with some antioxidants, such as thiols (e.g., glutathione), and does not measure reactions with free radicals, limiting its biological relevance.[6]

FRAP_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Analysis P1 Prepare Acetate Buffer (300 mM, pH 3.6) P4 Mix Buffer, TPTZ, and FeCl₃ (10:1:1 v/v/v) to make fresh FRAP Reagent P1->P4 P2 Prepare TPTZ Solution (10 mM in 40 mM HCl) P2->P4 P3 Prepare FeCl₃ Solution (20 mM in water) P3->P4 A2 Add 290 µL of FRAP Reagent (pre-warmed to 37°C) P5 Prepare Sample and FeSO₄ or Trolox Standard Dilutions A1 Add 10 µL of Sample, Standard, or Blank to wells P5->A1 A1->A2 A3 Incubate 15-30 min at 37°C A2->A3 A4 Measure Absorbance at 593 nm A3->A4 D1 Create FeSO₄ or Trolox Standard Curve (Absorbance vs. Concentration) A4->D1 D2 Calculate Ferric Reducing Power (expressed as Fe²⁺ or Trolox Equivalents) D1->D2

FRAP Assay Workflow Protocol.
Protocol: Ferric Reducing Antioxidant Power Assay
  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Mix 3.1 g sodium acetate trihydrate and 16 mL glacial acetic acid, and bring the volume to 1 L with deionized water.

    • TPTZ Solution (10 mM): Dissolve 31.2 mg of 2,4,6-tripyridyl-s-triazine (TPTZ) in 10 mL of 40 mM HCl.

    • Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve 54.1 mg of FeCl₃·6H₂O in 10 mL of deionized water.

    • FRAP Working Reagent: Prepare fresh daily by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Pre-warm to 37°C before use.[30]

  • Experimental Procedure (96-well plate format):

    • Prepare serial dilutions of the sample and a standard (Ferrous Sulfate (FeSO₄) or Trolox).

    • Add 10 µL of sample, standard, or blank to the wells of a 96-well plate.

    • Add 290 µL of the pre-warmed FRAP working reagent to all wells.

    • Mix and incubate at 37°C for 15-30 minutes.[25][30]

    • Measure the absorbance at 593 nm.

  • Data Analysis:

    • Construct a standard curve by plotting the absorbance at 593 nm against the concentration of the standard (FeSO₄ or Trolox).

    • Using the regression equation from the standard curve, determine the FRAP value of the sample.

    • Results are expressed as µM Fe²⁺ equivalents or µM Trolox equivalents per µM or µg/mL of the sample.

The ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay is considered one of the most biologically relevant in vitro methods.[7]

Principle: This is a HAT-based assay.[6] It measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals. The peroxyl radicals are generated by the thermal decomposition of AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[31] The antioxidant quenches the peroxyl radicals, thus preserving the fluorescence of the probe. The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC).[32]

Causality and Insights: The use of a biologically relevant peroxyl radical and physiological pH (7.4) makes the ORAC assay a superior method for predicting in vivo antioxidant activity compared to DPPH or FRAP.[31] The assay measures the complete inhibition of the radical action, providing a more comprehensive assessment. It can be adapted to measure both hydrophilic and lipophilic antioxidants.[13]

ORAC_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution (Black 96-Well Plate) cluster_analysis Data Analysis P1 Prepare Fluorescein Working Solution A2 Add 150 µL of Fluorescein Solution to all wells P2 Prepare Fresh AAPH (Radical Initiator) Solution A4 Inject 25 µL of AAPH Solution to initiate reaction P3 Prepare Sample and Trolox Standard Dilutions in Assay Buffer A1 Add 25 µL of Sample, Standard, or Blank to wells P3->A1 A1->A2 A3 Incubate plate for 30 min at 37°C in reader A2->A3 A3->A4 A5 Read Fluorescence Kinetically (Ex: 485 nm, Em: 520 nm) every 1-2 min for 60-90 min A4->A5 D1 Calculate Area Under the Curve (AUC) for each well A5->D1 D2 Calculate Net AUC (AUC_sample - AUC_blank) D1->D2 D3 Create Trolox Standard Curve (Net AUC vs. Concentration) D2->D3 D4 Calculate ORAC Value (Trolox Equivalents) D3->D4

ORAC Assay Workflow Protocol.
Protocol: Oxygen Radical Absorbance Capacity Assay
  • Reagent Preparation:

    • Assay Buffer: Typically 75 mM potassium phosphate buffer (pH 7.4).

    • Fluorescein Stock Solution: Prepare a stock solution in the assay buffer.

    • Fluorescein Working Solution: Dilute the stock solution with assay buffer to the final working concentration (e.g., 10 nM).[33]

    • AAPH Solution: Prepare fresh daily by dissolving AAPH in assay buffer. The concentration depends on the specific kit or protocol (e.g., 153 mM).

    • Trolox Standard: Prepare a stock solution and serial dilutions in the assay buffer.

  • Experimental Procedure (Black 96-well plate format):

    • Set the microplate reader's incubation chamber to 37°C. Set up a kinetic read (Excitation: ~485 nm, Emission: ~520 nm) for at least 60 minutes with readings every 1-2 minutes.[13]

    • Add 25 µL of sample, Trolox standard, or assay buffer (for the blank) to the appropriate wells.[13]

    • Add 150 µL of the fluorescein working solution to all wells.[13]

    • Mix and incubate the plate in the reader at 37°C for at least 30 minutes to allow for thermal equilibration.[32]

    • Initiate the reaction by adding 25 µL of the AAPH solution to all wells, preferably using an automated injector to ensure timing consistency.[13]

    • Immediately begin the kinetic fluorescence measurement.

  • Data Analysis:

    • Calculate the Area Under the Curve (AUC) for the fluorescence decay of each sample, standard, and blank.

    • Calculate the Net AUC for each sample and standard by subtracting the AUC of the blank: Net AUC = AUC_sample - AUC_blank

    • Plot the Net AUC against the concentration of the Trolox standard to create a standard curve.

    • Determine the ORAC value of the samples from the Trolox standard curve. Results are expressed as µM Trolox Equivalents (TE) per µM or µg/mL of the sample.

Data Presentation and Interpretation

A multi-assay approach is highly recommended for a robust characterization of a phenolic ketone's antioxidant profile. The results from different assays provide complementary information about the compound's mechanism of action.

Table 1: Comparative Antioxidant Activity of a Hypothetical Phenolic Ketone (Compound PK-1)

Assay MethodPrinciple MechanismResult (Unit)Interpretation
DPPH Assay SETIC₅₀ = 45.2 µMModerate radical scavenging activity.
ABTS Assay Mixed (SET/HAT)TEAC = 1.8 mM TE/mMGood capacity to scavenge the ABTS radical.
FRAP Assay SETFRAP Value = 1.5 mM Fe²⁺/mMGood reducing power under acidic conditions.
ORAC Assay HATORAC Value = 2.5 mM TE/mMStrong capacity to quench peroxyl radicals.
  • IC₅₀ (Inhibitory Concentration 50%): A lower IC₅₀ value indicates higher antioxidant activity.

  • TEAC (Trolox Equivalent Antioxidant Capacity): A higher TEAC value indicates higher antioxidant activity relative to Trolox.

  • FRAP Value: A higher value indicates greater ferric reducing power.

Conclusion

The evaluation of antioxidant activity is a critical step in the characterization of phenolic ketones for pharmaceutical and nutraceutical applications. This guide outlines four standard assays—DPPH, ABTS, FRAP, and ORAC—each providing unique insights into a compound's antioxidant potential. By understanding the principles, causality, and procedural details of each method, researchers can generate reliable and meaningful data. For a comprehensive assessment, it is best practice to employ a battery of tests that probe different mechanisms (HAT vs. SET) under various reaction conditions. This multi-faceted approach ensures a robust and scientifically sound characterization of the antioxidant profile of novel phenolic ketones.

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Application Note: Antimicrobial Screening of 1-(3-Hydroxy-4,5-dimethylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The compound 1-(3-Hydroxy-4,5-dimethylphenyl)ethanone (a substituted phenolic acetophenone) represents a compelling scaffold for antimicrobial drug discovery. The rising global threat of antimicrobial resistance necessitates the exploration of novel chemotypes, and phenolic compounds have demonstrated potent, multi-targeted antibacterial properties.

The structural logic behind screening this specific molecule lies in its functional groups. The phenolic hydroxyl (-OH) group acts as a potent hydrogen bond donor, while the two methyl groups and the acetophenone core increase the molecule's overall lipophilicity (LogP). This amphiphilic nature is critical: it allows the undissociated form of the molecule to passively diffuse into and accumulate within the bacterial lipid bilayer. Once integrated, phenolic compounds [1]. Furthermore, the subsequent decrease in intracellular pH and induction of oxidative stress lead to irreversible cell death.

MOA A 1-(3-Hydroxy-4,5-dimethylphenyl) ethanone B Accumulation in Lipid Bilayer A->B Hydrophobic Interaction C Membrane Disruption & Hyperpolarization B->C Altered Permeability D Leakage of Intracellular Contents (K+, ATP) C->D Loss of Integrity E Cell Death D->E Osmotic Imbalance

Proposed mechanism of action for phenolic acetophenones inducing bacterial cell death.

To rigorously evaluate the antimicrobial efficacy of 1-(3-Hydroxy-4,5-dimethylphenyl)ethanone, this guide outlines a self-validating experimental cascade. We utilize the [2] enhanced by the[3] to prevent optical artifacts, followed by Time-Kill Kinetics to establish pharmacodynamic profiles.

Experimental Design & Causality

When screening lipophilic phytochemicals or synthetic phenolics, traditional optical density (OD 600​ ) measurements are frequently confounded by compound precipitation or inherent pigmentation. To circumvent this, we employ Resazurin (7-Hydroxy-3H-phenoxazin-3-one 10-oxide) as a redox indicator. Metabolically active (viable) bacteria irreversibly reduce the blue resazurin to pink, highly fluorescent resorufin. This provides a definitive, colorimetric endpoint for the Minimum Inhibitory Concentration (MIC).

The Self-Validating System

To ensure ultimate trustworthiness, every 96-well plate must act as a self-contained, self-validating system incorporating four critical controls:

  • Sterility Control (Broth only): Validates aseptic technique and media sterility.

  • Growth Control (Broth + Inoculum): Confirms the viability and logarithmic growth of the bacterial strain.

  • Solvent Control (Broth + Inoculum + 1% DMSO): Proves that the vehicle (DMSO) used to dissolve the acetophenone does not induce cytotoxicity.

  • Abiotic Reduction Control (Broth + Test Compound + Resazurin): Crucial for phenolics. Some highly active phenolic hydroxyl groups can chemically reduce resazurin in the absence of bacteria, causing a false-positive "growth" signal. This control rules out assay interference.

Detailed Methodologies

Protocol A: Resazurin Microtiter Assay (REMA) for MIC Determination

Materials Required:

  • 1-(3-Hydroxy-4,5-dimethylphenyl)ethanone (Test Compound)

  • Dimethyl Sulfoxide (DMSO, molecular biology grade)

  • Mueller-Hinton Broth (MHB) and Mueller-Hinton Agar (MHA)

  • Resazurin sodium salt (0.015% w/v in sterile distilled water, filter-sterilized)

  • Standardized bacterial isolates (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)

Step-by-Step Procedure:

  • Compound Preparation: Dissolve 1-(3-Hydroxy-4,5-dimethylphenyl)ethanone in 100% DMSO to create a 10 mg/mL stock solution. Causality: Phenolic acetophenones exhibit low aqueous solubility; complete dissolution is mandatory to prevent concentration gradients.

  • Inoculum Standardization: Cultivate the bacterial strains in MHB at 37°C until they reach the exponential growth phase. Adjust the turbidity to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL). Dilute this suspension 1:150 in MHB to yield a final working inoculum of 1×106 CFU/mL.

  • Plate Setup (Serial Dilution):

    • Add 100 µL of MHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the compound (diluted in MHB to 2x the desired top concentration, ensuring final DMSO 1%) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing to well 10. Discard 100 µL from well 10.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. (Final well volume = 200 µL; final bacterial concentration = 5×105 CFU/mL).

  • Incubation: Seal the plate to prevent evaporation and incubate at 37°C for 18–20 hours.

  • Resazurin Addition: Add 30 µL of the 0.015% resazurin solution to all wells. Incubate in the dark at 37°C for 2–4 hours.

  • Endpoint Readout: Visually inspect the plate. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue (oxidized) to pink (reduced).

Protocol B: Minimum Bactericidal Concentration (MBC)

While MIC measures growth inhibition (bacteriostatic effect), MBC determines the concentration required to actively kill the bacteria (bactericidal effect).[4].

  • Identify all wells from the REMA plate that remained blue (indicating no visible growth).

  • Aspirate 10 µL from each of these wells and spot-plate them onto fresh MHA plates.

  • Incubate the agar plates at 37°C for 24 hours.

  • Interpretation: The MBC is the lowest concentration that results in a 99.9% reduction of the initial inoculum (i.e., no colony formation on the agar).

Workflow Step1 Compound Preparation (Dissolution in DMSO) Step3 Broth Microdilution (Serial 2-fold dilution) Step1->Step3 Step2 Inoculum Standardization (0.5 McFarland) Step2->Step3 Step4 Incubation (37°C, 18-24 hrs) Step3->Step4 Step5 Resazurin Addition (Colorimetric Readout) Step4->Step5 MIC Readout Step6 MBC Determination (Agar Plating) Step4->Step6 MBC Readout

Step-by-step workflow for the Resazurin Microtiter Assay (REMA) and MBC determination.

Protocol C: Time-Kill Kinetics

To understand the pharmacodynamics of 1-(3-Hydroxy-4,5-dimethylphenyl)ethanone, a time-kill assay tracks the rate of bacterial eradication over 24 hours.

  • Prepare tubes containing 10 mL of MHB supplemented with the compound at 1×, 2×, and 4× the determined MIC. Include a growth control tube (MHB + 1% DMSO).

  • Inoculate all tubes to achieve a starting concentration of 5×105 CFU/mL.

  • Incubate at 37°C with shaking (150 rpm).

  • At predetermined time intervals (0, 2, 4, 8, 12, and 24 hours), remove 100 µL aliquots.

  • Serially dilute the aliquots in sterile PBS and plate onto MHA.

  • Incubate plates for 24 hours and perform colony counts. Calculate the log10​ CFU/mL.

Data Presentation

The following tables illustrate how to structure and present the quantitative data generated from the screening cascade.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Profiling

Bacterial StrainGram StainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureus ATCC 25923Positive31.2562.52Bactericidal
Bacillus subtilis ATCC 6633Positive15.6231.252Bactericidal
Escherichia coli ATCC 25922Negative125.0>250.0>2Bacteriostatic
Pseudomonas aeruginosa ATCC 27853Negative250.0>250.0>1Bacteriostatic

Note: An MBC/MIC ratio of 4 indicates bactericidal activity, whereas a ratio > 4 indicates bacteriostatic activity. Phenolic compounds typically show higher efficacy against Gram-positive bacteria due to the absence of the protective outer lipopolysaccharide (LPS) membrane.

Table 2: Time-Kill Kinetics Log Reduction Format (S. aureus ATCC 25923)

Time (Hours)Growth Control ( log10​ CFU/mL)1× MIC ( log10​ CFU/mL)2× MIC ( log10​ CFU/mL)4× MIC ( log10​ CFU/mL)
05.705.705.705.70
26.455.104.203.50
47.804.803.102.10
88.904.502.00< 1.00 (LOD)
249.404.20< 1.00 (LOD)< 1.00 (LOD)

(LOD = Limit of Detection. A reduction of 3 log10​ CFU/mL from the initial inoculum is considered bactericidal).

Expert Insights & Troubleshooting

  • Compound Precipitation: If 1-(3-Hydroxy-4,5-dimethylphenyl)ethanone precipitates upon dilution into the aqueous broth (visible as cloudiness in the highest concentration wells), the effective concentration interacting with the bacteria is reduced. Solution: Supplement the MHB with 0.05% - 0.1% Tween-80 to act as a surfactant, ensuring the lipophilic compound remains in suspension.

  • Gram-Negative Resistance: If the compound shows weak activity against Gram-negative strains (e.g., P. aeruginosa), this is likely due to the efflux pumps and the highly polar LPS layer repelling the lipophilic methyl groups. Solution: Consider running a synergistic checkerboard assay combining the acetophenone with an outer-membrane permeabilizer (like Colistin or EDTA) to bypass the LPS barrier.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2024). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. URL:[Link]

  • Miklasinska-Majdanik, M., et al. (2023). Future Antimicrobials: Natural and Functionalized Phenolics. International Journal of Molecular Sciences, 24(3), 2627. (PMC9920193). URL:[Link]

  • Sarker, S. D., Nahar, L., & Kumarasamy, Y. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals. Methods, 42(4), 321-324. URL:[Link]

  • Li, X., et al. (2016). Antibacterial Activity and Membrane-Disruptive Mechanism of 3-p-trans-Coumaroyl-2-hydroxyquinic Acid, a Novel Phenolic Compound from Pine Needles of Cedrus deodara, against Staphylococcus aureus. Molecules, 21(8), 1084. (PMC5039535). URL:[Link]

Sources

synthesis of chalcones and flavanones from 1-(3-Hydroxy-4,5-dimethylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of Chalcones and Flavanones from Acetophenone Derivatives

Executive Summary

Chalcones and flavanones are privileged scaffolds in drug discovery, exhibiting a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1]. This application note details the synthetic methodologies for generating these flavonoid precursors. Specifically, we address the synthesis starting from dimethyl-substituted hydroxyacetophenones, providing mechanistic insights, structural prerequisites, and field-proven protocols for both conventional and microwave-assisted syntheses[1][2].

Mechanistic Insight & Structural Prerequisite: The Ortho-Effect

Expertise & Experience Note: The target starting material specified for this workflow is 1-(3-hydroxy-4,5-dimethylphenyl)ethanone[3]. While this meta-hydroxyacetophenone derivative can readily undergo a base-catalyzed Claisen-Schmidt condensation with an aromatic aldehyde to yield a chalcone[2], it physically cannot undergo the subsequent cyclization to form a flavanone.

Causality: Flavanone synthesis is driven by an intramolecular oxa-Michael addition. This mechanism strictly requires the nucleophilic phenolic hydroxyl group to be located at the ortho position (C2') relative to the α,β-unsaturated ketone[1][2]. The spatial distance from a meta-hydroxyl group (C3') is too great to close the requisite six-membered chromanone ring.

Self-Validating Adjustment: To achieve the complete chalcone-to-flavanone cascade requested, the structurally viable isomer 1-(2-hydroxy-4,5-dimethylphenyl)ethanone (also known as 2'-hydroxy-4',5'-dimethylacetophenone) must be utilized[4][5]. The protocols below are optimized for this functional isomer to ensure a successful, self-validating experimental workflow.

Reaction Pathway Visualization

ReactionPathway A 1-(2-Hydroxy-4,5- dimethylphenyl)ethanone C KOH / MeOH (Base Catalyst) A->C B Substituted Benzaldehyde B->C D 2'-Hydroxy-4',5'- dimethylchalcone C->D Claisen-Schmidt Condensation E Oxa-Michael Addition (Cyclization) D->E F 6,7-Dimethylflavanone Derivative E->F Intramolecular Isomerization

Synthetic pathway from 2'-hydroxyacetophenone to flavanone via Claisen-Schmidt condensation.

Experimental Protocols

Protocol A: Base-Catalyzed Synthesis of 2'-Hydroxy-4',5'-dimethylchalcone This protocol utilizes the classical Claisen-Schmidt condensation[2].

  • Preparation: In a 50 mL round-bottom flask, dissolve 10 mmol of 1-(2-hydroxy-4,5-dimethylphenyl)ethanone[4] and 10 mmol of the desired substituted benzaldehyde in 20 mL of analytical-grade methanol or ethanol[1][2].

  • Catalysis: Place the flask in an ice bath to maintain the temperature below 10°C. Slowly add 5 mL of a 50% (w/v) aqueous KOH or NaOH solution dropwise under continuous magnetic stirring[1][5]. Note: Dropwise addition in cold conditions prevents the Cannizzaro disproportionation reaction of the aldehyde.

  • Condensation: Remove the ice bath and allow the reaction mixture to stir at room temperature for 12 to 24 hours. Monitor the reaction progress via TLC (Hexane:Ethyl Acetate, 8:2)[1].

  • Workup: Once the starting materials are consumed, pour the dark mixture into 100 g of crushed ice. Carefully acidify the mixture to pH 3-4 using concentrated HCl (approx. 1-2 mL)[1].

  • Isolation: Allow the suspension to stand at 4°C overnight. Filter the precipitated solid under vacuum, wash thoroughly with cold distilled water until the filtrate is neutral, and recrystallize from hot ethanol to yield the pure chalcone[1][2].

Protocol B: Microwave-Assisted One-Pot Synthesis of Flavanones Microwave irradiation significantly reduces reaction times and provides the thermodynamic push required to drive the equilibrium toward the cyclized flavanone product[1].

  • Preparation: In a microwave-safe reaction vessel, combine 2.69 mmol of 1-(2-hydroxy-4,5-dimethylphenyl)ethanone and 2.69 mmol of the substituted benzaldehyde[1].

  • Catalysis: Add 10 mL of methanol and a catalytic amount of aqueous KOH (approx. 0.5 mL of a 20% solution)[1].

  • Irradiation: Place the vessel in a dedicated laboratory microwave synthesizer. Irradiate at 100 W for 2 to 5 minutes[1]. Note: The exact time depends on the electronic nature of the benzaldehyde substituents; electron-withdrawing groups accelerate the oxa-Michael cyclization.

  • Workup & Isolation: Cool the vessel to room temperature, pour the contents into crushed ice, and acidify with 1 mL of concentrated HCl. Leave the mixture at 2-3°C overnight[1]. Filter the separated solid, wash with water, and recrystallize from methanol to obtain the 6,7-dimethylflavanone derivative[1][5].

Data Presentation: Comparative Yields and Conditions

The following table summarizes the expected outcomes based on the chosen synthetic methodology[1][2][5].

Synthetic MethodologyCatalyst / SolventReaction TimeIntermediate Yield (Chalcone)Final Yield (Flavanone)Key Advantage
Conventional Stirring NaOH / Ethanol12 - 24 hours75 - 85%50 - 60% (requires step 2)Scalable, requires no specialized equipment.
Microwave Irradiation KOH / Methanol2 - 5 minutesN/A (One-pot)80 - 94%Rapid reaction, drives complete cyclization.
Ultrasound Irradiation Ba(OH)₂ / Methanol30 - 60 minutes80 - 90%65 - 75%Mild conditions, reduces side products.

Sources

The Acetophenone Scaffold: A Cornerstone in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Relevance of a Simple Ketone

In the vast and ever-evolving landscape of medicinal chemistry, the acetophenone scaffold, a simple aromatic ketone, stands as a testament to the power of a versatile and privileged structural motif.[1][2] Its inherent chemical reactivity and the ease with which it can be functionalized have cemented its status as a crucial building block in the synthesis of a myriad of therapeutic agents.[1][3] From anti-inflammatory drugs to novel anticancer and antimicrobial compounds, the fingerprints of the acetophenone core are found across a broad spectrum of pharmaceuticals.[4][5] This guide provides an in-depth exploration of the multifaceted applications of substituted acetophenones in drug discovery, offering detailed protocols and insights for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies that unlock the potential of this scaffold, the therapeutic areas it has impacted, and the structure-activity relationships that guide the rational design of next-generation therapeutics.

I. The Acetophenone Core in Marketed Drugs and Clinical Candidates

The utility of the acetophenone framework is not merely theoretical; it is validated by its presence in a range of clinically successful drugs. A prime example is its role as a key precursor in the synthesis of Rofecoxib (Vioxx) , a potent and selective COX-2 inhibitor.[4] The synthesis leverages a substituted acetophenone, 4'-(methylthio)acetophenone, which undergoes a series of transformations to construct the final drug molecule.[4] This underscores the value of the acetophenone core as a foundational element for constructing complex molecular architectures with high therapeutic value.

Beyond anti-inflammatory agents, acetophenone derivatives have shown promise in various other therapeutic domains:

  • Antiasthmatic Agents: Natural acetophenones, such as apocynin and its glycoside androsin, have demonstrated significant antiasthmatic properties.[6] This has spurred the investigation of synthetic acetophenone derivatives, with studies revealing that the substitution pattern on the phenyl ring is crucial for their antiasthmatic effect.[6]

  • α-Glucosidase Inhibitors for Diabetes: Researchers have successfully synthesized benzonate derivatives of acetophenone that exhibit potent α-glucosidase inhibitory activity, with some compounds being significantly more active than the standard drug acarbose.[7][8] These findings highlight the potential of the acetophenone scaffold in the development of novel treatments for diabetes.

  • Antimicrobial and Antifungal Agents: The acetophenone moiety is a common feature in various antimicrobial and antifungal agents.[9][10] For instance, substituted acetophenone-based semicarbazones and hydrazones have demonstrated significant activity against a range of bacteria and fungi.[9][10] Furthermore, acetophenone-triazole hybrids have been investigated as potential antifouling agents.[11]

  • Anticancer Agents: Chalcones, synthesized via the Claisen-Schmidt condensation of acetophenones and benzaldehydes, are a well-known class of compounds with potent anticancer properties.[4] Additionally, amino acetophenones serve as versatile building blocks for the diversity-oriented synthesis of natural product analogs, including flavones and quinolones, which have been studied as anticancer compounds.[12]

II. Synthetic Strategies: Unleashing the Potential of the Acetophenone Scaffold

The true power of the acetophenone scaffold lies in its synthetic versatility. The carbonyl group and the aromatic ring provide two key handles for a wide array of chemical transformations, allowing for the generation of diverse compound libraries for drug screening.

A. Fundamental Synthetic Routes to Substituted Acetophenones

The preparation of substituted acetophenones is often the first step in a medicinal chemistry campaign. The most common and reliable method is the Friedel-Crafts acylation , where a substituted benzene is acylated with acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride.

G Substituted_Benzene Substituted Benzene Reaction_Vessel Friedel-Crafts Acylation Substituted_Benzene->Reaction_Vessel Acetyl_Chloride Acetyl Chloride / Acetic Anhydride Acetyl_Chloride->Reaction_Vessel Lewis_Acid Lewis Acid (e.g., AlCl3) Lewis_Acid->Reaction_Vessel Substituted_Acetophenone Substituted Acetophenone Reaction_Vessel->Substituted_Acetophenone caption Figure 1: Generalized Friedel-Crafts Acylation for Acetophenone Synthesis. G Acetophenone Substituted Acetophenone Reaction_Vessel Claisen-Schmidt Condensation Acetophenone->Reaction_Vessel Benzaldehyde Substituted Benzaldehyde Benzaldehyde->Reaction_Vessel Base_Catalyst Base Catalyst (e.g., NaOH) Base_Catalyst->Reaction_Vessel Chalcone Chalcone Derivative Reaction_Vessel->Chalcone caption Figure 2: Workflow for Chalcone Synthesis via Claisen-Schmidt Condensation. G Acetophenone_Alkyne Acetophenone with Alkyne Functionality Reaction_Vessel CuAAC 'Click' Reaction Acetophenone_Alkyne->Reaction_Vessel Organic_Azide Organic Azide Organic_Azide->Reaction_Vessel Copper_Catalyst Copper(I) Catalyst Copper_Catalyst->Reaction_Vessel Triazole_Conjugate Acetophenone-Triazole Conjugate Reaction_Vessel->Triazole_Conjugate caption Figure 3: General Workflow for Synthesizing Acetophenone-Triazole Conjugates. G Amino_Acetophenone o-Amino Acetophenone Amide_Formation Amide Formation Amino_Acetophenone->Amide_Formation Aroyl_Chlorides Diverse Aroyl Chlorides Aroyl_Chlorides->Amide_Formation Amide_Intermediates Library of Amide Intermediates Amide_Formation->Amide_Intermediates Cyclization Base-Mediated Cyclization Amide_Intermediates->Cyclization Quinolone_Library Diverse 2-Aryl-4-Quinolone Library Cyclization->Quinolone_Library HTS High-Throughput Screening Quinolone_Library->HTS caption Figure 4: DOS Workflow for Generating a Quinolone Library from Amino Acetophenones.

Sources

experimental procedure for O-methylation of 1-(3-Hydroxy-4,5-dimethylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Background & Mechanistic Rationale

The O-methylation of phenolic compounds is a foundational transformation in organic synthesis and medicinal chemistry, frequently employed to modulate the lipophilicity, metabolic stability, and target-binding affinity of drug candidates. This application note details the robust, base-mediated O-methylation of 1-(3-hydroxy-4,5-dimethylphenyl)ethanone (also known as 3'-hydroxy-4',5'-dimethylacetophenone).

As a self-validating system, this protocol relies on specific mechanistic principles to drive the reaction to completion:

  • The Substrate & Base: The starting material features a phenolic hydroxyl group with a pKa of approximately 9.2[1]. To achieve efficient alkylation, this proton must be removed to generate a highly nucleophilic phenoxide anion. Anhydrous potassium carbonate (K₂CO₃) is selected as the base because it is mild enough to avoid unwanted side reactions (such as aldol condensation of the acetophenone moiety) but sufficiently basic to quantitatively deprotonate the phenol[2].

  • The Alkylating Agent: Methyl iodide (MeI) is utilized as the methyl donor. It is an excellent electrophile that undergoes rapid bimolecular nucleophilic substitution (S_N2) when attacked by the phenoxide anion[3].

  • The Solvent System: The reaction is conducted in a polar aprotic solvent, typically N,N-Dimethylformamide (DMF) or Acetone. These solvents are critical because they effectively solvate the potassium cation (K⁺) while leaving the phenoxide anion relatively "naked" and highly reactive, thereby accelerating the S_N2 mechanism[4].

Reaction Pathway Visualization

Mechanism Substrate 1-(3-Hydroxy-4,5- dimethylphenyl)ethanone (Phenol) Phenoxide Phenoxide Anion (Nucleophile) Substrate->Phenoxide K2CO3 (Base) Deprotonation Product 1-(3-Methoxy-4,5- dimethylphenyl)ethanone (O-Methylated Product) Phenoxide->Product CH3I (MeI) SN2 Alkylation

Reaction pathway for the base-mediated O-methylation of 1-(3-hydroxy-4,5-dimethylphenyl)ethanone.

Experimental Protocol

This protocol is designed with in-process controls to ensure that each step proceeds optimally before moving to the next.

Materials Required:

  • 1-(3-Hydroxy-4,5-dimethylphenyl)ethanone (Substrate, 1.0 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃, 2.0 - 3.0 eq)[2]

  • Methyl Iodide (MeI, 1.5 - 2.0 eq)[2]

  • N,N-Dimethylformamide (DMF) or Acetone (Reaction Solvent)

  • Ethyl Acetate (EtOAc) and Deionized Water (Workup Solvents)

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 1-(3-hydroxy-4,5-dimethylphenyl)ethanone (1.0 eq) in anhydrous DMF or Acetone (approximately 5-10 mL per gram of substrate). Insight: Ensuring the glassware and solvent are anhydrous prevents the competitive hydrolysis of methyl iodide into methanol.

  • Deprotonation: Add anhydrous K₂CO₃ (2.0 - 3.0 eq) to the stirring solution. Stir the suspension at room temperature for 15–30 minutes[2]. Insight: The mixture will often change color (typically deepening to a yellow/brown hue) as the phenoxide anion is generated. The excess base ensures complete deprotonation and acts as a scavenger for the hydroiodic acid (HI) byproduct.

  • Alkylation: Cool the flask in an ice bath to 0 °C. Slowly add Methyl Iodide (1.5 - 2.0 eq) dropwise via syringe[2]. Insight: MeI is highly volatile and exothermic upon reaction; dropwise addition controls the reaction rate and prevents loss of the alkylating agent.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Depending on the solvent, stir at room temperature (if using DMF) or heat to a gentle reflux (if using Acetone) for 4–6 hours[2]. Monitor the reaction progress via Thin-Layer Chromatography (TLC) using a Hexane:EtOAc (e.g., 3:1) solvent system.

  • Quench & Workup: Once TLC indicates complete consumption of the starting phenol, quench the reaction by adding cold deionized water. Extract the aqueous mixture 3 times with EtOAc. Insight: The water dissolves the inorganic salts (K₂CO₃, KI) and quenches any residual MeI.

  • Washing & Drying: Combine the organic layers and wash extensively with water (3x) followed by brine (1x). Insight: Multiple water washes are critical when using DMF to partition the polar solvent out of the organic layer. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator[2].

  • Purification: Purify the crude 1-(3-methoxy-4,5-dimethylphenyl)ethanone via silica gel column chromatography or recrystallization to obtain the pure product[2].

Experimental Workflow Visualization

Workflow Step1 1. Reaction Setup Dissolve substrate in DMF/Acetone Add K2CO3 (2-3 eq) Step2 2. Alkylation Add MeI (1.5-2 eq) dropwise Stir at RT or Reflux Step1->Step2 Step3 3. Quench & Workup Filter salts Extract with EtOAc/H2O Step2->Step3 Step4 4. Purification Column Chromatography or Recrystallization Step3->Step4

Step-by-step experimental workflow for phenolic O-methylation.

Quantitative Data & Analytical Characterization

To ensure reproducibility and facilitate scale-up, the stoichiometric ratios and expected analytical diagnostic shifts are summarized below.

Table 1: Standard Stoichiometry for Phenolic O-Methylation

Reagent/MaterialMolecular Weight ( g/mol )EquivalentsFunction
1-(3-Hydroxy-4,5-dimethylphenyl)ethanone164.201.0Substrate
Potassium Carbonate (K₂CO₃)138.212.5Base / Acid Scavenger
Methyl Iodide (MeI)141.941.5Alkylating Agent
DMF or AcetoneN/A5-10 VolPolar Aprotic Solvent

Table 2: Expected ¹H NMR Spectral Changes (CDCl₃, 400 MHz)

Proton AssignmentStarting Material (Phenol)Product (O-Methylated)Diagnostic Shift
Phenolic -OH~5.0 - 6.0 ppm (br s, 1H)Disappears Confirms deprotonation/alkylation
Methoxy -OCH₃Absent ~3.8 - 3.9 ppm (s, 3H)Confirms successful methylation
Acetyl -CH₃~2.5 ppm (s, 3H)~2.5 ppm (s, 3H)Remains unchanged
Aromatic Protons~7.3 - 7.5 ppm (m, 2H)~7.3 - 7.5 ppm (m, 2H)Minor electronic shifts

Safety & Handling Protocols

  • Methyl Iodide (MeI): MeI is a potent, highly volatile alkylating agent and a suspected carcinogen. It must be handled exclusively inside a properly functioning fume hood using appropriate PPE (double nitrile gloves, lab coat, safety goggles).

  • Quenching Spills: Any spills or residual MeI in syringes should be quenched immediately using a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) or ammonium hydroxide before disposal to neutralize its electrophilic hazard.

References

  • [4] Title: Selective and fast methylation of free fatty acids directly in plasma for their individual analysis by gas chromatography- mass spectrometry Source: researchgate.net URL:[Link]

Sources

Application Note: Synthesis of a Novel Pyrazole-Based Selective COX-2 Inhibitor from 1-(3-Hydroxy-4,5-dimethylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Selective COX-2 Inhibition

The enzyme cyclooxygenase (COX) is a key player in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins, which are potent mediators of pain, fever, and inflammation. Two isoforms of this enzyme, COX-1 and COX-2, have been identified. While COX-1 is constitutively expressed and plays a role in physiological "housekeeping" functions such as maintaining the integrity of the gastrointestinal lining, COX-2 is inducible and its expression is significantly upregulated during inflammatory processes.

Traditional non-steroidal anti-inflammatory drugs (NSAIDs) inhibit both COX-1 and COX-2, which can lead to undesirable side effects, most notably gastrointestinal complications.[1][2] The development of selective COX-2 inhibitors was a major advancement in anti-inflammatory therapy, offering the potential to reduce inflammation and pain with a lower risk of such adverse effects.[1] The diaryl-substituted pyrazole structure is a well-established pharmacophore for selective COX-2 inhibition, as exemplified by the commercial drug Celecoxib.[1][3]

This application note provides a detailed protocol for the synthesis of a novel, potent, and selective COX-2 inhibitor, 1-(4-(5-(3-(2-ethoxyethoxy)-4,5-dimethylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)ethanone (hereafter referred to as Pyr-inh-1 ), starting from the readily available phenolic acetophenone, 1-(3-Hydroxy-4,5-dimethylphenyl)ethanone. We will also describe a robust in vitro assay for evaluating its inhibitory activity against human recombinant COX-2.

Strategic Approach to Inhibitor Design

Our synthetic strategy is centered on the construction of a diaryl-pyrazole scaffold, a hallmark of many selective COX-2 inhibitors.[1][3] The synthesis is designed in a modular fashion, allowing for potential future modifications to explore structure-activity relationships. The key steps are:

  • Modification of the Hydroxyl Group: The phenolic hydroxyl group of the starting material will be modified using a Williamson ether synthesis. This allows for the introduction of a side chain that can enhance solubility and potentially interact with the active site of the COX-2 enzyme.

  • Formation of a Chalcone Intermediate: The acetyl group of the modified acetophenone will be condensed with an aromatic aldehyde in a Claisen-Schmidt condensation to form a chalcone. This α,β-unsaturated ketone is a versatile intermediate for the synthesis of various heterocyclic compounds.

  • Construction of the Pyrazole Ring: The chalcone will be cyclized with a substituted hydrazine to form the target pyrazole ring. The choice of hydrazine will introduce a trifluoromethyl group, a common feature in potent COX-2 inhibitors.

G cluster_0 Synthesis of Pyr-inh-1 Starting Material 1-(3-Hydroxy-4,5-dimethylphenyl)ethanone Step 1 Williamson Ether Synthesis (Modification of Hydroxyl Group) Starting Material->Step 1 Intermediate 1 1-(3-(2-Ethoxyethoxy)-4,5-dimethylphenyl)ethanone Step 1->Intermediate 1 Step 2 Claisen-Schmidt Condensation (Chalcone Formation) Intermediate 1->Step 2 Intermediate 2 Chalcone Intermediate Step 2->Intermediate 2 Step 3 Cyclization with Hydrazine (Pyrazole Ring Formation) Intermediate 2->Step 3 Final Product Pyr-inh-1 (Selective COX-2 Inhibitor) Step 3->Final Product

Figure 1: Synthetic workflow for Pyr-inh-1.

Experimental Protocols

Part 1: Synthesis of Pyr-inh-1

Materials:

  • 1-(3-Hydroxy-4,5-dimethylphenyl)ethanone

  • 2-Bromoethyl ethyl ether

  • Potassium carbonate (anhydrous)

  • Acetone (anhydrous)

  • 4-(Hydrazinyl)benzonitrile

  • Ethanol

  • Sodium hydroxide

  • Hydrochloric acid

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Protocol 1: Synthesis of 1-(3-(2-Ethoxyethoxy)-4,5-dimethylphenyl)ethanone (Intermediate 1)

This step involves the modification of the phenolic hydroxyl group via a Williamson ether synthesis.[4][5]

  • To a stirred solution of 1-(3-Hydroxy-4,5-dimethylphenyl)ethanone (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.0 eq).

  • Add 2-bromoethyl ethyl ether (1.2 eq) dropwise to the reaction mixture.

  • Reflux the mixture for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, filter the reaction mixture to remove potassium carbonate and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to obtain Intermediate 1 as a pale yellow oil.

Protocol 2: Synthesis of (E)-1-(3-(2-Ethoxyethoxy)-4,5-dimethylphenyl)-3-(4-cyanophenyl)prop-2-en-1-one (Chalcone Intermediate 2)

This protocol describes the base-catalyzed Claisen-Schmidt condensation to form the chalcone intermediate.[3]

  • Dissolve Intermediate 1 (1.0 eq) in ethanol in a round-bottom flask.

  • In a separate beaker, prepare a solution of sodium hydroxide (2.0 eq) in water and cool it in an ice bath.

  • To the ethanolic solution of Intermediate 1, add 4-cyanobenzaldehyde (1.1 eq).

  • Slowly add the cold sodium hydroxide solution dropwise to the reaction mixture while stirring vigorously in an ice bath.

  • Allow the reaction to stir at room temperature for 4-6 hours. The formation of a precipitate indicates product formation.

  • Pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid to precipitate the product completely.

  • Filter the solid, wash with cold water until the filtrate is neutral, and dry to obtain the crude Chalcone Intermediate 2. Recrystallize from ethanol for further purification if necessary.

Protocol 3: Synthesis of 1-(4-(5-(3-(2-ethoxyethoxy)-4,5-dimethylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)ethanone (Pyr-inh-1)

The final step involves the cyclization of the chalcone with a substituted hydrazine to form the pyrazole ring.[1]

  • To a solution of Chalcone Intermediate 2 (1.0 eq) in glacial acetic acid, add 4-(trifluoromethyl)phenylhydrazine hydrochloride (1.2 eq).

  • Reflux the reaction mixture for 8-10 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Neutralize the mixture with a saturated sodium bicarbonate solution to precipitate the crude product.

  • Filter the solid, wash thoroughly with water, and dry.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the final product, Pyr-inh-1 .

Part 2: In Vitro Evaluation of COX-2 Inhibition

The inhibitory activity of Pyr-inh-1 will be assessed using a commercially available fluorometric COX-2 inhibitor screening kit.[6] This assay measures the peroxidase activity of COX-2.

Materials:

  • Human recombinant COX-2 enzyme

  • COX-2 assay buffer

  • Arachidonic acid (substrate)

  • Fluorometric probe

  • Pyr-inh-1 (dissolved in DMSO)

  • Celecoxib (positive control, dissolved in DMSO)

  • 96-well black microplate

  • Fluorescence plate reader

Protocol 4: COX-2 Inhibition Assay

  • Prepare serial dilutions of Pyr-inh-1 and Celecoxib in COX-2 assay buffer. The final concentration of DMSO in the assay should be less than 1%.

  • In a 96-well plate, add the assay buffer, human recombinant COX-2 enzyme, and the test compound (Pyr-inh-1 ) or positive control (Celecoxib) at various concentrations. Include a vehicle control (DMSO) and a no-enzyme control.

  • Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding a solution of arachidonic acid and the fluorometric probe to each well.

  • Immediately measure the fluorescence intensity kinetically for 10-20 minutes at an excitation wavelength of 535 nm and an emission wavelength of 587 nm.

G cluster_1 COX-2 Inhibition Assay Workflow Prepare Reagents Prepare Serial Dilutions of Pyr-inh-1 and Celecoxib Plate Setup Add Enzyme, Buffer, and Inhibitor to 96-well Plate Prepare Reagents->Plate Setup Pre-incubation Incubate for 15 min at RT Plate Setup->Pre-incubation Reaction Initiation Add Arachidonic Acid and Fluorometric Probe Pre-incubation->Reaction Initiation Measurement Kinetic Fluorescence Reading (Ex: 535 nm, Em: 587 nm) Reaction Initiation->Measurement Data Analysis Calculate % Inhibition, IC50, and Selectivity Index Measurement->Data Analysis

Figure 2: Workflow for the in vitro COX-2 inhibition assay.

Data Analysis and Interpretation

The rate of the reaction is determined from the linear portion of the kinetic curve. The percentage of inhibition is calculated using the following formula:

% Inhibition = [(Rate of Vehicle Control - Rate of Inhibitor) / Rate of Vehicle Control] x 100

The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[7][8]

To determine the selectivity of Pyr-inh-1 for COX-2 over COX-1, a similar assay should be performed using the COX-1 enzyme. The selectivity index (SI) is then calculated as:

Selectivity Index (SI) = IC50 (COX-1) / IC50 (COX-2)

A higher SI value indicates greater selectivity for COX-2.[8][9]

Expected Results and Discussion

Based on the structural features of Pyr-inh-1 , particularly the diaryl-pyrazole scaffold, it is anticipated to exhibit potent and selective inhibition of the COX-2 enzyme. The 3-(trifluoromethyl)phenyl group at the 3-position of the pyrazole ring and the substituted phenyl group at the 1-position are key moieties for high affinity and selective binding to the COX-2 active site.[1][10] The 2-ethoxyethoxy side chain introduced on the second phenyl ring is expected to enhance the compound's solubility and may contribute to favorable interactions within the enzyme's active site.

The table below presents hypothetical, yet plausible, quantitative data for Pyr-inh-1 in comparison to the well-established COX-2 inhibitor, Celecoxib.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Pyr-inh-1 > 1000.08> 1250
Celecoxib 7.60.05152

These hypothetical results would suggest that Pyr-inh-1 is a highly potent and selective COX-2 inhibitor, potentially with an improved selectivity profile compared to Celecoxib.

Conclusion

This application note provides a comprehensive and practical guide for the synthesis and in vitro evaluation of a novel selective COX-2 inhibitor, Pyr-inh-1 , derived from 1-(3-Hydroxy-4,5-dimethylphenyl)ethanone. The described synthetic route is robust and modular, allowing for the generation of a library of analogs for further structure-activity relationship studies. The detailed protocol for the COX-2 inhibition assay provides a reliable method for assessing the potency and selectivity of newly synthesized compounds. This work serves as a valuable resource for researchers and professionals in the field of drug discovery and development, aiming to create the next generation of safer and more effective anti-inflammatory agents.

References

  • Investigation of chalcone cyclized pyrazole derivatives as an anti-inflammatory agent: In-vivo and in-silico molecular docking. Journal of Molecular Structure, 2022.
  • Application Notes and Protocols: Synthesis and Evaluation of Pyrazole Derivatives as Selective COX-2 Inhibitors. Benchchem, 2025.
  • Synthesis of Hydroxybenzofuranyl-pyrazolyl and Hydroxyphenyl-pyrazolyl Chalcones and Their Corresponding Pyrazoline Derivatives as COX Inhibitors, Anti-inflammatory and Gastroprotective Agents. Chemical and Pharmaceutical Bulletin, 2020.
  • Design, synthesis, molecular modeling and biological evaluation of novel diaryl heterocyclic analogs as potential selective cyclooxygenase-2 (COX-2) inhibitors. European Journal of Medicinal Chemistry, 2013.
  • Application Notes and Protocols for a Selective COX-2 Inhibitor in In Vitro Studies. Benchchem, 2025.
  • Molecular modeling study of COX-2 inhibition by diarylheterocycles and sulindac sulfide. Journal of Molecular Graphics and Modelling, 2002.
  • Synthesis of Some Pyrazole containing Chalcones and Pyridine-3-Carbonitirles and Study of their Anti-inflammatory Activity. Oriental Journal of Chemistry, 2017.
  • Interpreting the clinical significance of the differential inhibition of cyclooxygenase-1 and cyclooxygenase-2.
  • Synthesis of celecoxib analogs that possess a N-hydroxypyrid-2(1H)one 5-lipoxygenase pharmacophore: Biological evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity. Bioorganic & Medicinal Chemistry, 2010.
  • Pyrazole–chalcone derivatives as selective COX-2 inhibitors: design, virtual screening, and in vitro analysis. Journal of Biomolecular Structure and Dynamics, 2020.
  • Design and synthesis of celecoxib and rofecoxib analogues as selective cyclooxygenase-2 (COX-2) inhibitors: replacement of sulfonamide and methylsulfonyl pharmacophores by an azido bioisostere. Journal of Medicinal Chemistry, 2001.
  • Design and synthesis of novel celecoxib analogues as selective cyclooxygenase-2 (COX-2) inhibitors: replacement of the sulfonamide pharmacophore by a sulfonylazide bioisostere. Bioorganic & Medicinal Chemistry, 2003.
  • New Celecoxib Derivatives as Anti-Inflammatory Agents. Journal of Medicinal Chemistry, 2008.
  • Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Molecules, 2013.
  • Emerging Evidence in NSAID Pharmacology: Important Considerations for Product Selection. The American Journal of Managed Care, 2015.
  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega, 2023.
  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective.
  • COX2 Inhibitor Screening Assay Kit. BPS Bioscience.
  • The Search for Cyclooxygenase-2 (COX-2) Inhibitors for the Treatment of Inflammation Disease: An in-silico Study. Drug Design, Development and Therapy, 2022.
  • COX‐2 selective diaryl heterocycles.
  • Random Forest Modeling of Molecular Descriptors of COX-2-Targeted Non-Steroidal Anti-inflammatory Drugs (NSAIDs). Pharmacophore, 2021.
  • COX-2 Inhibitor Screening Kit (Fluorometric). Assay Genie.
  • Williamson Ether Synthesis. Chemistry Steps.
  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Current Medicinal Chemistry, 2005.
  • COX-2 (human) Inhibitor Screening Assay Kit. Cayman Chemical.
  • COX-2 Inhibitor Screening Kit (Fluorometric). Sigma-Aldrich.
  • Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formul
  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Rel
  • Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering. Molecules, 2022.
  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Rel
  • Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Deriv
  • Williamson ether synthesis. Wikipedia.
  • Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors. PNAS, 1996.
  • Designing Pharmacophores For COX 2 Enzyme: An in Silico Approach. Scribd.
  • A selective COX-2 inhibitor is mapped onto the pharmacophore model...
  • Williamson Ether Synthesis. Chemistry LibreTexts.
  • Structural study of three o-hydroxyacetophenone derivatives using X-ray powder diffraction: interplay of weak intermolecular interactions. CrystEngComm, 2016.
  • IC 50 values for the inhibition of COX-1 and COX-2 in the human whole...
  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Rel
  • Pharmacophore modeling for COX-1 and -2 inhibitors with LigandScout in comparison to Discovery Studio. Future Medicinal Chemistry, 2014.
  • IC50 values calculated for COX-1 and COX-2 enzymes after incubation for...
  • Williamson Ether Synthesis Reaction Mechanism. YouTube.
  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkyl

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Troubleshooting & Optimization

purification of crude 1-(3-Hydroxy-4,5-dimethylphenyl)ethanone by column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of highly functionalized phenolic ketones. This guide is engineered for researchers and drug development professionals who require high-purity isolation of 1-(3-Hydroxy-4,5-dimethylphenyl)ethanone from complex crude reaction mixtures.

Mechanistic Overview: The Chromatography of Phenolic Ketones

To successfully purify 1-(3-Hydroxy-4,5-dimethylphenyl)ethanone, one must understand the causality behind its chromatographic behavior. This molecule possesses a dual-polarity profile:

  • Hydrogen-Bond Donor (Phenolic -OH): The hydroxyl group at the 3-position is slightly acidic and acts as a strong hydrogen-bond donor. It interacts tenaciously with the slightly acidic silanol (Si-OH) groups on the surface of the silica gel stationary phase[1].

  • Hydrogen-Bond Acceptor (Ketone -C=O): The acetyl group at the 1-position provides additional dipole-dipole interactions.

  • Steric Shielding: The adjacent methyl groups at the 4- and 5-positions provide minimal steric shielding to the hydroxyl group, meaning the phenol remains highly accessible for stationary phase binding.

The Causality of Tailing: Because silica gel is an amorphous form of silicon dioxide rich in hydroxyl groups[1], the strong, non-linear hydrogen bonding between the phenol and the silica surface often leads to severe peak tailing and broad elution bands. To counteract this, our protocols utilize competitive hydrogen-bonding modifiers (like acetic acid) to saturate the active silanol sites, forcing the target compound to elute in a sharp, predictable band.

Self-Validating Experimental Protocol: Flash Column Chromatography

This step-by-step methodology incorporates built-in validation checks to ensure the integrity of the purification process. We utilize silica gel of 230–400 mesh (40–63 μm particle size), which provides the optimal surface area for high-resolution separations[2].

Step 1: Mobile Phase Optimization (Pre-Validation)
  • Prepare a series of Thin Layer Chromatography (TLC) plates (Silica gel 60 F254).

  • Spot the crude mixture and develop using varying ratios of Hexane:Ethyl Acetate (e.g., 9:1, 4:1, 7:3).

  • Validation Check: Identify the solvent ratio that yields a Retention Factor ( Rf​ ) of 0.20 to 0.30 for the target compound[3]. If the spot exhibits severe tailing, add 1% (v/v) glacial acetic acid to the TLC developing chamber and verify that the spot tightens.

Step 2: Dry-Loading the Crude Mixture
  • Dissolve the crude 1-(3-Hydroxy-4,5-dimethylphenyl)ethanone in a minimum volume of a highly volatile solvent (e.g., Acetone or Dichloromethane).

  • Add dry silica gel to the solution at a ratio of 3:1 (Silica mass : Crude mass).

  • Evaporate the solvent under reduced pressure (rotary evaporator) until a free-flowing, homogeneous powder is obtained[2].

  • Validation Check: The powder must not clump. Clumping indicates residual solvent or overloading, which will cause channeling in the column.

Step 3: Column Packing (Wet Method)
  • Select a column diameter based on the crude mass (see Table 2). Block the bottom with a plug of glass wool and a thin layer of acid-washed sea sand[2].

  • Slurry the calculated mass of silica gel (230-400 mesh) in the starting non-polar solvent (e.g., 100% Hexane)[2].

  • Pour the slurry into the column in a single, continuous motion. Open the stopcock to allow solvent drainage while gently tapping the column with a rubber mallet to ensure uniform packing[2].

  • Validation Check: Ensure the top of the silica bed is perfectly flat and the solvent front descends evenly without diagonal channeling.

Step 4: Elution and Fractionation
  • Carefully pour the dry-loaded sample powder onto the flat silica bed. Cap with a 1 cm layer of protective sand[2].

  • Begin gradient elution, starting with 100% Hexane and gradually increasing the Ethyl Acetate concentration in 5% increments. Ensure the mobile phase contains 1% (v/v) glacial acetic acid to suppress phenol ionization.

  • Collect fractions in uniform test tubes.

  • Validation Check (Mass Balance): After pooling and concentrating the pure fractions, calculate the mass balance: MassCrude​=MassProduct​+MassImpurities​+MassResidue​ . A discrepancy >10% indicates irreversible adsorption on the column, requiring a column flush with 100% Methanol.

PurificationWorkflow Start Crude 1-(3-Hydroxy-4,5- dimethylphenyl)ethanone TLC 1. TLC Optimization Target Rf: 0.20 - 0.30 Start->TLC Load 2. Dry Loading Adsorb onto Silica Powder TLC->Load Pack 3. Column Packing Silica Gel 230-400 Mesh TLC->Pack Parallel Prep Elute 4. Gradient Elution Hexane:EtOAc (+ 1% AcOH) Load->Elute Pack->Elute Collect 5. Fraction Analysis Pool Pure Fractions Elute->Collect End Pure Target Compound Collect->End

Workflow for the purification of phenolic ketones via flash column chromatography.

Quantitative Data & Parameters

Table 1: Mobile Phase Selection & Expected Retention Behavior

Solvent SystemAdditiveTarget Compound Rf​ Chromatographic Behavior
100% HexaneNone0.00Compound remains at baseline; non-polar impurities elute.
Hexane:EtOAc (8:2)None~0.15 - 0.20Moderate mobility; severe tailing likely due to free silanols.
Hexane:EtOAc (8:2)1% Acetic Acid~0.25 - 0.30Optimal mobility; sharp bands; suppressed H-bonding.
DCM:Methanol (98:2)None~0.35Alternative for highly polar crudes; poor resolution for isomers.

Table 2: Column Scaling Parameters (Silica to Crude Mass Ratios) [3]

Separation Difficulty ( ΔRf​ )Recommended Silica:Crude RatioOptimal Particle Size
Easy ( ΔRf​>0.2 )30:140–63 μm (230-400 mesh)
Moderate ( ΔRf​≈0.1 )50:140–63 μm (230-400 mesh)
Difficult ( ΔRf​<0.05 )100:115–20 μm (High-Performance)

Troubleshooting Guides & FAQs

Q: My target compound is co-eluting with a structurally similar byproduct (e.g., a regioisomer). How can I improve resolution? A: Co-elution occurs when two compounds share nearly identical dipole moments and hydrogen-bonding capacities. If optimizing the Hexane:EtOAc gradient fails, you must alter the selectivity of your mobile phase rather than just its polarity. Substitute Ethyl Acetate with Dichloromethane (DCM) or Toluene. These solvents interact differently with the aromatic rings via π−π stacking. If normal-phase silica fails entirely, transition to Reversed-Phase (C18) chromatography, where separation is driven by hydrophobic interactions rather than polar functional groups[4].

Q: Why are the elution bands of my product so broad, causing it to bleed across 20+ fractions? A: 1-(3-Hydroxy-4,5-dimethylphenyl)ethanone contains a phenolic hydroxyl group. Phenols act as strong hydrogen-bond donors, interacting tenaciously with the slightly acidic silanol groups on the silica gel surface[1]. This creates a non-linear adsorption isotherm, visually observed as "tailing." To resolve this, add 0.5% - 1.0% (v/v) glacial acetic acid to your mobile phase. The acid competitively binds to the silanol sites, ensuring the phenol elutes in a sharp, concentrated band.

Q: The crude mixture is a thick, dark oil that immediately precipitates when I try to load it onto the column with 100% Hexane. What is the correct approach? A: Direct liquid loading of a polar oil into a non-polar solvent system causes "crashing out" at the column head. This destroys the theoretical plates of the column and guarantees poor resolution. You must utilize the dry-loading technique[2]. Dissolve the crude oil in a highly soluble, volatile solvent (like Ethyl Acetate), add a small amount of silica gel, and evaporate to dryness. Load this homogeneous powder onto the column bed. This ensures the compound dissolves gradually into the mobile phase as the gradient polarity increases.

Q: I am experiencing an extremely low recovery yield (<50%) of the purified ketone. Where did it go? A: Low recovery of phenolic compounds is typically caused by irreversible chemisorption or degradation on the stationary phase. First, verify that you did not accidentally use Basic Alumina as your stationary phase; basic media will deprotonate the phenol, turning it into a highly polar phenoxide salt that will never elute. If you used standard silica gel, flush the column with 100% Methanol or Acetone to recover the strongly bound material.

TroubleshootingLogic Issue Chromatographic Anomaly Tailing Severe Tailing / Broad Bands Issue->Tailing Coelution Co-elution with Regioisomers Issue->Coelution Precipitation Sample Precipitation at Column Head Issue->Precipitation Sol1 Add 0.5-1% Acetic Acid to Mobile Phase Tailing->Sol1 Sol2 Switch to DCM/Toluene or C18 Reverse Phase Coelution->Sol2 Sol3 Utilize Dry-Loading Technique Precipitation->Sol3

Troubleshooting logic tree for chromatographic anomalies of phenolic compounds.

References

  • Source: Organic Syntheses (orgsyn.org)
  • Source: column-chromatography.
  • Silica Gel Column Chromatography Source: Teledyne Labs URL
  • Source: Research and Reviews (rroij.com)

Sources

Technical Support Center: A Researcher's Guide to Recrystallization of 1-(3-Hydroxy-4,5-dimethylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with 1-(3-Hydroxy-4,5-dimethylphenyl)ethanone and need to perform a recrystallization to achieve high purity. This document provides not just a set of instructions, but a strategic framework for selecting the optimal recrystallization solvent and troubleshooting common issues that may arise during the experiment.

Understanding the Molecule: 1-(3-Hydroxy-4,5-dimethylphenyl)ethanone

Before we delve into the selection of a recrystallization solvent, it is crucial to understand the physicochemical properties of the compound of interest. 1-(3-Hydroxy-4,5-dimethylphenyl)ethanone is a phenolic acetophenone derivative. Its structure, featuring a polar hydroxyl group and a moderately polar ketone functional group, alongside a nonpolar dimethylated benzene ring, suggests a nuanced solubility profile.

A close isomer, 1-(2-Hydroxy-4,5-dimethylphenyl)ethanone, is a solid with a melting point in the range of 69-73°C[1]. This information is critical, as an ideal recrystallization solvent should have a boiling point lower than the melting point of the compound to prevent "oiling out"[2].

Frequently Asked Questions (FAQs)

Q1: What are the ideal properties of a recrystallization solvent for 1-(3-Hydroxy-4,5-dimethylphenyl)ethanone?

A1: An ideal solvent for recrystallization should exhibit the following characteristics[3]:

  • High Solubility at Elevated Temperatures: The compound should be highly soluble in the solvent at or near its boiling point.

  • Low Solubility at Low Temperatures: The compound should be sparingly or insoluble in the solvent at low temperatures (e.g., in an ice bath). This differential solubility is the cornerstone of recrystallization, allowing for maximum recovery of the purified solid.

  • Appropriate Boiling Point: The solvent's boiling point should be below the melting point of 1-(3-Hydroxy-4,5-dimethylphenyl)ethanone to avoid the compound melting in the hot solvent and separating as an oil.

  • Inertness: The solvent must not react with the compound.

  • Volatility: The solvent should be volatile enough to be easily removed from the purified crystals after filtration.

  • Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor after cooling).

Q2: Which solvents are good starting points for solubility testing with this compound?

A2: Based on the structure of 1-(3-Hydroxy-4,5-dimethylphenyl)ethanone, a range of solvents with varying polarities should be tested. Good candidates to begin with include:

  • Water: Due to the hydroxyl group, there might be some solubility in hot water, while it is expected to be insoluble in cold water.

  • Ethanol or Isopropanol: These protic solvents can engage in hydrogen bonding and are often effective for phenolic compounds.

  • Acetone or Ethyl Acetate: These polar aprotic solvents can dissolve a wide range of organic compounds.

  • Toluene: A less polar aromatic solvent that may be suitable.

  • Heptane or Hexane: Nonpolar solvents, likely to be poor solvents for this compound, but could be useful as an anti-solvent in a mixed-solvent system.

Q3: What is a mixed-solvent recrystallization and when should I consider it?

A3: A mixed-solvent recrystallization is employed when no single solvent meets all the criteria for a good recrystallization solvent. This technique uses a pair of miscible solvents, one in which the compound is soluble (the "good" solvent) and one in which it is insoluble (the "poor" or "anti-solvent")[4][5].

You should consider this method if you find that your compound is either too soluble in one solvent (even when cold) or insoluble in another (even when hot). For 1-(3-Hydroxy-4,5-dimethylphenyl)ethanone, a potential mixed-solvent system could be ethanol-water or toluene-heptane.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization
  • Solvent Selection: In separate small test tubes, add approximately 20-30 mg of your crude compound. To each tube, add a different test solvent dropwise at room temperature. Observe the solubility. If the compound dissolves readily, that solvent is likely not suitable for single-solvent recrystallization.

  • Heating: If the compound is insoluble at room temperature, gently heat the test tube. If the compound dissolves completely upon heating, and then precipitates upon cooling, you have identified a potential solvent.

  • Dissolution: Place the crude 1-(3-Hydroxy-4,5-dimethylphenyl)ethanone in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, add a small excess of hot solvent and quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and allow them to air dry on the filter paper before transferring them to a watch glass for final drying.

Protocol 2: Mixed-Solvent Recrystallization
  • Dissolution: Dissolve the crude compound in a minimal amount of the hot "good" solvent in an Erlenmeyer flask.

  • Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent (anti-solvent) dropwise until you observe persistent cloudiness (turbidity). This indicates that the solution is saturated.

  • Clarification: Add a few drops of the hot "good" solvent back into the solution until the cloudiness just disappears.

  • Crystallization and Isolation: Follow steps 5 and 6 from the Single-Solvent Recrystallization protocol.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No Crystals Form Upon Cooling 1. Too much solvent was used. 2. The solution is supersaturated.1. Boil off some of the solvent to concentrate the solution and allow it to cool again. 2. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.
Compound "Oils Out" Instead of Crystallizing 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The rate of cooling is too rapid. 3. The compound is significantly impure.1. Re-heat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly. Consider a lower-boiling solvent. 2. Insulate the flask to slow the cooling process. 3. Consider a preliminary purification step, such as column chromatography.
Low Recovery of Purified Product 1. Too much solvent was used, and a significant amount of the product remains in the mother liquor. 2. Premature crystallization occurred during hot filtration. 3. The crystals were washed with too much cold solvent or the solvent was not sufficiently cold.1. Concentrate the mother liquor by evaporation and cool it to obtain a second crop of crystals. 2. Use a pre-warmed funnel and flask for hot filtration and use a slight excess of hot solvent. 3. Use a minimal amount of ice-cold solvent for washing.
Crystals are Colored or Appear Impure 1. Colored impurities are present that were not removed by recrystallization. 2. The cooling was too rapid, trapping impurities within the crystal lattice.1. Add a small amount of activated charcoal to the hot solution before hot filtration to adsorb colored impurities. 2. Re-dissolve the crystals in fresh hot solvent and allow for a slower cooling process.

Visualizing the Workflow

Diagram 1: Single-Solvent Recrystallization Workflow

A Dissolve Crude Solid in Minimum Hot Solvent B Hot Filtration (if needed) A->B Insoluble impurities present C Slow Cooling (Crystallization) A->C No insoluble impurities B->C D Collect Crystals (Vacuum Filtration) C->D E Wash with Cold Solvent D->E F Dry Crystals E->F

Caption: Workflow for single-solvent recrystallization.

Diagram 2: Decision Tree for Solvent Selection

decision decision Start Start with Crude 1-(3-Hydroxy-4,5-dimethylphenyl)ethanone Test Test Solubility in a Range of Solvents Start->Test Sol_Hot Sol_Hot Test->Sol_Hot Sol_Cold Sol_Cold Sol_Hot->Sol_Cold Yes Bad_Solvent Poor Solvent Choice Sol_Hot->Bad_Solvent No Single_Solvent Use Single-Solvent Recrystallization Sol_Cold->Single_Solvent Yes Mixed_Solvent Consider Mixed-Solvent Recrystallization Sol_Cold->Mixed_Solvent No

Sources

Technical Support Center: Troubleshooting Low Yield in Friedel-Crafts Acylation of Substituted Phenols

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Friedel-Crafts acylation of substituted phenols. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues leading to low yields in this critical reaction. Here, we move beyond simple procedural lists to explore the underlying chemical principles governing success and failure in these syntheses.

Introduction: The Challenge of Acylating Phenols

The Friedel-Crafts acylation is a powerful tool for forming carbon-carbon bonds and synthesizing aromatic ketones, which are valuable intermediates in pharmaceuticals and fine chemicals.[1][2][3] However, when the substrate is a substituted phenol, the reaction presents unique challenges. The phenolic hydroxyl group, a strongly activating and ortho-, para-directing group, can also act as a Lewis base, leading to a host of potential side reactions and catalyst deactivation.[4][5][6][7] This guide will dissect these issues and provide actionable solutions.

Core Troubleshooting Guide (Question & Answer Format)

Issue 1: Extremely Low or No Product Yield

Q1: My Friedel-Crafts acylation of a substituted phenol has a very low yield or is not working at all. What are the most likely causes?

A1: Low to no yield in the Friedel-Crafts acylation of phenols is a common but solvable problem. The primary culprits are often related to catalyst deactivation and the inherent reactivity of the phenol itself.

  • Catalyst Deactivation by the Phenolic Hydroxyl Group: The lone pair of electrons on the oxygen of the hydroxyl group can coordinate with the Lewis acid catalyst (e.g., AlCl₃).[4][5] This forms a complex that deactivates the catalyst, preventing it from activating the acylating agent.[6][8] Furthermore, this complexation deactivates the aromatic ring towards electrophilic substitution.[4]

    • Solution: A stoichiometric amount or even an excess of the Lewis acid catalyst is often required to overcome this deactivation.[6][8][9]

  • Moisture in the Reaction: Lewis acid catalysts like aluminum chloride are extremely sensitive to moisture.[6][8][10] Any water in your solvent, reagents, or on the glassware will hydrolyze the catalyst, rendering it inactive.[8][10]

    • Solution: Ensure all glassware is thoroughly dried (flame- or oven-dried) and that all solvents and reagents are anhydrous. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).[6][11]

  • Presence of Strongly Deactivating Substituents: If your substituted phenol contains strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H, -COOH, -COR), the aromatic ring will be too deactivated for the electrophilic aromatic substitution to occur.[6][12][13]

    • Solution: For highly deactivated systems, consider alternative synthetic routes. If the deactivating group is a carboxylic acid, it may be possible to protect it as an ester before attempting the acylation.

  • Poor Quality of Acylating Agent: The acyl chloride or anhydride should be pure and free of the corresponding carboxylic acid, which can inhibit the reaction.[10]

    • Solution: Use freshly distilled or high-purity acylating agents.

Issue 2: Formation of an Ester Instead of a Ketone

Q2: My main product is the O-acylated phenyl ester, not the desired C-acylated hydroxyarylketone. How can I favor C-acylation?

A2: This is a classic case of competing O-acylation versus C-acylation. Phenols are bidentate nucleophiles, meaning they can react at either the oxygen or the aromatic ring.[4][5] O-acylation is often the kinetically favored product, while C-acylation is the thermodynamically more stable product.

  • Leveraging the Fries Rearrangement: The most effective strategy is to promote the in-situ Fries rearrangement of the O-acylated intermediate to the C-acylated product.[5][9][13][14][15] This rearrangement is catalyzed by the Lewis acid.

    • Solution:

      • Use an Excess of Catalyst: A higher concentration of the Lewis acid (stoichiometric or greater) favors the Fries rearrangement.[4][5][9]

      • Increase Reaction Temperature: Higher temperatures favor the formation of the thermodynamically more stable ortho- and para-acylated phenols.[14][15] Be cautious, as excessively high temperatures can lead to decomposition.

      • Increase Reaction Time: Allowing the reaction to stir for a longer period can facilitate the rearrangement.

  • Solvent Choice: The polarity of the solvent can influence the ratio of O- to C-acylation. Non-polar solvents tend to favor C-acylation.[14]

Issue 3: Poor Regioselectivity (Ortho vs. Para Isomers)

Q3: I am getting a mixture of ortho and para isomers, and the separation is difficult. How can I control the regioselectivity?

A3: The ratio of ortho to para products in the Friedel-Crafts acylation of phenols is primarily influenced by temperature and steric effects.[14][15]

  • Temperature Control: This is the most critical parameter for controlling regioselectivity.

    • Low Temperatures (<60°C): Favor the formation of the para product, which is often the thermodynamically more stable isomer.[14][15]

    • High Temperatures (>160°C): Favor the formation of the ortho product.[14][15] This is because the ortho isomer can form a more stable bidentate complex with the aluminum catalyst.[14]

  • Solvent Effects: The choice of solvent can also influence the ortho/para ratio.

    • Non-polar solvents: Tend to favor the formation of the ortho product.[14]

    • Polar solvents (e.g., nitrobenzene): Tend to favor the formation of the para product.[14][16]

  • Steric Hindrance: The size of both the acylating agent and the substituents already present on the phenol can affect the regioselectivity. Bulky groups will sterically hinder attack at the ortho position, thus favoring the para product.[12][13]

Frequently Asked Questions (FAQs)

Q: Can I use a catalytic amount of Lewis acid for the acylation of phenols? A: No, due to the strong complexation between the Lewis acid and both the starting phenol and the product ketone, stoichiometric or excess amounts of the catalyst are generally required for the reaction to proceed to completion.[6][8][9][17]

Q: What are some alternative catalysts to AlCl₃ for the acylation of phenols? A: While AlCl₃ is common, other Lewis acids like BF₃, TiCl₄, and SnCl₄ can be used.[9][14] Strong Brønsted acids such as trifluoromethanesulfonic acid (TfOH) have also been shown to be effective catalysts, sometimes offering higher yields and better selectivity.[4][18] Heterogeneous catalysts, such as phosphotungstic acid encapsulated in metal-organic frameworks, are being explored for greener and more efficient acylations.[1][2]

Q: Why is polyacylation not a major concern with phenols, unlike polyalkylation in Friedel-Crafts alkylation? A: The acyl group introduced onto the aromatic ring is electron-withdrawing, which deactivates the ring towards further electrophilic substitution.[3][19] This deactivation prevents subsequent acylation reactions, making polyacylation a rare occurrence.[3][10]

Q: My substituted phenol is not soluble in non-polar solvents. What should I do? A: If solubility is an issue, a more polar, non-reactive solvent such as nitrobenzene or dichloromethane can be used.[16][20] However, be aware that solvent polarity can influence the ortho/para product ratio.[14][16]

Experimental Protocols

General Protocol for Friedel-Crafts Acylation of a Substituted Phenol (Favoring C-Acylation via Fries Rearrangement)

This protocol is a general guideline and may require optimization for specific substrates.

1. Preparation:

  • Assemble a round-bottom flask with a reflux condenser and a dropping funnel. Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen or argon.
  • Maintain an inert atmosphere throughout the reaction.[6][11]

2. Reaction Setup:

  • To the round-bottom flask, add the substituted phenol (1.0 equivalent) and a suitable anhydrous solvent (e.g., nitrobenzene for para-selectivity or a non-polar solvent like 1,2-dichloroethane).
  • In a separate, dry flask, prepare a solution of the acyl chloride (1.1 equivalents) in the same anhydrous solvent.
  • Cool the flask containing the phenol solution in an ice bath to 0°C.
  • Carefully and portion-wise, add anhydrous aluminum chloride (2.0-3.0 equivalents) to the stirred phenol solution. The addition is exothermic.

3. Acylation and Rearrangement:

  • Once the AlCl₃ has been added, slowly add the acyl chloride solution from the dropping funnel to the reaction mixture at 0°C.
  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
  • Heat the reaction mixture to the desired temperature to promote the Fries rearrangement (e.g., 60-160°C, depending on the desired isomer) and monitor the reaction by TLC.

4. Work-up:

  • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and then carefully pour it into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.[6][8][11] This will decompose the aluminum chloride complex.
  • Transfer the mixture to a separatory funnel. Separate the organic layer.
  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
  • Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine.[6][8]

5. Purification:

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.[6][8]
  • The crude product can then be purified by recrystallization or column chromatography.

Data Presentation

ParameterConditionExpected OutcomeRationale
Catalyst Stoichiometry Catalytic (<1 eq.)Low or no yieldCatalyst deactivation by phenol and product.[6][8]
Stoichiometric (≥1 eq.)Improved yieldOvercomes catalyst deactivation.[8][9]
Temperature Low (<60°C)Favors para-acylated productThermodynamic control.[14][15]
High (>160°C)Favors ortho-acylated productKinetic control, stable bidentate complex formation.[14][15]
Solvent Polarity Non-polar (e.g., CS₂)Favors ortho-acylationFavors intramolecular reaction pathway.[14]
Polar (e.g., Nitrobenzene)Favors para-acylationSolvates intermediates, favoring intermolecular pathway.[14][16]

Visualizations

Friedel-Crafts Acylation & Fries Rearrangement Mechanism

G cluster_0 Step 1: O-Acylation (Kinetic Pathway) cluster_1 Step 2: Fries Rearrangement cluster_2 Direct C-Acylation (Thermodynamic Pathway) Phenol Phenol O_Acylated O-Acylated Ester (Phenyl Ester) Phenol->O_Acylated Direct_C_Acylated C-Acylated Ketone (Hydroxyarylketone) Phenol->Direct_C_Acylated AcylChloride Acyl Chloride + AlCl3 AcylChloride->O_Acylated Fast AcylChloride->Direct_C_Acylated Slow FriesComplex Ester-AlCl3 Complex O_Acylated->FriesComplex + AlCl3 AcyliumIon Acylium Ion Intermediate FriesComplex->AcyliumIon Rearrangement C_Acylated C-Acylated Ketone (Hydroxyarylketone) AcyliumIon->C_Acylated Intramolecular Electrophilic Attack

Caption: Competing pathways in the acylation of phenols.

Troubleshooting Workflow for Low Yield

G start Low Yield in Phenol Acylation check_conditions Anhydrous Conditions? start->check_conditions check_catalyst Catalyst Stoichiometry? check_conditions->check_catalyst Yes dry Action: Ensure dry glassware, anhydrous reagents, inert atmosphere. check_conditions->dry No check_substrate Substrate Deactivated? check_catalyst->check_substrate Yes increase_cat Action: Use ≥2 equivalents of Lewis Acid. check_catalyst->increase_cat No (<2 eq) check_product O-Acylation Observed? check_substrate->check_product No alt_route Action: Consider alternative synthetic route or protecting groups. check_substrate->alt_route Yes fries Action: Increase temperature and/or reaction time to promote Fries Rearrangement. check_product->fries Yes success Improved Yield check_product->success No dry->check_catalyst increase_cat->check_substrate fries->success

Caption: A logical workflow for diagnosing low yield.

References

  • Fries Rearrangement - Organic Chemistry Portal. (n.d.). Retrieved March 15, 2026, from [Link]

  • Fries rearrangement - Wikipedia. (n.d.). Retrieved March 15, 2026, from [Link]

  • Fries Rearrangement: Meaning, Mechanism, Limitations & Application - Testbook. (n.d.). Retrieved March 15, 2026, from [Link]

  • FRIES REARRANGEMENT - PHARMD GURU. (2025, November 13). Retrieved March 15, 2026, from [Link]

  • What is the Fries Rearrangement Reaction? - BYJU'S. (n.d.). Retrieved March 15, 2026, from [Link]

  • Friedel Crafts Acylation And Alkylation Reaction - BYJU'S. (n.d.). Retrieved March 15, 2026, from [Link]

  • Friedel–Crafts reaction of phenol - Chemistry Stack Exchange. (2015, May 16). Retrieved March 15, 2026, from [Link]

  • Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material - PMC. (2022, December 14). Retrieved March 15, 2026, from [Link]

  • Comparisons of O-acylation and Friedel-Crafts acylation of phenols and acyl chlorides and Fries rearrangement of phenyl esters i - ResearchGate. (2010, November 16). Retrieved March 15, 2026, from [Link]

  • Solvent Effects in Friedel–Crafts Reaction - Chemistry Stack Exchange. (2019, December 24). Retrieved March 15, 2026, from [Link]

  • Experiment 1: Friedel-Crafts Acylation. (n.d.). Retrieved March 15, 2026, from [Link]

  • How can i perform Friedel crafts acylation with phenol? - ResearchGate. (2018, March 26). Retrieved March 15, 2026, from [Link]

  • Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material - ACS Publications. (2022, December 14). Retrieved March 15, 2026, from [Link]

  • The effect of solvent on the conversion and selectivity of the Friedel-Crafts acetylation of Fl at 25 o C. The reaction time was 3 hours. - ResearchGate. (n.d.). Retrieved March 15, 2026, from [Link]

  • Optimization of the Friedel–Crafts acylation reaction between phenolic components of the fast pyrolysis-derived bio-oils and acetic acid … - ResearchGate. (n.d.). Retrieved March 15, 2026, from [Link]

  • Ch24 - Acylation of phenols - University of Calgary. (n.d.). Retrieved March 15, 2026, from [Link]

  • 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022, September 24). Retrieved March 15, 2026, from [Link]

  • Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC - NIH. (n.d.). Retrieved March 15, 2026, from [Link]

  • Friedel-Crafts Acylation - Chemistry Steps. (2025, June 20). Retrieved March 15, 2026, from [Link]

  • Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 - Scientific & Academic Publishing. (2025, February 26). Retrieved March 15, 2026, from [Link]

  • Why Anilines and Phenols do not undergo Friedel Craft Acylation Reaction? | CurlyArrows. (n.d.). Retrieved March 15, 2026, from [Link]

  • Friedel-Crafts Acylation: Mechanism, Reactions & limitations. (n.d.). Retrieved March 15, 2026, from [Link]

  • RSM optimization of Friedel–Crafts C-acylation of para-fluorophenol over the catalysis of phosphomolybdic acid encapsulated in MIL-53 (Fe) metal organic frameworks - RSC Publishing. (2024, May 6). Retrieved March 15, 2026, from [Link]

  • Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent - RSC Publishing. (2025, September 1). Retrieved March 15, 2026, from [Link]

  • Phenol alkylation (Friedel-Crafts Alkylation) - J&K Scientific LLC. (2026, February 8). Retrieved March 15, 2026, from [Link]

  • Solvent effects on the rates and mechanisms of reaction of phenols with free radicals. (2015, October 13). Retrieved March 15, 2026, from [Link]

  • Friedel-Crafts Acylation and Alkylation (A-Level Chemistry) - Study Mind. (2022, April 19). Retrieved March 15, 2026, from [Link]

  • Friedel–Crafts Acylation (AQA A Level Chemistry): Revision Note - Save My Exams. (2024, October 26). Retrieved March 15, 2026, from [Link]

  • ORGANIC REACTION MECHANISM. (n.d.). Retrieved March 15, 2026, from [Link]

  • Regioselective direct ortho C-acylation of phenol and naphthol derivatives catalyzed by modified ZnCl2 on Al2O3 as catalyst under solvent-free and microwave conditions - Organic Chemistry Frontiers (RSC Publishing). (n.d.). Retrieved March 15, 2026, from [Link]

  • 18.5 Friedel–Crafts Alkylation and Acylation - Chemistry LibreTexts. (2019, June 5). Retrieved March 15, 2026, from [Link]

  • Ch12: Friedel-Crafts limitations - University of Calgary. (n.d.). Retrieved March 15, 2026, from [Link]

  • Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems - YouTube. (2017, July 5). Retrieved March 15, 2026, from [Link]

Sources

Technical Support Center: Troubleshooting the Synthesis of 1-(3-Hydroxy-4,5-dimethylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 1-(3-Hydroxy-4,5-dimethylphenyl)ethanone (also known as 5-acetyl-2,3-dimethylphenol). This guide is designed for researchers and drug development professionals encountering regioselectivity, purification, and yield challenges during the synthesis of this specific meta-acetylated phenol.

The Synthetic Strategy & Rationale

Synthesizing 1-(3-Hydroxy-4,5-dimethylphenyl)ethanone presents a classic regioselectivity challenge. Direct electrophilic aromatic substitution (such as Friedel-Crafts acylation or the Fries rearrangement) on 2,3-dimethylphenol overwhelmingly yields ortho and para isomers. This occurs because the phenolic hydroxyl group is a strong electron-donating group that directs electrophiles to the 2, 4, and 6 positions[1]. Because the target molecule requires the acetyl group to be at the meta position (relative to the hydroxyl group), direct acylation strategies will inevitably fail or produce the target only as a trace side product.

To bypass this electronic limitation, the most reliable and field-proven pathway utilizes a Palladium-catalyzed Stille cross-coupling . By starting with 5-bromo-2,3-dimethylphenol, protecting the sensitive phenol group, and coupling it with an acetyl equivalent like tributyl(1-ethoxyvinyl)tin, the functional group is regioselectively installed at the meta position[2]. Subsequent acidic hydrolysis reveals the target methyl ketone.

G SM 5-Bromo-2,3-dimethylphenol Prot Protection (MOM-Cl) SM->Prot Int1 Protected Aryl Bromide Prot->Int1 Stille Stille Coupling Pd-cat, Tributyl(1-ethoxyvinyl)tin Int1->Stille Int2 Enol Ether Intermediate Stille->Int2 Hydro Acidic Hydrolysis (HCl / THF) Int2->Hydro Product 1-(3-Hydroxy-4,5-dimethylphenyl)ethanone Hydro->Product

Workflow for the regioselective synthesis of 1-(3-Hydroxy-4,5-dimethylphenyl)ethanone.

Frequently Asked Questions & Troubleshooting

Q1: I attempted a direct Fries rearrangement on 2,3-dimethylphenyl acetate. Why is my yield of the target compound nearly zero? A1: The Fries rearrangement is under strict kinetic and thermodynamic control, favoring ortho and para migration. In 2,3-dimethylphenyl acetate, the acetate group migrates preferentially to the ortho position (C6) or the para position (C4)[1]. This results in the formation of 1-(2-hydroxy-3,4-dimethylphenyl)ethanone and 1-(4-hydroxy-2,3-dimethylphenyl)ethanone as the major products. Meta-migration is electronically disfavored, which is why a cross-coupling strategy is mandatory for your target.

Q2: During the Stille coupling step, my LC-MS shows a major peak corresponding to 2,3-dimethylphenol (dehalogenated starting material). How do I prevent this? A2: You are observing protodehalogenation. This side reaction occurs when the oxidative addition intermediate (the Pd-Aryl complex) is intercepted by a proton source before the slow transmetalation step can occur. To prevent this:

  • Ensure your phenolic OH is fully protected (e.g., as a Methoxymethyl (MOM) or Benzyl ether) prior to coupling. Free phenols will rapidly protonate the Pd-complex.

  • Use strictly anhydrous, degassed solvents (e.g., 1,4-dioxane) to eliminate trace moisture.

Q3: After the cross-coupling, there is a persistent, sticky, non-polar impurity co-eluting with my product on silica gel. What is it, and how do I remove it? A3: This is a mixture of organotin byproducts, primarily tributyltin bromide (Bu₃SnBr) and hexabutylditin. These species are notoriously difficult to separate via standard chromatography due to their streaking behavior[3]. Solution: Implement an aqueous Potassium Fluoride (KF) wash during your workup. The fluoride ions react with the trialkyltin halides to form highly insoluble polymeric tributyltin fluoride (Bu₃SnF), which precipitates at the aqueous-organic interface[4].

Q4: Following the final acidic workup, my ¹H-NMR lacks the expected methyl ketone singlet (~2.5 ppm) and instead shows vinylic doublets (~4.2 and 4.6 ppm). What happened? A4: The acidic hydrolysis of the intermediate enol ether is incomplete. The Stille coupling with tributyl(1-ethoxyvinyl)tin initially yields an α -ethoxy styrene derivative[2]. This intermediate requires aqueous acid to hydrolyze the vinyl ether into the corresponding methyl ketone. Resubject the crude mixture to stronger acidic conditions (e.g., 2M HCl in THF/Water) and stir until the vinylic protons disappear.

Quantitative Data: Identification of Side Products

Use the following table to quickly cross-reference analytical markers for the most common side products encountered during this synthetic route.

Side ProductOrigin / Reaction StepAnalytical Identification
1-(2-hydroxy-3,4-dimethylphenyl)ethanone Fries rearrangement (ortho-migration)¹H-NMR: Downfield hydrogen-bonded OH (~12.0 ppm)
2,3-dimethylphenol Protodehalogenation during Stille couplingLC-MS:[M-H]⁻ m/z 121; Missing acetyl singlet
Tributyltin bromide Stoichiometric Stille coupling byproduct¹¹⁹Sn-NMR signal; ¹H-NMR multiplet (0.8–1.6 ppm)
Protected Enol Ether Incomplete acidic hydrolysis¹H-NMR: Vinylic doublets (~4.2, 4.6 ppm, J ~ 2 Hz)

Experimental Protocols

The following self-validating protocol details the critical cross-coupling and purification sequence required to synthesize the target molecule while actively suppressing side product formation.

Protocol: Palladium-Catalyzed Stille Coupling & Tin Scavenging

Step 1: Reaction Setup (Anhydrous Conditions)

  • To a flame-dried Schlenk flask under an argon atmosphere, add MOM-protected 5-bromo-2,3-dimethylphenol (1.0 equiv) and Tetrakis(triphenylphosphine)palladium(0) (0.05 equiv).

  • Dissolve the reagents in anhydrous, rigorously degassed 1,4-dioxane (0.2 M concentration).

Step 2: Coupling Execution

  • Add tributyl(1-ethoxyvinyl)tin (1.2 equiv) dropwise via a gas-tight syringe.

  • Heat the reaction mixture to 90 °C and stir for 12–18 hours.

  • Validation Check: Monitor the conversion of the aryl bromide via TLC or LC-MS. Do not proceed until the starting material is consumed to prevent mixed-product workups.

Step 3: KF Quench and Tin Scavenging

  • Cool the mixture to room temperature and dilute with ethyl acetate (3x reaction volume).

  • Add a saturated aqueous solution of Potassium Fluoride (KF) equal in volume to the organic layer.

  • Stir vigorously for 1 hour. Causality: Vigorous stirring is required to ensure complete biphasic contact, allowing the formation of the white Bu₃SnF precipitate at the interface[3].

  • Filter the entire biphasic mixture through a tightly packed pad of Celite, washing the pad with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel, isolate the organic layer, dry over Na₂SO₄, and concentrate under reduced pressure.

Step 4: Acidic Hydrolysis & Deprotection

  • Dissolve the crude enol ether intermediate in a 1:1 mixture of THF and 2M aqueous HCl.

  • Stir at room temperature for 4 hours. This step simultaneously hydrolyzes the enol ether to the target methyl ketone and cleaves the MOM protecting group.

  • Validation Check: Monitor by ¹H-NMR to ensure the complete disappearance of vinylic protons at ~4.2 and 4.6 ppm.

  • Extract with ethyl acetate, wash with brine, dry, and purify via flash chromatography to isolate pure 1-(3-Hydroxy-4,5-dimethylphenyl)ethanone.

References

  • Dhar, T.G.M., et al. A Modified Approach to 2-(N-Aryl)-1,3-oxazoles: Application to the Synthesis of the IMPDH Inhibitor BMS-337197 and Analogues. Organic Letters (ACS Publications), 2002. Available at:[Link]

Sources

Technical Support Center: Acylation Reaction Purification & Workup

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Acylation Workflows. Acylation reactions—the coupling of amines or alcohols with acylating agents (acyl chlorides, anhydrides, or carboxylic acids)—are foundational in drug development and organic synthesis. To drive these reactions to completion, an excess of one starting material is typically employed. However, unreacted starting materials can complicate downstream assays, cause toxicity, or interfere with subsequent synthetic steps.

This guide provides authoritative, field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols for isolating your target amide or ester.

Part 1: The Causality of Contamination (Expertise & Experience)

In acylation, the choice of which reagent to use in excess depends on cost, volatility, and steric hindrance. Understanding the chemical nature of the excess reagent is the first step in designing a purification strategy:

  • Excess Amine: Often used when the amine is cheap and volatile, acting as both nucleophile and base. Unreacted amines are basic and nucleophilic; if left in the mixture, they can poison transition metal catalysts in subsequent steps or cause false positives in biological assays.

  • Excess Acyl Chloride/Anhydride: Used when the nucleophile is precious. These are highly electrophilic and will react with any nucleophilic solvent or reagent downstream, leading to a cascade of unwanted byproducts.

  • Excess Carboxylic Acid: Commonly used in peptide coupling. Unreacted acids can alter the pH of subsequent reaction mixtures or co-elute with products during chromatography.

Part 2: Troubleshooting Guide & FAQs

Scenario A: Removing Excess Amine (Basic Starting Material)

Q: I synthesized an amide using a 2-fold excess of a primary amine. The unreacted amine is co-eluting with my product on silica gel. How can I remove it without column chromatography?

A: Utilize an Acid-Base Extraction. Causality: Amines are basic (pKa of conjugate acid ~9-11). By treating the crude organic mixture with a dilute aqueous acid (e.g., 1.0 M HCl), the unreacted amine is protonated to form a water-soluble ammonium salt[1]. The neutral amide product, which lacks a basic lone pair due to resonance stabilization, remains unprotonated and stays in the organic phase[2]. This allows for complete separation via a separatory funnel[3]. Recent green chemistry approaches have even integrated liquid-liquid acid-base extractions directly following syntheses in deep eutectic solvents to achieve >90% isolated yields without chromatography[4].

Scenario B: Removing Excess Acyl Chloride or Anhydride (Electrophilic Starting Material)

Q: My reaction required an excess of an acyl chloride, which is now contaminating my amide product. Aqueous workup isn't hydrolyzing it fast enough. What is the most efficient removal method?

A: Deploy Polymer-Supported Scavengers. Causality: Polymer-supported scavengers are functionalized resins designed to covalently bind excess reagents, effectively transferring the impurity from the liquid phase to the solid phase[5]. For excess acyl chlorides or anhydrides, a polymer-supported amine (e.g., PS-Trisamine or Amberlite IRA-68) is added to the crude mixture[6]. The resin acts as a macroscopic nucleophile, reacting with the electrophilic acyl chloride to form a polymer-bound amide. Because the resin is insoluble, the bound impurity is simply filtered away, leaving the pure product in the filtrate[7]. This method is highly favored in combinatorial chemistry and automated flow systems[8].

Scenario C: Removing Excess Carboxylic Acid

Q: I used a coupling reagent with an excess of carboxylic acid. How do I clear the unreacted acid?

A: Basic Aqueous Wash or Solid-Phase Extraction. Causality: Similar to the amine scenario, carboxylic acids are deprotonated by mild aqueous bases (e.g., saturated NaHCO 3​ ) to form water-soluble carboxylate salts, partitioning them into the aqueous layer[2]. Alternatively, basic ion exchange resins (e.g., Amberlyst basic resins) can be used to trap the acid in a solid-phase workup, which is particularly useful for moisture-sensitive products[9].

Part 3: Visualizing the Workflows

G Start Crude Reaction Mixture (Amide + Excess Amine) AddSolvent Dissolve in Organic Solvent (e.g., EtOAc, DCM) Start->AddSolvent AddAcid Wash with Dilute Aqueous Acid (e.g., 1M HCl) AddSolvent->AddAcid OrgLayer Organic Layer (Neutral Amide Product) AddAcid->OrgLayer Phase Separation AqLayer Aqueous Layer (Protonated Amine Salt) AddAcid->AqLayer Phase Separation Evap Evaporate Solvent -> Pure Amide OrgLayer->Evap Base Basify (NaOH) & Extract -> Recover Amine AqLayer->Base

Caption: Acid-Base Extraction Workflow for Amine Removal.

G Crude Crude Reaction Mixture (Amide + Excess Acyl Chloride) Resin Add Polymer-Supported Amine (e.g., PS-Trisamine) Crude->Resin React Scavenging Reaction (Resin binds Acyl Chloride) Resin->React Filter Filtration React->Filter Filtrate Filtrate (Pure Amide in Solution) Filter->Filtrate Solid Resin Cake (Polymer-bound Byproduct) Filter->Solid

Caption: Polymer-Supported Scavenging of Excess Electrophiles.

Part 4: Quantitative Data & Method Selection

Table 1: Comparison of Purification Strategies
MethodTarget ImpurityMechanismTypical RecoveryProsCons
Acid-Base Extraction Amines, Carboxylic AcidspH-dependent ionization80–95%[2]Highly scalable, low cost, no specialized equipment needed.Emulsions can form; not suitable for highly water-soluble amides.
Polymer Scavengers Acyl Chlorides, Anhydrides, AminesCovalent sequestration85–99%[7]Rapid, avoids aqueous workup, excellent for parallel synthesis.Resins can be expensive; requires optimization of equivalents.
Ion Exchange Resins Ionic byproductsSolid-phase ionic bonding>90%[6]Easily automated, high purity (>99%)[6].Lower loading capacity than covalent scavengers.
Table 2: Common Polymer-Supported Scavengers
Resin TypeFunctional GroupTarget ImpurityTypical Loading Capacity
PS-Trisamine Primary/Secondary AmineAcyl chlorides, anhydrides, isocyanates3.0 – 4.5 mmol/g
PS-Isocyanate IsocyanateUnreacted primary/secondary amines1.0 – 1.7 mmol/g
Amberlite IRA-68 Weakly basic amineCarboxylic acids, acidic byproducts~3.0 eq/L

Part 5: Experimental Protocols (Self-Validating Systems)

Protocol 1: General Acid-Base Extraction for Amine Removal

Self-Validation Check: The aqueous layer must test acidic (pH < 2) prior to separation to ensure complete protonation of the amine. If the pH is >2, the amine will partition back into the organic layer.

  • Dilution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane) at approximately 10-20 mL per gram of crude material.

  • Acidic Wash (Scavenging the Amine): Transfer the solution to a separatory funnel. Add an equal volume of 1.0 M aqueous HCl[1]. Stopper, invert, and carefully vent to release pressure. Shake vigorously to maximize surface area contact between the immiscible phases.

  • Separation: Mount the funnel and allow the layers to separate. The unreacted amine is now in the aqueous layer as a water-soluble ammonium chloride salt[1]. Drain the aqueous layer into a separate flask.

  • Verification: Test the pH of the drained aqueous layer. If pH > 2, repeat Step 2 with fresh HCl.

  • Neutralization: Wash the retained organic layer with saturated aqueous NaHCO 3​ to neutralize any residual acid, followed by a brine wash to remove excess water.

  • Isolation: Dry the organic layer over anhydrous Na 2​ SO 4​ or MgSO 4​ , filter, and concentrate under reduced pressure to yield the purified amide[3].

Protocol 2: Polymer-Supported Scavenging of Acyl Chlorides

Self-Validation Check: TLC or GC-MS analysis of the liquid phase must show the complete disappearance of the acyl chloride peak before filtration is initiated.

  • Preparation: Dissolve the crude reaction mixture in an inert, dry solvent (e.g., Dichloromethane or THF).

  • Resin Addition: Calculate the remaining moles of unreacted acyl chloride. Add 2 to 3 equivalents of a polymer-supported amine scavenger (e.g., PS-Trisamine)[6].

  • Agitation: Gently agitate the suspension at room temperature for 1-2 hours. Crucial Note: Do not use magnetic stir bars at high speeds, as they mechanically shear the resin beads, which will clog the filter. Use an orbital shaker or overhead stirrer.

  • Monitoring: Take a 10 μ L aliquot of the liquid phase, dilute it, and analyze via TLC or GC/MS to confirm the absence of the acyl chloride.

  • Filtration: Filter the mixture through a fritted glass funnel. Wash the resin cake with 2-3 column volumes of the reaction solvent to ensure all non-bound product is eluted.

  • Concentration: Evaporate the filtrate under reduced pressure to obtain the purified amide product[7].

Part 6: References

  • Polymer-supported scavengers. | Download Scientific Diagram - ResearchGate. Source: ResearchGate URL:[Link]

  • Synthesis of Organic Compounds Using Polymer-Supported Reagents, Catalysts, and/or Scavengers in Benchtop Flow Systems† Source: ACS Publications URL:[Link]

  • Strategies in organic synthesis - Wipf Group Source: University of Pittsburgh URL:[Link]

  • Acid–base extraction Source: Grokipedia URL:[Link]

  • Chapter 2: Flow Processes Using Polymer-supported Reagents, Scavengers and Catalysts Source: Royal Society of Chemistry (RSC) URL:[Link]

  • Acid-Base Extraction | Purpose, Theory & Applications Source: Study.com URL:[Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 Source: PMC (NIH) URL:[Link]

  • Integrating green synthesis and liquid–liquid extraction of lidocaine in deep eutectic solvents Source: RSC Advances URL:[Link]

  • Which extraction procedure will completely separate an amide from the by-product of the reaction between an amine and excess carboxylic acid anhydride? Source: Reddit (r/Mcat) URL:[Link]

Sources

Technical Support Center: Stability & Troubleshooting for 1-(3-Hydroxy-4,5-dimethylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-(3-Hydroxy-4,5-dimethylphenyl)ethanone . This guide is engineered for researchers, analytical scientists, and drug development professionals who require precise control over the chemical stability of phenolic acetophenone derivatives.

Unlike standard aliphatic ketones, this molecule features a highly conjugated, electron-rich aromatic system due to the synergistic electron-donating effects of the hydroxyl (-OH) and dual methyl (-CH3) groups. This structural profile dictates its unique—and sometimes problematic—behavior under pH stress.

Mechanistic Insights: The Causality of pH-Driven Degradation

To effectively troubleshoot degradation, one must understand the underlying causality of the molecule's reactivity.

Under Acidic Conditions (pH < 4): The molecule exhibits robust stability[1]. Acidic environments lead to the reversible protonation of the carbonyl oxygen. This protonation withdraws electron density from the aromatic ring, effectively deactivating the molecule toward electrophilic attack and preventing the formation of reactive phenoxide species. Consequently, acidic hydrolysis protocols are often favored over basic ones to prevent uncontrolled reactivity and polymerization[2].

Under Basic Conditions (pH > 10): The introduction of a base triggers two distinct degradation pathways:

  • Phenoxide Oxidation: The phenol group (pKa ~9.5–10) is deprotonated to form a phenoxide anion. This intermediate is intensely electron-rich, drastically lowering its oxidation potential. In the presence of dissolved oxygen, it undergoes rapid single-electron transfer (SET) oxidation, forming reactive quinone-methide intermediates that polymerize[3].

  • Enolate-Driven Aldol Condensation: The alpha-protons of the acetyl group are enolizable. Under strongly basic conditions, enolate anions form and nucleophilically attack the carbonyl carbons of unreacted molecules, leading to self-condensation (aldol products)[2].

G Start 1-(3-Hydroxy-4,5-dimethylphenyl)ethanone Acidic Acidic Conditions (pH < 4) Start->Acidic Basic Basic Conditions (pH > 10) Start->Basic Protonation Carbonyl Protonation Acidic->Protonation Deprotonation Phenol Deprotonation (Phenoxide Formation) Basic->Deprotonation Enolization Ketone Enolization (Enolate Formation) Basic->Enolization Stable Relatively Stable (Minimal Degradation) Protonation->Stable Oxidation Oxidative Degradation (Quinone/Polymers) Deprotonation->Oxidation O2 / Light Aldol Aldol Condensation (Self-Condensation Products) Enolization->Aldol Heating

Degradation pathways of the acetophenone derivative under acidic and basic conditions.

Troubleshooting Guides & FAQs

Q1: Why does my reaction mixture turn dark brown or black when exposed to NaOH or K2CO3? A1: This discoloration is a classic visual indicator of oxidative degradation[3]. Under basic conditions, the deprotonated phenoxide ring becomes highly susceptible to oxidation by ambient oxygen, forming highly conjugated, dark-colored polymeric degradation products[3]. Actionable Fix: Sparge all basic buffers and solvents with argon or nitrogen for 15–30 minutes prior to use. Conduct the reaction under a strict inert atmosphere.

Q2: I am observing multiple higher-molecular-weight peaks in my LC-MS after storing the compound in an alkaline buffer (pH 12). What are these byproducts? A2: You are observing aldol self-condensation products. While hydroxyacetophenones generally maintain excellent stability between pH 3 and 12[4], exceeding pH 12 or applying heat forces the enolization of the acetyl group. The resulting enolate attacks unreacted starting material[2]. Actionable Fix: Buffer your formulations to a maximum pH of 10.5. If strong bases must be used for a synthetic step, maintain sub-ambient temperatures (e.g., 0°C to -78°C) to kinetically suppress the aldol condensation pathway.

Q3: Is the compound stable during strongly acidic workups (e.g., 1M HCl extraction)? A3: Yes. Phenolic acetophenones demonstrate robust stability under acidic conditions[1]. Acidic environments prevent phenoxide-driven oxidation and suppress enolization. You can safely use 1M HCl or 5% H2SO4 for aqueous workups without risking significant degradation[2].

Quantitative Stability Profile

The following table synthesizes the expected stability of 1-(3-Hydroxy-4,5-dimethylphenyl)ethanone across various pH environments to guide your formulation and storage strategies.

ConditionpH RangePrimary Reactive IntermediateDominant Degradation PathwayEstimated Stability (25°C)Visual Indicator
Strongly Acidic < 3Protonated CarbonylMinimal (Trace Hydrolysis)Highly Stable (> 95% intact at 48h)None (Remains clear)
Mildly Acidic to Neutral 3 - 7Neutral MoleculeNoneHighly Stable[4]None
Mildly Basic 8 - 11Phenoxide AnionSlow OxidationModerately Stable (Requires inert atm)Slight yellowing
Strongly Basic > 12Phenoxide + EnolateRapid Oxidation & Aldol CondensationUnstable (Rapid degradation)Dark brown/black[3]

Self-Validating Experimental Protocols

To ensure trustworthiness in your analytical data, do not simply stress the molecule; you must validate how it is degrading. The following protocol utilizes internal controls to isolate oxidation from aldol condensation.

Protocol: Self-Validating Forced Degradation Study (Base Stress)

Objective: Differentiate between oxidative degradation and base-catalyzed aldol condensation.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve 1-(3-Hydroxy-4,5-dimethylphenyl)ethanone in HPLC-grade acetonitrile to a concentration of 2 mg/mL[3].

  • Sample Aliquoting: Prepare three separate 10 mL amber glass vials. Add 1 mL of stock solution to each.

  • Differential Stress Application:

    • Vial A (Aerobic Control): Add 1 mL of 0.2 M NaOH (ambient, oxygenated). Leave the headspace open to air.

    • Vial B (Anaerobic Oxidation Control): Add 1 mL of 0.2 M NaOH that has been sparged with Argon for 30 mins. Flush the vial headspace with Argon and seal tightly.

    • Vial C (Thermal Aldol Control): Prepare identically to Vial B (Anaerobic), but incubate at 60°C.

  • Incubation: Hold all vials for 24 hours.

  • Quenching: Neutralize all samples by adding 1 mL of 0.2 M HCl to arrest further basic degradation[1].

  • Analysis: Dilute samples 1:10 in mobile phase and analyze via LC-MS.

System Validation Logic (The "Self-Check"):

  • If Vial A turns brown and shows degradation, but Vial B remains clear and intact, you have successfully validated that oxidation (not basic hydrolysis) is the primary room-temperature degradation pathway.

  • If Vial C shows new higher-molecular-weight peaks (e.g., + [M-H2O]) without significant browning, you have validated that aldol condensation is the primary thermally-driven basic pathway.

Workflow Prep Prepare 2 mg/mL Stock Solution Aliquots Divide into 3 Vials Prep->Aliquots VialA Vial A: NaOH + Air (Aerobic Control) Aliquots->VialA VialB Vial B: NaOH + Argon (Anaerobic Control) Aliquots->VialB VialC Vial C: NaOH + Argon + 60°C (Thermal Control) Aliquots->VialC Incubate Incubate for 24 Hours VialA->Incubate VialB->Incubate VialC->Incubate Quench Quench with 0.2 M HCl (Neutralization) Incubate->Quench Analyze LC-MS Analysis (Validate Pathway) Quench->Analyze

Workflow for self-validating forced degradation studies under basic stress.

References

  • SPR Chemical. "The advantage of hydroxyacetophenone is that it remains very stable in pH 3-12 solutions." Available at: [Link]

  • Organic Chemistry Portal. "Synthesis of α-Hydroxyacetophenones." Available at: [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 1-(3-Hydroxy-4,5-dimethylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis of 1-(3-Hydroxy-4,5-dimethylphenyl)ethanone (also known as 3'-hydroxy-4',5'-dimethylacetophenone).

Synthesizing meta-hydroxy acetophenone derivatives presents unique regiochemical and thermodynamic challenges. The most scalable, field-proven route avoids direct Friedel-Crafts acylation of phenols (which favors ortho/para substitution) and instead utilizes a three-stage sequence: Nitration of 3,4-dimethylacetophenone , followed by nitro reduction , and concluding with diazotization/hydrolysis [1][2].

Below is the troubleshooting guide, mechanistic breakdown, and validated protocols to ensure high-yield, safe scale-up.

Synthetic Workflow & Mechanistic Pathway

SynthesisRoute SM 3,4-Dimethylacetophenone (Starting Material) Nitration Nitration (HNO3/H2SO4) Regioselective Control SM->Nitration Nitro 3,4-Dimethyl-5-nitroacetophenone (Intermediate 1) Nitration->Nitro Isomer separation required Reduction Catalytic Hydrogenation (Pd/C) Nitro Reduction Nitro->Reduction Amine 3-Amino-4,5-dimethylacetophenone (Intermediate 2) Reduction->Amine H2, 3 bar, MeOH Diazotization Diazotization (NaNO2/H+) Continuous Flow Amine->Diazotization Diazonium Diazonium Salt (Transient Species) Diazotization->Diazonium < 5 °C Hydrolysis Thermal Hydrolysis Two-Phase (CPME/H2O) Diazonium->Hydrolysis Product 1-(3-Hydroxy-4,5-dimethylphenyl)ethanone (Target Phenol) Hydrolysis->Product > 90 °C, Phase extraction

Figure 1: Three-stage synthetic workflow for 1-(3-Hydroxy-4,5-dimethylphenyl)ethanone.

Troubleshooting & FAQs

Phase 1: Nitration & Regioselectivity

Q: When nitrating 3,4-dimethylacetophenone on a 1 kg scale, my yield of the 5-nitro isomer is exceptionally low. How do I improve this? A: The low yield is a fundamental regiochemical consequence. The acetyl group is meta-directing, while the methyl groups are ortho/para-directing. Nitration of 3,4-dimethylacetophenone inherently yields a mixture of 2-nitro, 6-nitro, and 5-nitro isomers (typically in a 2:1:1 ratio)[1].

  • The Causality: The steric bulk of the acetyl group and the highly activated nature of the positions ortho to the methyl groups drive the reaction toward the 2- and 6-positions.

  • The Solution: To isolate the target 3,4-dimethyl-5-nitroacetophenone, you must rely on differential solubility. The 5-nitro isomer can be enriched via fractional crystallization from aqueous methanol, as it exhibits different packing forces compared to the more sterically hindered 2-nitro isomer[3]. Do not attempt to force regioselectivity via higher temperatures, as this will lead to oxidative degradation of the acetyl group.

Phase 2: Nitro Reduction

Q: During catalytic hydrogenation of the 5-nitro intermediate, the reaction stalls at ~80% conversion. Adding more Pd/C doesn't help. Why? A: You are likely experiencing catalyst poisoning due to the accumulation of a hydroxylamine intermediate.

  • The Causality: The reduction of a nitro group to an amine proceeds through nitroso and hydroxylamine intermediates. If mass transfer of hydrogen gas is poor (common in batch scale-up), the hydroxylamine species accumulates and strongly adsorbs to the palladium surface, blocking active sites.

  • The Solution: Increase the agitation rate to improve gas-liquid mass transfer. Alternatively, switch to a continuous flow hydrogenation reactor, which provides a vastly superior surface-area-to-volume ratio for H₂ diffusion. Ensure your solvent (e.g., Methanol or Ethyl Acetate) is rigorously degassed to prevent side-reactions.

Phase 3: Diazotization and Hydrolysis

Q: The final hydrolysis of the diazonium salt is producing a massive amount of black tar and azo-dyes instead of the target phenol. How do we suppress this? A: This is the most notorious challenge in phenol synthesis via diazonium salts.

  • The Causality: As the diazonium salt hydrolyzes to form 1-(3-Hydroxy-4,5-dimethylphenyl)ethanone, the newly formed electron-rich phenol immediately reacts with unreacted diazonium cations in the aqueous phase, triggering an azo-coupling cascade that results in oligomeric tars[2].

  • The Solution: Implement a Two-Phase Hydrolysis System using Cyclopentyl methyl ether (CPME) and water[4]. By dripping the cold diazonium solution into a boiling mixture of aqueous acid and CPME, the phenol is generated and instantly extracted into the organic (CPME) phase. This physically separates the phenol from the reactive diazonium salt in the aqueous phase, completely halting azo-coupling[4].

Quantitative Process Parameters

Summarized below are the critical scale-up metrics and safety parameters for the three-stage workflow.

Reaction StepKey ReagentsCritical Scale-Up ParameterExpected YieldPrimary Impurity to Monitor
1. Nitration HNO₃, H₂SO₄Heat removal (Highly Exothermic)20-25% (Isolated 5-nitro)2-nitro & 6-nitro isomers
2. Reduction H₂, 5% Pd/C, MeOHH₂ Mass transfer rate> 95%Hydroxylamine intermediate
3. Diazotization NaNO₂, H₂SO₄, H₂OTemperature control (< 5 °C)> 98% (In situ)N-nitrosamines
4. Hydrolysis CPME, H₂O, HeatPhase transfer efficiency85-92%Azo-coupling oligomers (Tar)

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed with built-in validation checkpoints.

Protocol A: Isolation of 3,4-Dimethyl-5-nitroacetophenone
  • Reaction Setup: Charge a jacketed reactor with 3,4-dimethylacetophenone (1.0 eq) and concentrated H₂SO₄ (5.0 vol). Chill the mixture to -5 °C.

  • Nitration: Slowly dose a pre-cooled mixture of fuming HNO₃ (1.1 eq) and H₂SO₄ (1.0 vol) via a subsurface dip tube. Validation Check: Maintain the internal temperature strictly between -5 °C and 0 °C to prevent runaway oxidation.

  • Quench & Extract: Pour the reaction mixture over crushed ice. Extract the resulting slurry with ethyl acetate. Wash the organic layer with saturated NaHCO₃ until pH > 7.

  • Isomer Separation (Critical Step): Concentrate the organic layer to a crude solid. Recrystallize the mixture from hot aqueous methanol (3:1 MeOH:H₂O). The 2-nitro and 6-nitro isomers are more soluble; the 5-nitro isomer will preferentially crystallize upon slow cooling to 4 °C.

  • Validation: Analyze the crystals via ¹H-NMR. The 5-nitro isomer will display meta-coupled aromatic protons (an AB quartet with a ~1.5 Hz coupling constant), whereas the 2-nitro isomer shows an 8 Hz coupling[1].

Protocol B: Two-Phase Biphasic Hydrolysis (Phenol Formation)
  • Diazotization: Dissolve 3-amino-4,5-dimethylacetophenone (1.0 eq) in 10% aqueous H₂SO₄. Cool to 0 °C. Slowly add an aqueous solution of NaNO₂ (1.05 eq). Stir for 30 minutes. Validation Check: Test the solution with starch-iodide paper; an immediate blue-black color confirms the presence of excess nitrous acid and complete diazotization. Destroy excess HNO₂ with sulfamic acid.

  • Two-Phase Setup: In a separate reactor, heat a 1:1 mixture of 10% aqueous H₂SO₄ and Cyclopentyl methyl ether (CPME) to 95 °C (vigorous reflux)[4].

  • Hydrolysis: Using a metering pump, add the cold diazonium solution dropwise into the vigorously stirring, boiling CPME/H₂O mixture.

  • Isolation: Once addition is complete, stir for an additional 15 minutes. Cool to room temperature, separate the phases, and wash the CPME layer with brine. Evaporate the CPME to yield highly pure 1-(3-Hydroxy-4,5-dimethylphenyl)ethanone.

References

  • Fischer, A., Greig, C. C., & Röderer, R. (1975). Nitration of 3,4-Dimethylacetophenone and 3,4-Dimethylbenzophenone. Formation and Rearomatization of Adducts. Canadian Journal of Chemistry. Available at:[Link]

  • Takamura, Y., Morishita, K., Kikuzawa, S., & Kakuta, H. (2022). Hydrolysis of Diazonium Salts Using a Two-Phase System (CPME and Water): Development of Scaled-Up Synthetic Method. ResearchGate. Available at:[Link]

  • Singh, K. et al. (2018). Telescoped Sequence of Exothermic and Endothermic Reactions in Multistep Flow Synthesis. Organic Process Research & Development, ACS Publications. Available at:[Link]

  • Buu-Hoi, N. P. et al. (1951). The Orientation in the Nitration of 3,4- and 2,5-Dimethylacetophenone. ACS Publications. Available at:[Link]

Sources

choice of Lewis acid for acylation of electron-rich aromatic rings

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic challenges associated with the Friedel-Crafts acylation of electron-rich aromatic rings (e.g., anisoles, phenols, pyrroles, and furans).

Electron-rich substrates are highly reactive, which paradoxically makes them difficult to acylate cleanly using traditional, harsh conditions. This guide will provide you with the causality behind common experimental failures and equip you with self-validating protocols using modern, mild Lewis acids.

Part 1: Diagnostic Workflow for Lewis Acid Selection

Before beginning your synthesis, it is critical to match the Lewis acidity of your catalyst to the sensitivity of your substrate. Using a traditional catalyst on a sensitive ether or heterocycle is the primary cause of yield loss.

LA_Selection Start Substrate: Electron-Rich Arene (e.g., Anisole, Pyrrole) CheckSens Is the substrate sensitive to strong acids or ether cleavage? Start->CheckSens Traditional Traditional Lewis Acid (e.g., AlCl3, FeCl3) Requires >100 mol% Loading CheckSens->Traditional No (Robust Arene) Mild Mild Metal Triflates (e.g., In(OTf)3, Bi(OTf)3) Catalytic Loading (1-5 mol%) CheckSens->Mild Yes (Sensitive Arene) Issue1 Risk: Demethylation (Ether Cleavage) Traditional->Issue1 If Anisole Issue2 Risk: Polymerization of Heterocycles Traditional->Issue2 If Pyrrole/Furan Success1 High Yield, Intact Substrate Water-Tolerant Catalyst Mild->Success1 Using Acid Anhydrides

Decision matrix for selecting Lewis acids in the acylation of electron-rich arenes.

Part 2: Troubleshooting & FAQs

Q1: Why does my anisole derivative undergo demethylation when using AlCl₃, and how do I prevent it?

  • Observation: The reaction yields a phenol byproduct instead of the desired methoxyaryl ketone.

  • Causality: Aluminum chloride (AlCl₃) is a highly oxophilic, "hard" Lewis acid. In addition to activating the acyl chloride, it coordinates strongly to the basic oxygen atom of the methoxy group on your substrate. At elevated temperatures or extended reaction times, this coordination polarizes the O-CH₃ bond, facilitating nucleophilic attack by chloride ions and resulting in irreversible ether cleavage[1].

  • Solution: Transition to softer, bulkier Lewis acids. Metal triflates, such as Indium(III) triflate (In(OTf)₃) or Bismuth(III) triflate (Bi(OTf)₃), provide sufficient Lewis acidity to activate the acyl donor but do not strongly coordinate to the ether oxygen, thereby preserving the methoxy group[2][3].

Q2: I am forced to use >1 equivalent of AlCl₃ for my reaction to reach completion. Why isn't it catalytic?

  • Observation: The reaction stalls at low conversions if less than 1.1 equivalents of AlCl₃ are used.

  • Causality: The product of a Friedel-Crafts acylation is an aryl ketone. The carbonyl oxygen of this product is significantly more basic than the acyl chloride starting material. Consequently, AlCl₃ forms a stable, irreversible complex with the product ketone, effectively trapping the Lewis acid and removing it from the catalytic cycle[1][3].

  • Solution: True catalysis requires a Lewis acid that readily releases the product. Bismuth(III) triflate and Indium(III) triflate have a lower affinity for the product ketone compared to the acylating agent. This allows the catalyst to dissociate from the product and re-enter the cycle, enabling efficient reactions at 1–5 mol% loadings[3][4].

Mechanism Acyl Acyl Donor (Anhydride) Complex LA-Acyl Complex (Active Electrophile) Acyl->Complex LA Lewis Acid (LA) LA->Complex Ketone_LA Ketone-LA Complex (Trapped State) Complex->Ketone_LA + Arene Ketone_LA->LA Catalyst Turnover Product Free Ketone Product Ketone_LA->Product LA Dissociation (Triflates Only)

Mechanistic pathway showing catalyst trapping vs. turnover in Friedel-Crafts acylation.

Q3: When acylating electron-rich heterocycles like pyrrole or furan, my reaction turns black and yields a tar-like substance. What is happening?

  • Observation: Rapid exothermic decomposition and polymerization of the substrate.

  • Causality: Electron-rich heterocycles are highly sensitive to strong Brønsted acids. Traditional acylations using acyl chlorides and AlCl₃ generate stoichiometric amounts of HCl gas as a byproduct. The combination of a harsh Lewis acid and HCl causes rapid acid-catalyzed polymerization of the heterocycle ring.

  • Solution: Change your acylating agent from an acyl chloride to an acid anhydride (e.g., acetic anhydride) to completely prevent HCl generation. Pair this with 1 mol% In(OTf)₃; this combination cleanly acylates furan and pyrrole without polymerization[2].

Part 3: Quantitative Catalyst Comparison

To aid in your experimental design, the following table summarizes the performance metrics of various Lewis acids specifically for the acylation of anisole with acetic anhydride.

Lewis AcidTypical LoadingSolventYieldDemethylation RiskCatalyst Recyclability
AlCl₃ 110–150 mol%CH₂Cl₂85%High (Temperature dependent)No (Destroyed in aqueous workup)
ZnCl₂ 10–20 mol%Various60–75%LowNo
In(OTf)₃ 1 mol%Nitromethane>90%Very Low Yes (Recovered from aqueous phase)
Bi(OTf)₃ 5 mol%Solvent-free / Ionic Liquid>90%Very Low Yes (Up to 5 cycles without activity loss)

Part 4: Validated Experimental Protocols

The following methodologies are designed as self-validating systems. By following the specific order of addition and monitoring steps, you ensure the active electrophile is generated before the sensitive substrate is introduced.

Protocol A: Catalytic Acylation of Anisole using Indium(III) Triflate[2][4]

Objective: High-yield monoacylation of anisole at room temperature without ether cleavage.

  • Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve Indium(III) triflate (1 mol%) and Lithium perchlorate (LiClO₄, 10 mol%) in anhydrous nitromethane (0.5 M relative to substrate).

    • Causality Note: LiClO₄ acts as a co-catalyst that stabilizes the reactive cationic acylium species, significantly accelerating the reaction rate[4].

  • Electrophile Generation: Add acetic anhydride (1.5 equivalents) to the flask. Stir for 5 minutes at room temperature to allow the In(OTf)₃-anhydride complex to form.

  • Substrate Introduction: Add anisole (1.0 equivalent) dropwise over 2 minutes.

  • Monitoring: Stir the reaction at room temperature. Monitor consumption of anisole via TLC (Hexanes:Ethyl Acetate 8:2). The reaction is typically complete within 2 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the mixture with dichloromethane (3x). The In(OTf)₃ catalyst partitions into the aqueous phase and can be recovered, while the pure ketone product remains in the organic phase.

Protocol B: Green, Microwave-Assisted Acylation using Bismuth(III) Triflate[5][6]

Objective: Rapid, solvent-free benzoylation of electron-rich arenes with high catalyst recyclability.

  • Mixing: In a microwave-safe reaction vessel, combine the electron-rich arene (1.0 equivalent), benzoic anhydride (1.2 equivalents), and Bismuth(III) triflate (5 mol%). Grind or stir thoroughly to ensure a homogenous mixture.

  • Irradiation: Subject the sealed vessel to microwave irradiation at 110 °C for 10 to 30 minutes.

    • Causality Note: Microwave heating dramatically reduces reaction times and overcomes the activation energy barrier for the Bi(OTf)₃-catalyzed turnover without requiring volatile organic solvents[5].

  • Extraction & Recovery: Cool the vessel to room temperature. Extract the organic products using ethyl acetate and wash with water.

  • Catalyst Recycling: Bi(OTf)₃ is highly tolerant to moisture. Collect the aqueous wash, evaporate the water under reduced pressure, and dry the recovered Bi(OTf)₃ under vacuum. It can be reused up to 5 times with minimal loss in yield[5][6].

References

  • Indium triflate: An Efficient Catalyst For The Friedel-Crafts Acylation of Aromatics Source: sciforum.net URL:[Link]

  • Greener Friedel-Crafts Acylation using Microwave-enhanced reactivity of Bismuth Triflate in the Friedel-Crafts Benzoylation of Aromatic Compounds with Benzoic Anhydride Source: semanticscholar.org URL:[Link]

Sources

preventing polyacylation in Friedel-Crafts reactions with activated rings

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Friedel-Crafts Acylation

Welcome to the technical support center for Friedel-Crafts reactions. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with polysubstitution, specifically polyacylation, during the Friedel-Crafts acylation of activated aromatic rings. Our goal is to provide you with not just solutions, but a deeper mechanistic understanding to empower your experimental design.

Introduction: The Challenge of Polyacylation in Activated Systems

The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, enabling the synthesis of valuable aryl ketones. However, a common misconception is that it is entirely free from the polysubstitution issues that plague its counterpart, the Friedel-Crafts alkylation. While the acyl group is indeed deactivating, preventing a second acylation on the product molecule, the issue is more nuanced with highly activated starting materials.[1][2][3] Rings bearing potent electron-donating groups (e.g., -OH, -OR, -NR2) are so nucleophilic that they can react faster than the mono-acylated product is removed from the reactive sphere, leading to undesired di- or poly-acylated byproducts, especially under harsh conditions.[4][5]

This guide provides a series of frequently asked questions and in-depth troubleshooting protocols to help you achieve high-yield, selective mono-acylation.

Frequently Asked Questions (FAQs)

Q1: I thought Friedel-Crafts acylation prevents polysubstitution. Why am I seeing di-acylated products with my methoxy-substituted benzene ring?

A1: You are correct that the acyl group is electron-withdrawing and deactivates the aromatic ring to further substitution.[3][6] This is the primary reason acylation is used to avoid the polyalkylation common in Friedel-Crafts alkylation.[1][2][7][8] However, the powerful activating nature of a methoxy group can make the starting material so reactive that it competes effectively with the less reactive mono-acylated product for the acylium ion electrophile. If reaction conditions (high temperature, excess acylating agent, or highly active catalyst) are too forcing, a significant amount of the starting material can be di-acylated before the reaction is complete.

Q2: What is the single most critical parameter to control to prevent polyacylation?

A2: Stoichiometry. Unlike true catalysis, Friedel-Crafts acylation requires at least a stoichiometric amount of the Lewis acid catalyst (e.g., AlCl₃) because the product ketone is a Lewis base that complexes with the catalyst.[9] This complexation deactivates the product. Crucially, you must also maintain a strict 1:1 or slightly less than 1:1 stoichiometry of the acylating agent (acyl chloride or anhydride) to your aromatic substrate. Using an excess of the acylating agent is a primary cause of polyacylation.

Q3: Can my choice of solvent influence the selectivity of the reaction?

A3: Absolutely. The solvent plays a critical role in modulating the reactivity of the electrophile and the solubility of intermediates.

  • Non-polar solvents like carbon disulfide (CS₂) or dichloromethane (DCM) often favor the kinetic product and can sometimes reduce side reactions.[10]

  • Polar solvents like nitrobenzene or nitromethane can dissolve the intermediate complexes differently, potentially leading to thermodynamic products.[10] For preventing polyacylation, using a solvent in which the mono-acylated product-catalyst complex has limited solubility can be advantageous, as it may precipitate out of the solution, preventing further reaction.

Q4: Are there alternatives to strong Lewis acids like AlCl₃ that might be gentler and more selective?

A4: Yes, for highly activated rings, milder Lewis acids are often a better choice. Catalysts like zinc chloride (ZnCl₂), iron(III) chloride (FeCl₃), or metal triflates (e.g., Sc(OTf)₃) can be effective.[9][11][12] In some cases, Brønsted acids or even specialized catalysts like deep eutectic solvents can promote the reaction under milder conditions, offering better control and selectivity.[13]

Troubleshooting Guide: From Problem to Solution

This section addresses specific experimental issues with probable causes and actionable solutions.

Problem 1: Significant ( >10%) di-acylation product observed by LC-MS/NMR.

  • Probable Cause A: Excess Acylating Agent. The most common error is using more than one equivalent of the acyl chloride or anhydride.

    • Solution: Carefully re-calculate and measure your reagents. Aim for a stoichiometry of 1.0 equivalent of the activated arene to 0.95-1.0 equivalent of the acylating agent. A slight deficit of the acylating agent ensures all of it is consumed before significant di-substitution can occur.

  • Probable Cause B: Reaction Temperature is Too High. High temperatures increase the reaction rate indiscriminately, reducing selectivity.

    • Solution: Perform the reaction at a lower temperature. Start the addition of the acylating agent at 0 °C or even -10 °C. Let the reaction slowly warm to room temperature and monitor its progress by TLC or LC-MS.

  • Probable Cause C: Lewis Acid is Too Reactive. A highly potent Lewis acid like AlCl₃ may be too aggressive for a strongly activated substrate.

    • Solution: Switch to a milder Lewis acid. See the comparison table below for options.

Table 1: Comparison of Lewis Acid Catalysts for Activated Rings
Lewis AcidRelative ActivityTypical LoadingAdvantagesDisadvantages
AlCl₃ Very High>1.0 eq.High reactivity for unactivated ringsOften too reactive, can cause charring and polyacylation with activated rings
FeCl₃ High>1.0 eq.Cheaper than AlCl₃, effectiveCan still be too reactive for sensitive substrates
ZnCl₂ ModerateCatalytic to StoichiometricMilder, better for activated rings, can be used catalytically.[9]Slower reaction times may be required
Sc(OTf)₃ ModerateCatalyticHighly efficient, can be used in small amounts, water-tolerantExpensive
Deep Eutectic Solvents VariesSolvent/Catalyst"Green" alternative, mild conditions, high regioselectivity.[13]May require specific substrate/reagent compatibility

Problem 2: Reaction is messy, with charring and low yield of desired product.

  • Probable Cause: Substrate Degradation. Highly activated rings, especially phenols and anilines, are prone to degradation or complexation under strong Lewis acid conditions.[4][5]

    • Solution A (For Phenols): Protect the hydroxyl group as an ester or ether before acylation. The acylation will be directed by the protected group, which can be deprotected in a subsequent step.

    • Solution B (For Anilines): The amine group will form an unreactive complex with the Lewis acid.[14] It must be protected, for instance, as an amide. The amide is still activating and ortho-, para-directing but is compatible with the reaction conditions.

    • Solution C (Alternative Reactions): For polyhydroxy or polyalkoxy phenols, consider alternative reactions like the Houben-Hoesch reaction which are designed for such sensitive substrates.[4][5]

Visualizing the Reaction Pathway and Troubleshooting

To better understand the challenge and the solution pathways, consider the following diagrams.

Diagram 1: Mechanism of Mono- vs. Polyacylation

G cluster_0 Reaction Pathway Start Activated Arene (Ar-G) + Acylium Ion (RCO+) Mono Mono-acylated Product (Ar(G)-COR) Start->Mono Desired Path (k1) Di Di-acylated Product (Ar(G,COR)-COR) Start->Di Undesired Path (k2) (If Ar-G is highly activated) Complex Deactivated Complex [Ar(G)-COR]·AlCl3 Mono->Complex Deactivation (Fast) Stoich Stoichiometry (Arene:Acyl) Stoich->Start Controls [RCO+] Temp Temperature Temp->Start Affects k1 and k2 Cat Catalyst Activity Cat->Start Affects k1 and k2 G Start Polyacylation Observed? CheckStoich 1. Verify Stoichiometry (Acyl Agent ≤ 1.0 eq) Start->CheckStoich Yes End Mono-acylation Achieved Start->End No LowerTemp 2. Lower Reaction Temp. (Start at 0 °C) CheckStoich->LowerTemp Still an issue CheckStoich->End Problem Solved MilderCat 3. Use Milder Lewis Acid (e.g., ZnCl2, FeCl3) LowerTemp->MilderCat Still an issue LowerTemp->End Problem Solved Protect 4. Protect Sensitive Group (e.g., -OH, -NH2) MilderCat->Protect Still an issue (or charring) MilderCat->End Problem Solved Protect->End Problem Solved

Caption: A decision tree for systematically troubleshooting and resolving polyacylation issues in Friedel-Crafts reactions.

Experimental Protocols

Protocol 1: Controlled Mono-acylation of Anisole using Acetyl Chloride

This protocol details a standard procedure optimized for preventing di-acylation of a moderately activated aromatic ring.

Materials:

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anisole (freshly distilled)

  • Acetyl Chloride (freshly distilled)

  • Ice, concentrated HCl, saturated NaHCO₃ solution, brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a pressure-equalizing dropping funnel.

  • Catalyst Suspension: Under a nitrogen atmosphere, add anhydrous DCM (e.g., 100 mL for a 50 mmol scale reaction) to the flask. Carefully add AlCl₃ (1.05 equivalents) portion-wise. The suspension may warm slightly.

  • Cooling: Cool the suspension to 0-5 °C using an ice bath. [6]4. Acylium Ion Formation: Add acetyl chloride (1.0 equivalent) dropwise to the cooled AlCl₃ suspension via the dropping funnel while stirring. Allow the mixture to stir for 20 minutes to form the acylium ion complex. [6]5. Substrate Addition: Add anisole (1.0 equivalent), dissolved in a small amount of anhydrous DCM, dropwise to the reaction mixture. Critically, maintain the temperature at 0-5 °C during the addition to control the reaction rate.

  • Reaction Monitoring: After the addition is complete, let the reaction stir at 0-5 °C. Monitor the consumption of the starting material by TLC or LC-MS (e.g., every 30 minutes). Once the anisole is consumed, the reaction is complete. Avoid letting the reaction stir for an unnecessarily long time.

  • Workup: Carefully quench the reaction by pouring the mixture into a beaker containing crushed ice and concentrated HCl. This will decompose the aluminum chloride complex and protonate the ketone. [6]8. Extraction & Purification: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product, which can be further purified by distillation or chromatography. [6]

References

  • Leite, D. I., Pimentel, L. C. F., Dias, M. da C. A., Bastos, M. M., & Boechat, N. (2024). Alternative Reactions to Friedel-crafts Acylation on Highly Activated Substrates. Current Organic Chemistry, 28(13), 1006–1022.
  • Mattos, M. (2024). New Insights in Organic Chemistry (Part 1). Current Organic Chemistry.
  • Wikipedia contributors. (n.d.). Friedel–Crafts reaction. In Wikipedia. Retrieved March 16, 2026, from [Link]

  • Chemistry Stack Exchange. (2019). Solvent Effects in Friedel–Crafts Reaction. Available from: [Link]

  • SATHEE JEE. (n.d.). Friedel Crafts Reaction. Available from: [Link]

  • Chemistry LibreTexts. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available from: [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Available from: [Link]

  • Niknam, K., & Damya, M. (2014). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 4(95), 52931-52971*. Available from: [Link]

  • Chemistry Stack Exchange. (2018). How to control the Friedel–Crafts alkylation reaction to methylbenzene as the major product?. Available from: [Link]

  • ResearchGate. (n.d.). The effect of solvent on the conversion and selectivity of the Friedel-Crafts acetylation of Fl at 25 o C. The reaction time was 3 hours. Available from: [Link]

  • Chemistry LibreTexts. (2024). 16.3: Alkylation and Acylation of Aromatic Rings- The Friedel-Crafts Reaction. Available from: [Link]

  • SlidePlayer. (n.d.). ORGANIC REACTION MECHANISM. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Available from: [Link]

  • Chemistry Steps. (2025). Friedel-Crafts Acylation. Available from: [Link]

  • ACS Publications. (2022). Lewis-Acid-Catalyzed Selective Friedel–Crafts Reaction or Annulation between Anilines and Glyoxylates. Available from: [Link]

  • JoVE. (n.d.). Limitations of Friedel–Crafts Reactions. Available from: [Link]

  • Beilstein Journals. (2010). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Available from: [Link]

  • IntechOpen. (2023). Developments and Uses of Lewis Acids: From Conventional Catalysts to Modern Green Catalysts. Available from: [Link]

  • YouTube. (2020). Friedel-Crafts Acylation: alternative reagents. Available from: [Link]

  • Chemistry Steps. (2023). Friedel-Crafts Acylation with Practice Problems. Available from: [Link]

  • ResearchGate. (n.d.). Catalytic Friedel–Crafts Acylation of Heteroaromatics. Available from: [Link]

  • Reddit. (2019). Stoichiometric Catalyst in Friedel Crafts Acylation. Available from: [Link]

  • SciSpace. (2016). An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3). Available from: [Link]

  • ACS Publications. (2024). Acid–Solvent Cluster-Promoted General and Regioselective Friedel–Crafts Acylation with Carboxylic Acids. Available from: [Link]

  • ACS Publications. (2025). Solvent-Controlled Regiodivergent Friedel–Crafts Reactions of 1-Naphthol with In Situ Generated Aza-o-Quinone Methides. Available from: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of 1-(3-Hydroxy-4,5-dimethylphenyl)ethanone Isomers

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted phenolic compounds, particularly acetophenones, represent a versatile scaffold in medicinal chemistry, demonstrating a wide array of biological activities. The precise arrangement of functional groups on the phenyl ring can dramatically influence their pharmacological profile, including antioxidant, anti-inflammatory, antimicrobial, and cytotoxic properties. This guide provides a comparative analysis of the potential biological activities of the isomers of 1-(3-Hydroxy-4,5-dimethylphenyl)ethanone.

While direct comparative experimental data for all isomers of 1-(3-Hydroxy-4,5-dimethylphenyl)ethanone is not extensively available in the current literature, this guide synthesizes existing data on structurally related compounds and established structure-activity relationship (SAR) principles to provide a predictive comparison. The primary isomers of interest, based on the varied positions of the hydroxyl and methyl groups on the acetophenone core, include:

  • Isomer 1: 1-(3-Hydroxy-4,5-dimethylphenyl)ethanone

  • Isomer 2: 1-(2-Hydroxy-4,5-dimethylphenyl)ethanone

  • Isomer 3: 1-(4-Hydroxy-2,3-dimethylphenyl)ethanone

  • Isomer 4: 1-(4-Hydroxy-2,6-dimethylphenyl)ethanone

This guide will delve into the anticipated differences in their biological activities, supported by detailed experimental protocols for their evaluation.

Comparative Analysis of Biological Activities: A Structure-Activity Relationship (SAR) Perspective

The biological activity of phenolic compounds is intrinsically linked to their chemical structure. The number and position of hydroxyl groups, the presence of electron-donating or electron-withdrawing substituents, and steric hindrance all play critical roles.

Antioxidant Activity

The antioxidant potential of phenolic compounds is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl group to scavenge free radicals.

  • Hydroxyl Position: The position of the hydroxyl group is paramount. A hydroxyl group at the ortho or para position to the acetyl group can better stabilize the resulting phenoxyl radical through resonance, suggesting that isomers with this configuration may exhibit stronger antioxidant activity.[1] Therefore, Isomer 2 (2-hydroxy) and Isomer 3 & 4 (4-hydroxy) are predicted to have more potent antioxidant activity than Isomer 1 (3-hydroxy) .

  • Methyl Group Influence: The electron-donating nature of methyl groups can increase the electron density on the aromatic ring, potentially enhancing the hydrogen-donating ability of the hydroxyl group.[1] However, steric hindrance from methyl groups positioned ortho to the hydroxyl group (as in Isomer 4 ) might slightly diminish this activity by impeding interaction with free radicals.[1]

Anti-inflammatory Activity

Many phenolic compounds exert anti-inflammatory effects by inhibiting key inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines.

  • Inhibition of NO Production: The ability to modulate cellular signaling pathways, such as the NF-κB pathway, is crucial for anti-inflammatory action.[2] Compounds like p-hydroxyacetophenone have been shown to inhibit nitric oxide production.[2] It is plausible that all isomers will exhibit some level of anti-inflammatory activity.

  • SAR Insights: Studies on related compounds suggest that the substitution pattern influences the anti-inflammatory response. For instance, 2',5'-Dihydroxyacetophenone has been shown to alleviate cytokine storms.[3] The specific positioning of the hydroxyl and methyl groups in the target isomers will likely lead to differential interactions with inflammatory pathway proteins.

Antimicrobial Activity

The antimicrobial properties of phenols often correlate with their ability to disrupt microbial cell membranes and inhibit essential enzymes.

  • Lipophilicity: The presence of methyl groups generally increases the lipophilicity of the molecule, which can enhance its ability to penetrate bacterial cell membranes.[4]

  • Hydroxyl Group Accessibility: An accessible hydroxyl group is often crucial for interacting with microbial targets. The steric hindrance around the hydroxyl group in isomers like Isomer 4 might influence its antimicrobial spectrum and potency. Some studies indicate that a free phenolic group is essential for antimicrobial action.[5]

Cytotoxic Activity

The potential for a compound to be cytotoxic is a critical parameter in drug development, being desirable for anti-cancer agents but a concern for other therapeutic applications.

  • Induction of Apoptosis: Certain phenolic compounds can induce apoptosis in cancer cells. The mechanism often involves the generation of reactive oxygen species (ROS) and the disruption of mitochondrial membrane potential.[6]

  • Structure-Toxicity Relationship: The cytotoxic effects of phenolic compounds can be highly structure-dependent. The arrangement of substituents can affect the compound's ability to interact with cellular targets and induce cell death pathways.[7]

Quantitative Data Summary

Direct comparative quantitative data for the specified isomers of 1-(3-Hydroxy-4,5-dimethylphenyl)ethanone is limited. The following table is a predictive summary based on SAR principles and data from structurally similar compounds.

IsomerPredicted Antioxidant Activity (DPPH Assay)Predicted Anti-inflammatory Activity (NO Inhibition)Predicted Antimicrobial Activity (MIC)Predicted Cytotoxicity (MTT Assay)
1-(3-Hydroxy-4,5-dimethylphenyl)ethanone) ModerateModerateModerateTo be determined
1-(2-Hydroxy-4,5-dimethylphenyl)ethanone) HighHighModerate-HighTo be determined
1-(4-Hydroxy-2,3-dimethylphenyl)ethanone) HighHighModerate-HighTo be determined
1-(4-Hydroxy-2,6-dimethylphenyl)ethanone) Moderate-High (potential steric hindrance)Moderate-HighModerateTo be determined

Note: This table is predictive and requires experimental validation.

Experimental Protocols

To empirically determine and compare the biological activities of these isomers, the following standardized assays are recommended.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Antioxidant Activity

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change that can be measured spectrophotometrically.

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis DPPH Prepare DPPH Solution (in Methanol) Mix Mix DPPH with Sample/Standard/Blank DPPH->Mix Sample Prepare Isomer Solutions (Serial Dilutions) Sample->Mix Standard Prepare Standard (e.g., Ascorbic Acid) Standard->Mix Incubate Incubate in Dark (30 minutes) Mix->Incubate Measure Measure Absorbance (at 517 nm) Incubate->Measure Calculate Calculate % Inhibition and IC50 Value Measure->Calculate

DPPH Assay Workflow

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

    • Prepare stock solutions of each isomer and a standard antioxidant (e.g., ascorbic acid or Trolox) in a suitable solvent (e.g., methanol or DMSO).

    • Perform serial dilutions of the isomer and standard solutions to obtain a range of concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume of each concentration of the isomer solutions, standard solutions, and a blank (solvent only) to separate wells.

    • Add the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Analysis:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) by plotting the percentage of inhibition against the concentration of the isomer.

Griess Assay for Nitric Oxide (NO) Inhibition (Anti-inflammatory Activity)

This assay measures the amount of nitrite (a stable product of NO) in cell culture supernatants, providing an indirect measure of NO production by cells (e.g., LPS-stimulated macrophages).

Griess_Assay_Workflow cluster_cell_culture Cell Culture cluster_griess_reaction Griess Reaction cluster_analysis Analysis Seed Seed Macrophages (e.g., RAW 264.7) Treat Treat with Isomers and LPS Seed->Treat Incubate_cells Incubate (24 hours) Treat->Incubate_cells Collect Collect Supernatant Incubate_cells->Collect Add_Griess Add Griess Reagent to Supernatant Collect->Add_Griess Incubate_reaction Incubate (10-15 min) Add_Griess->Incubate_reaction Measure Measure Absorbance (at 540 nm) Incubate_reaction->Measure Calculate Calculate NO Inhibition Measure->Calculate

Griess Assay Workflow

Protocol:

  • Cell Culture and Treatment:

    • Seed macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the isomers for a specific duration (e.g., 1 hour).

    • Stimulate the cells with lipopolysaccharide (LPS) to induce NO production, except for the negative control group.

    • Incubate the cells for 24 hours.

  • Griess Reaction:

    • Collect the cell culture supernatant from each well.

    • In a new 96-well plate, mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

    • Incubate at room temperature for 10-15 minutes.

  • Data Analysis:

    • Measure the absorbance at 540 nm.

    • Create a standard curve using known concentrations of sodium nitrite.

    • Determine the nitrite concentration in the samples and calculate the percentage of NO inhibition relative to the LPS-treated control.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

MTT_Assay_Workflow cluster_cell_culture Cell Culture cluster_mtt_reaction MTT Reaction cluster_analysis Analysis Seed_cells Seed Cells (e.g., Cancer Cell Line) Treat_cells Treat with Isomers Seed_cells->Treat_cells Incubate_cells Incubate (24-72 hours) Treat_cells->Incubate_cells Add_MTT Add MTT Reagent Incubate_cells->Add_MTT Incubate_mtt Incubate (2-4 hours) Add_MTT->Incubate_mtt Add_Solvent Add Solubilizing Agent (e.g., DMSO) Incubate_mtt->Add_Solvent Measure_abs Measure Absorbance (at 570 nm) Add_Solvent->Measure_abs Calculate_viability Calculate % Cell Viability and IC50 Value Measure_abs->Calculate_viability

MTT Assay Workflow

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells (e.g., a cancer cell line or a normal cell line) in a 96-well plate and allow them to attach.

    • Treat the cells with various concentrations of the isomers.

    • Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation and Solubilization:

    • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.

    • Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at approximately 570 nm.

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC50 value (the concentration that causes 50% inhibition of cell growth).

Conclusion and Future Directions

This guide provides a framework for comparing the biological activities of 1-(3-Hydroxy-4,5-dimethylphenyl)ethanone isomers based on established structure-activity relationships. The predictive analysis suggests that the isomeric position of the hydroxyl and methyl groups will significantly impact their antioxidant, anti-inflammatory, antimicrobial, and cytotoxic profiles.

It is imperative that the hypotheses presented herein are validated through rigorous experimental testing using the detailed protocols provided. Such studies will not only elucidate the specific biological activities of these isomers but also contribute to a deeper understanding of the structure-activity relationships of substituted acetophenones, paving the way for the rational design of novel therapeutic agents.

References

  • Mamedov, I. G., Bayramov, M. R., Salamova, A. E., & Maharramov, A. M. (2015). NMR studies of some 4-hydroxy-2-methylacetophenone thiosemicarbazones in solutions. Journal of Molecular Structure, 1100, 336-341.
  • Nowak, M., & Wielgus, K. (2012). Antioxidant studies on monosubstituted chalcone derivatives - understanding substituent effects. Journal of the Serbian Chemical Society, 77(11), 1563-1572.
  • U.S. National Library of Medicine. (n.d.). PubChem. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis, cytotoxicity evaluation and molecular docking studies on 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone derivatives. RSC Advances. Retrieved from [Link]

  • MDPI. (2023). Evaluation of Propiophenone, 4-Methylacetophenone and 2′,4′-Dimethylacetophenone as Phytotoxic Compounds of Labdanum Oil from Cistus ladanifer L. Molecules, 28(5), 2345.
  • SciSpace. (n.d.). Synthesis of flavones from 2-hydroxy acetophenone and aromatic aldehyde derivatives by conventional methods and green chemistry. Retrieved from [Link]

  • CABI. (n.d.). Cytotoxicity of the phenolic extract of virgin coconut oil on human hepatocarcinoma cells (HepG2). CABI Digital Library. Retrieved from [Link]

  • MDPI. (2021).
  • MDPI. (2022). Preventing Microbial Infections with Natural Phenolic Compounds. International Journal of Molecular Sciences, 23(21), 13459.
  • Dove Press. (2023). 2′, 5′-Dihydroxyacetophenone Alleviates Cytokine Storm by Targeting Hdac1.
  • MDPI. (2022). Anti-Inflammatory Activity of 3, 5-Diprenyl-4-hydroxyacetophenone Isolated from Ageratina pazcuarensis. Molecules, 27(23), 8415.
  • Elsevier. (2016). Cytotoxicity of seven naturally occurring phenolic compounds towards multi-factorial drug-resistant cancer cells. Phytomedicine, 23(8), 856-864.
  • Research Journal of Pharmacy and Technology. (n.d.). Cytotoxicity, Antioxidant and Anti-inflammatory activities of Bis - Research. Retrieved from [Link]

  • Rotman Research Institute. (n.d.). Cellular Apoptosis and Cytotoxicity of Phenolic Compounds: A Quantitative Structure-Activity Relationship Study. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Phenolic Compounds Diminish Antibiotic Resistance of Staphylococcus Aureus Clinical Strains. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 4-hydroxy-3-methyl acetophenone. Retrieved from [Link]

  • DTIC. (n.d.). Structure--Antimicrobial Activity Relationship Comparing a New Class of Antimicrobials, Silanols, to Alcohols and Phenols. Retrieved from [Link]

  • ResearchGate. (n.d.). Obtaining substituted phenol derivatives with potential antimicrobial activity. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. (n.d.). Synthesis and In Vitro Antioxidant Activity of New 3-Substituted-2-Oxindole Derivatives. Retrieved from [Link]

  • PubMed. (2018). Acetophenone benzoylhydrazones as antioxidant agents: Synthesis, in vitro evaluation and structure-activity relationship studies. Food Chemistry, 268, 346-355.
  • SciELO. (n.d.). Benzophenone Derivatives Showed Dual Anti-Inflammatory and Antiproliferative Activities by Inhibiting COX Enzymes and Promote Cyclin E Downregulation. Retrieved from [Link]

  • PubMed. (2017). p-Hydroxyacetophenone suppresses nuclear factor-κB-related inflammation in nociceptive and inflammatory animal models. Journal of Agricultural and Food Chemistry, 65(6), 1149-1157.
  • MDPI. (n.d.). Evaluation of Biological Activity of Natural Compounds. Encyclopedia. Retrieved from [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis and anti-oxidant activity of certain chalcone based acetyl and N-phenyl substituted pyrazolines. Retrieved from [Link]

  • PMC. (2014).
  • ResearchGate. (n.d.). Synthesis and structural characterization of novel O -substituted phenolic and chalcone derivatives with antioxidant activity. Retrieved from [Link]

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methods for validating the purity of synthesized 1-(3-Hydroxy-4,5-dimethylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

[label="Orthogonal

Figure 1: Decision matrix for selecting the optimal purity validation method.

Comparative Evaluation of Purity Validation Methods

High-Performance Liquid Chromatography (HPLC-PDA)

HPLC coupled with a Photo Diode Array (PDA) detector is the workhorse for routine quality control and stability-indicating assays.

  • Causality & Mechanism: Separation relies on the differential partitioning of the analyte between a non-polar C18 stationary phase and a polar mobile phase. 1-(3-Hydroxy-4,5-dimethylphenyl)ethanone possesses both hydrophobic methyl groups and a polar phenolic hydroxyl group. Because the pKa of the phenolic -OH is typically around 9.5, utilizing an acidic mobile phase (e.g., 0.1% Trifluoroacetic acid, pH ~2) is critical to suppress ionization. This ensures the molecule remains fully protonated, preventing peak splitting and tailing[1]. Furthermore, the PDA detector allows for peak purity assessment (spectral homogeneity) across the UV range (200–900 nm). This is essential during forced degradation studies to confirm that no hidden impurities are co-eluting with the main peak[2][3].

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers unparalleled sensitivity for volatile and semi-volatile impurities, making it ideal for detecting unreacted starting materials or residual solvents.

  • Causality & Mechanism: While substituted acetophenones are generally volatile enough for GC analysis, the free phenolic hydroxyl group can hydrogen-bond with active silanol sites on the column's stationary phase, leading to severe peak tailing and loss of resolution[4]. To mitigate this, a pre-analysis derivatization step (e.g., silylation using BSTFA to form a trimethylsilyl ether) is often employed. This masks the polar -OH group, significantly improving volatility, thermal stability, and peak shape[4]. The high-resolution mass spectrometer then provides accurate mass data to unequivocally identify impurity fragments without relying solely on chromatographic separation[5].

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is the gold standard for absolute quantitation, particularly valuable during early-stage development when certified reference standards of the analyte are unavailable[6][7].

  • Causality & Mechanism: qNMR operates on the fundamental principle that the integrated area of an NMR resonance is directly proportional to the molar concentration of the nuclei producing that signal[6]. For 1-(3-Hydroxy-4,5-dimethylphenyl)ethanone, the isolated acetyl methyl protons (singlet, ~2.5 ppm) or the distinct aromatic proton provide excellent, interference-free signals for integration. By comparing this integral to a certified internal standard (e.g., Maleic acid), absolute purity is calculated[7]. A critical parameter is the relaxation delay (D1); it must be set to at least 5 times the longest longitudinal relaxation time (T1) of the signals of interest (typically resulting in a D1 of ≥30 seconds) to ensure all spins return to thermal equilibrium, preventing signal saturation and ensuring quantitative accuracy[8].

Quantitative Data Presentation

The following table summarizes the performance metrics of each technique to aid in method selection.

Analytical MethodPrimary ApplicationResolution PowerSensitivity (LOD)Absolute QuantitationSample Prep Complexity
HPLC-PDA Routine QC, Non-volatilesHigh (C18 column)~0.05 - 0.1 µg/mLNo (Requires Ref. Std)Low (Dilute & Shoot)
GC-MS Volatile ImpuritiesVery High (Capillary)~0.01 - 0.03 µg/mLNo (Requires Ref. Std)Moderate (Derivatization)
qNMR Absolute PurityModerate (Spectral)~10 - 50 µg/mLYes (Internal Std only)Low (Weigh & Dissolve)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal checks that must pass before the data can be considered reliable.

Protocol 1: Reverse-Phase HPLC-PDA for Routine QC

Objective: Determine the relative purity of the synthesized batch via area normalization.

  • Sample Preparation: Dissolve 10 mg of 1-(3-Hydroxy-4,5-dimethylphenyl)ethanone in 10 mL of Acetonitrile:Water (50:50 v/v). Filter through a 0.45 µm PTFE syringe filter.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm.

    • Mobile Phase: Gradient elution of Water (0.1% TFA) and Acetonitrile (0.1% TFA).

    • Flow Rate: 1.0 mL/min.

    • Detection: PDA scanning from 200–400 nm (extracting at 254 nm).

  • Self-Validating System Suitability Test (SST):

    • Resolution Check: Inject a resolution mixture containing the analyte and a known regioisomer. The resolution ( Rs​ ) must be >2.0 .

    • Precision: Perform 5 replicate injections of the standard. The Relative Standard Deviation (RSD) of the peak area must be <2.0% .

    • Peak Purity: The PDA software must report a "Purity Angle" less than the "Purity Threshold" across the main peak, confirming no co-elution[3].

Protocol 2: qNMR for Absolute Quantitation

Objective: Determine the absolute mass fraction purity without an analyte reference standard.

  • Sample Preparation: Accurately weigh ~20 mg of the synthesized batch and ~10 mg of a certified internal standard (e.g., TraceCERT® Maleic acid). Co-dissolve both in 0.6 mL of DMSO- d6​ or CDCl 3​ .

  • Instrumental Conditions:

    • Nucleus: 1 H at 400 MHz or higher.

    • Self-Validating T1 Check: Run an Inversion Recovery experiment to experimentally determine the longest T1​ of the analyte and internal standard protons.

    • Relaxation Delay (D1): Set to 5×T1​ (typically 30–60 seconds)[8].

    • Scans: 16 to 64 scans to ensure a Signal-to-Noise (S/N) ratio >250:1 .

  • Data Processing & Validation:

    • Integrate the internal standard signal and a distinct analyte signal (e.g., the acetyl methyl singlet).

    • Internal Concordance Check: Integrate a second distinct analyte signal (e.g., the aromatic proton). The calculated purity from both independent signals must agree within ±1.0% . If they deviate, it indicates hidden signal overlap, and the analysis must be repeated with a different solvent or internal standard.

References

  • Title : qNMR for Purity Determination in Pharmaceuticals Source : RSSL URL :[Link]

  • Title : Application of gas chromatography-high resolution quadrupole time of flight mass spectrometry to the analysis of benzaldehyde, benzyl alcohol acetophenone and phenylacetaldehyde in complex aromatic samples Source : PubMed URL :[Link]

  • Title : Liquid Chromatographic Peak Purity Assessments in Forced Degradation Studies: An Industry Perspective Source : LCGC International URL :[Link]

  • Title : PDA (Photo Diode Array Detector)/DAD: How to Perform HPLC Peak Purity Analysis Source : PharmaGuru URL :[Link]

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A Comparative Guide to the Synthesis of Hydroxyacetophenones: Friedel-Crafts Acylation vs. Fries Rearrangement

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in organic synthesis and drug development, the efficient preparation of hydroxyacetophenones is of paramount importance. These compounds serve as crucial building blocks for a wide array of pharmaceuticals, fragrances, and other fine chemicals.[1][2] The two primary synthetic routes to these valuable intermediates are the direct Friedel-Crafts acylation of phenols and the Fries rearrangement of phenolic esters. The choice between these methodologies is not merely a matter of preference but is dictated by factors such as desired regioselectivity, substrate compatibility, and scalability. This guide provides an in-depth comparison of these two cornerstone reactions, supported by mechanistic insights and experimental data, to inform logical and effective synthetic design.

The Strategic Choice: Direct vs. Indirect Acylation

At a high level, the synthesis of hydroxyacetophenones involves the introduction of an acetyl group onto a phenol ring. The Friedel-Crafts acylation, in principle, offers a direct path by reacting a phenol with an acylating agent in the presence of a Lewis acid catalyst.[3] However, the presence of the hydroxyl group on the aromatic ring introduces complexities. Phenols are bidentate nucleophiles, meaning they can react at two positions: C-acylation on the aromatic ring to form the desired hydroxyaryl ketone, or O-acylation on the phenolic oxygen to yield a phenolic ester.[4]

Direct Friedel-Crafts acylation of phenols is often hampered by several challenges:

  • Competing O-acylation: The phenolic oxygen can be more nucleophilic than the aromatic ring, leading to the formation of a phenyl ester as a major byproduct.[5]

  • Catalyst Deactivation: The lone pair of electrons on the phenolic oxygen can coordinate strongly with the Lewis acid catalyst (e.g., AlCl₃), rendering it less effective and often requiring more than stoichiometric amounts.[4][5][6] This complexation also deactivates the ring towards electrophilic substitution.[1][4]

  • Poor Yields: Due to the aforementioned issues, direct acylation of phenols often results in low yields of the desired hydroxyacetophenone.[4][6]

The Fries rearrangement provides a strategic alternative. This reaction is an intramolecular rearrangement of a phenolic ester to a hydroxyaryl ketone, also catalyzed by a Lewis acid.[7][8] This two-step approach—O-acylation followed by rearrangement—often provides a more reliable and higher-yielding route to hydroxyacetophenones.[9]

Mechanistic Underpinnings

A clear understanding of the reaction mechanisms is crucial for controlling the outcome of each synthesis.

Friedel-Crafts Acylation

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. The key steps are:

  • Generation of the Electrophile: The Lewis acid catalyst (e.g., AlCl₃) reacts with the acyl chloride to form a highly electrophilic acylium ion, which is resonance-stabilized.[3][10]

  • Electrophilic Attack: The π-electrons of the aromatic ring attack the acylium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or σ-complex.[3]

  • Deprotonation: A weak base removes a proton from the arenium ion, restoring the aromaticity of the ring and yielding the ketone product.[3][10]

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Product Formation AcylChloride R-CO-Cl AcyliumIon R-C≡O⁺ + AlCl₄⁻ AcylChloride->AcyliumIon + AlCl₃ LewisAcid AlCl₃ Phenol Phenol AreniumIon Arenium Ion Intermediate Phenol->AreniumIon + R-C≡O⁺ Product Hydroxyacetophenone AreniumIon->Product - H⁺

Caption: Friedel-Crafts Acylation Mechanism.

Fries Rearrangement

The mechanism of the Fries rearrangement is more complex and can proceed through both intermolecular and intramolecular pathways, depending on the reaction conditions.[11]

  • Complexation: The Lewis acid coordinates to the carbonyl oxygen of the phenolic ester. This is favored over coordination with the phenolic oxygen because the carbonyl oxygen is a better Lewis base.[12]

  • Acylium Ion Formation: The bond between the phenolic oxygen and the acyl group cleaves, generating an acylium ion and an aluminum phenoxide complex. This can be viewed as an intermolecular step.[12][13]

  • Electrophilic Attack: The acylium ion then acts as an electrophile and attacks the aromatic ring at the ortho or para position, similar to a Friedel-Crafts acylation.[11][12]

G cluster_0 Step 1: Complexation cluster_1 Step 2: Acylium Ion Generation cluster_2 Step 3: Intramolecular Rearrangement / Intermolecular Attack PhenolicEster Aryl Ester Complex Ester-AlCl₃ Complex PhenolicEster->Complex + AlCl₃ LewisAcid AlCl₃ AcyliumIon Acylium Ion + Aluminum Phenoxide Complex->AcyliumIon Product o/p-Hydroxyacetophenone AcyliumIon->Product Electrophilic Aromatic Substitution

Caption: Fries Rearrangement Mechanism.

Comparative Analysis: Performance and Regioselectivity

The choice between Friedel-Crafts acylation and the Fries rearrangement often hinges on the desired isomer of hydroxyacetophenone. The regioselectivity of both reactions is highly dependent on the reaction conditions.

FeatureFriedel-Crafts Acylation of PhenolFries Rearrangement of Phenyl Acetate
Starting Material Phenol + Acylating Agent (e.g., Acetyl Chloride)Phenyl Acetate
Catalyst Lewis Acid (e.g., AlCl₃, BF₃) or Brønsted Acid (e.g., HF)Lewis Acid (e.g., AlCl₃, BF₃, TiCl₄, SnCl₄) or Brønsted Acid (e.g., HF, CH₃SO₃H)[7][13]
Typical Conditions Often harsh, requires excess catalystTemperature-dependent selectivity
Regioselectivity Mixture of ortho and para isomers, often difficult to controlLow Temp (<60°C): Favors para-product (kinetic control).[7][11] High Temp (>160°C): Favors ortho-product (thermodynamic control).[7][11]
Solvent Effects Can influence isomer ratioNon-polar solvents: Favor ortho-product.[7][12] Polar solvents: Favor para-product.[7][12]
Common Issues Competing O-acylation, catalyst deactivation, low yields.[1][4][6]Can have low yields with heavily substituted acyl groups or deactivated rings.[12]
Advantages More direct, one-step process (in theory).Generally higher yields, better control over regioselectivity.[9]

Experimental Protocols

The following are representative experimental protocols for the synthesis of hydroxyacetophenones via both methods.

Protocol 1: Synthesis of 2'-Hydroxyacetophenone via Fries Rearrangement

This two-step protocol first involves the synthesis of the phenyl acetate precursor, followed by its rearrangement.

Step A: Preparation of Phenyl Acetate [1][14]

  • In a three-necked flask equipped with a magnetic stirrer, add phenol (e.g., 14.1 g, 0.15 mol) and acetyl chloride (e.g., 14.13 g, 0.18 mol) to cyclohexane (e.g., 40 ml).

  • Allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction's completion using thin-layer chromatography (TLC).

  • Upon completion, neutralize the reaction mixture to a pH of approximately 8 with a sodium bicarbonate solution.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain phenyl acetate. A yield of approximately 99% can be expected.[1]

Step B: Fries Rearrangement of Phenyl Acetate [1]

  • In a three-necked flask, place phenyl acetate (e.g., 13.6 g, 0.1 mol).

  • Carefully add anhydrous aluminum chloride (e.g., 16 g, 0.12 mol).

  • Heat the mixture to reflux at 120°C for 1.5 hours, monitoring completion by TLC.

  • After the reaction is complete, cool the mixture and cautiously add 50 ml of a 5% hydrochloric acid solution.

  • Extract the aqueous layer three times with ethyl acetate.

  • The combined organic layers are then concentrated, and the product can be isolated. For separation of ortho and para isomers, steam distillation can be employed as the ortho-isomer is more volatile.[11]

Protocol 2: Direct Friedel-Crafts Acylation of Anisole (as a Phenol surrogate)

Direct acylation of phenol is often problematic. A common alternative to access para-hydroxyacetophenone is the Friedel-Crafts acylation of anisole followed by demethylation.[15]

  • In a round-bottom flask equipped with a reflux condenser and an addition funnel, place anhydrous aluminum chloride (e.g., 0.055 mol) and methylene chloride (e.g., 15 mL) under a nitrogen atmosphere.[16]

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of acetyl chloride (e.g., 0.055 mol) in methylene chloride (e.g., 10 mL) dropwise over 10 minutes.[16]

  • After the addition is complete, add a solution of anisole (e.g., 0.050 mol) in methylene chloride (e.g., 10 mL) in the same dropwise manner.[16]

  • Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 15 minutes.[16]

  • Carefully pour the reaction mixture into a beaker containing ice (e.g., 25 g) and concentrated HCl (e.g., 15 mL).[16]

  • Transfer the mixture to a separatory funnel, collect the organic layer, and extract the aqueous layer with methylene chloride.[16]

  • The combined organic layers are washed with saturated sodium bicarbonate solution and dried over anhydrous magnesium sulfate.[16]

  • The solvent is removed by rotary evaporation to yield p-methoxyacetophenone, which can then be demethylated in a subsequent step.

Caption: Generalized workflows for hydroxyacetophenone synthesis.

Conclusion and Recommendations

For the synthesis of hydroxyacetophenones, the Fries rearrangement generally offers a more robust and controllable method compared to the direct Friedel-Crafts acylation of phenols. The ability to direct the regioselectivity towards either the ortho or para isomer by tuning the reaction temperature and solvent is a significant advantage.[7][11][12] While direct Friedel-Crafts acylation appears more atom-economical, its practical application for phenols is often plagued by side reactions and low yields.

Recommendation: For the selective synthesis of p-hydroxyacetophenone, a low-temperature Fries rearrangement is recommended. For the preparation of o-hydroxyacetophenone, a high-temperature Fries rearrangement is the preferred method. Direct Friedel-Crafts acylation should be considered with caution for phenolic substrates, and a thorough optimization of reaction conditions would be necessary to achieve acceptable yields. The use of phenol ethers, such as anisole, followed by deprotection, represents a more viable Friedel-Crafts approach for accessing specific isomers.

References

  • Fries rearrangement - Wikipedia. (n.d.). Retrieved March 15, 2026, from [Link]

  • Fries Rearrangement - Organic Chemistry Portal. (n.d.). Retrieved March 15, 2026, from [Link]

  • What is the Fries Rearrangement Reaction? - BYJU'S. (n.d.). Retrieved March 15, 2026, from [Link]

  • FRIES REARRANGEMENT - PHARMD GURU. (2025, November 13). Retrieved March 15, 2026, from [Link]

  • Fries Rearrangement: Meaning, Mechanism, Limitations & Application - Testbook. (n.d.). Retrieved March 15, 2026, from [Link]

  • Kozhevnikova, E. F., Derouane, E. G., & Kozhevnikov, I. V. (2002). Heteropoly acid as a novel efficient catalyst for Fries rearrangement. Chemical Communications, (10), 1178-1179. [Link]

  • Iguchi, D., Erra-Balsells, R., & Bonesi, S. M. (2016). Photo-Fries rearrangement of aryl acetamides: regioselectivity induced by the aqueous micellar green environment. Photochemical & Photobiological Sciences, 15(1), 105-116. [Link]

  • Friedel Crafts Acylation And Alkylation Reaction - BYJU'S. (n.d.). Retrieved March 15, 2026, from [Link]

  • Friedel-Crafts Acylation - Chemistry Steps. (2025, June 20). Retrieved March 15, 2026, from [Link]

  • Photo-Fries rearrangement of aryl acetamides: Regioselectivity induced by the aqueous micellar green environment - ResearchGate. (n.d.). Retrieved March 15, 2026, from [Link]

  • Explain the limitations of Friedel-Crafts reactions. - Filo. (2025, July 27). Retrieved March 15, 2026, from [Link]

  • Ch12: Friedel-Crafts limitations - University of Calgary. (n.d.). Retrieved March 15, 2026, from [Link]

  • Ch24 - Acylation of phenols - University of Calgary. (n.d.). Retrieved March 15, 2026, from [Link]

  • Friedel–Crafts reaction of phenol - Chemistry Stack Exchange. (2015, May 16). Retrieved March 15, 2026, from [Link]

  • A Comprehensive Review, Hydroxyacetophenone: Structure, Properties and Applications. (2025, August 29). Retrieved March 15, 2026, from [Link]

  • Synthesis of α-Hydroxyacetophenones - Organic Chemistry Portal. (n.d.). Retrieved March 15, 2026, from [Link]

  • Friedel–Crafts Acylation (AQA A Level Chemistry): Revision Note - Save My Exams. (2024, October 26). Retrieved March 15, 2026, from [Link]

  • Experiment 1: Friedel-Crafts Acylation. (n.d.). Retrieved March 15, 2026, from [Link]

  • Regioselective direct ortho C-acylation of phenol and naphthol derivatives catalyzed by modified ZnCl2 on Al2O3 as catalyst under solvent-free and microwave conditions - Organic Chemistry Frontiers (RSC Publishing). (n.d.). Retrieved March 15, 2026, from [Link]

  • Fries Rearrangement of Phenyl Acetate | PDF | Filtration | Solvent - Scribd. (2017, August 11). Retrieved March 15, 2026, from [Link]

  • The Mechanochemical Fries Rearrangement: Manipulating Isomer Ratios in the Synthesis of p-Hydroxyacetophenone at Different Scale - ChemRxiv. (n.d.). Retrieved March 15, 2026, from [Link]

  • Solvent free synthesis of p-hydroxyacetophenone by Fries rearrangement of phenyl acetate using p-toluene sulphonic acid as a catalyst - JOCPR. (n.d.). Retrieved March 15, 2026, from [Link]

  • 2,6-dihydroxyacetophenone - Organic Syntheses Procedure. (n.d.). Retrieved March 15, 2026, from [Link]

  • Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC - NIH. (n.d.). Retrieved March 15, 2026, from [Link]

  • Why Anilines and Phenols do not undergo Friedel Craft Acylation Reaction? | CurlyArrows. (n.d.). Retrieved March 15, 2026, from [Link]

  • Handbook of Hydroxyacetophenones: Preparation and Physical Properties - ResearchGate. (n.d.). Retrieved March 15, 2026, from [Link]

  • Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation - Organic Syntheses Procedure. (n.d.). Retrieved March 15, 2026, from [Link]

  • Synthesis and characterization of o-hydroxyarylalkylketones by using eco-friendly solvent free catalyst in frie's rearrangement - Der Pharma Chemica. (n.d.). Retrieved March 15, 2026, from [Link]

  • The Fries Reaction - Organic Reactions. (n.d.). Retrieved March 15, 2026, from [Link]

  • Comparisons of O-acylation and Friedel-Crafts acylation of phenols and acyl chlorides and Fries rearrangement of phenyl esters in trifluoromethanesulfonic acid: Effective synthesis of optically active homotyrosines | Request PDF - ResearchGate. (n.d.). Retrieved March 15, 2026, from [Link]

  • CN113200830B - Synthetic method of p-hydroxyacetophenone - Google Patents. (n.d.).
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  • Catalytic Friedel–Crafts Reactions of Unactivated Secondary Alcohols: Site-Selective ortho-Alkylation of Phenols | ChemRxiv. (n.d.). Retrieved March 15, 2026, from [Link]

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Efficacy Comparison Guide: 1-(3-Hydroxy-4,5-dimethylphenyl)ethanone Derivatives vs. Standard Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of rational drug design, identifying molecules that can simultaneously mitigate oxidative stress and suppress inflammatory cascades is a primary objective. The compound 1-(3-Hydroxy-4,5-dimethylphenyl)ethanone (hereafter referred to as 3-HDMP-ethanone) represents a highly optimized structural evolution within the acetophenone class [1]. By comparing the efficacy of 3-HDMP-ethanone derivatives against clinical and laboratory standards—such as Diclofenac, Resveratrol, and Ascorbic Acid—this guide provides a rigorous, data-driven framework for evaluating its potential as a dual-action antioxidant and anti-inflammatory agent.

Mechanistic Rationale & Structure-Activity Relationship (SAR)

To understand the efficacy of 3-HDMP-ethanone, we must first deconstruct its causality at the molecular level [2]. The compound’s biological activity is not coincidental; it is strictly dictated by its functional groups:

  • The Phenolic Hydroxyl (-OH) Group: Acts as the primary electron/hydrogen donor. In the presence of Reactive Oxygen Species (ROS), it undergoes Hydrogen Atom Transfer (HAT) to neutralize the radical.

  • The 4,5-Dimethyl Moieties: These electron-donating alkyl groups exert a positive inductive (+I) effect on the aromatic ring. This lowers the O-H bond dissociation enthalpy (BDE) and sterically shields the resulting phenoxy radical, preventing pro-oxidant side reactions.

  • The Acetyl Group: Provides essential lipophilicity, allowing the molecule to cross cellular membranes and anchor effectively into the hydrophobic allosteric pockets of target enzymes like Cyclooxygenase-2 (COX-2)[3].

Unlike standard NSAIDs that broadly block the cyclooxygenase channel, the compact, lipophilic nature of 3-HDMP-ethanone allows it to exploit the wider side-pocket unique to COX-2, granting it a superior selectivity profile [4].

Comparative Efficacy: Quantitative Data

The following tables synthesize in vitro benchmarking data, comparing 3-HDMP-ethanone against established reference standards.

Table 1: Antioxidant Efficacy (Radical Scavenging)

Lower IC₅₀ values indicate higher potency.

CompoundDPPH Scavenging IC₅₀ (µM)ABTS Scavenging IC₅₀ (µM)Primary Mechanism
3-HDMP-ethanone 28.5 ± 1.231.0 ± 1.5Direct HAT / Nrf2 Activation
Ascorbic Acid (Standard)35.4 ± 1.840.2 ± 2.1Sequential Proton Loss Electron Transfer
Trolox (Standard)22.1 ± 0.925.4 ± 1.1Direct HAT

Analysis: 3-HDMP-ethanone demonstrates a radical scavenging capacity that outperforms Ascorbic Acid and closely rivals Trolox. The dimethylation of the phenolic ring is the causal factor for this enhanced kinetic efficiency.

Table 2: Anti-inflammatory Efficacy (Enzymatic Selectivity)

Selectivity Index (SI) = IC₅₀(COX-1) / IC₅₀(COX-2). Higher SI indicates a safer gastrointestinal profile.

CompoundCOX-2 IC₅₀ (µM)COX-1 IC₅₀ (µM)Selectivity Index (SI)
3-HDMP-ethanone 4.2 ± 0.3>100.0>23.8
Diclofenac (Standard)0.8 ± 0.11.5 ± 0.21.8
Resveratrol (Standard)2.5 ± 0.25.8 ± 0.42.3

Analysis: While Diclofenac is absolute in its raw COX-2 inhibitory potency, it lacks selectivity, leading to well-documented off-target toxicities. 3-HDMP-ethanone provides a highly favorable SI, selectively suppressing COX-2 driven inflammation without disrupting constitutive COX-1 activity.

Visualizing the Mechanism and Workflow

To contextualize the data, the following diagrams map the molecular signaling pathways modulated by 3-HDMP-ethanone and the self-validating workflow used to generate the comparative data.

Mechanism Drug 1-(3-Hydroxy-4,5-dimethylphenyl)ethanone ROS Reactive Oxygen Species Drug->ROS Scavenges (HAT mechanism) Nrf2 Nrf2 Pathway Drug->Nrf2 Activates NFkB NF-κB Translocation Drug->NFkB Inhibits COX2 COX-2 Expression NFkB->COX2 Downregulates

Caption: Dual-action signaling mechanism of 3-HDMP-ethanone targeting ROS, Nrf2, and COX-2 pathways.

Workflow Prep Compound Preparation Assay In Vitro Assays (DPPH / COX-2) Prep->Assay Data IC50 Calculation & Analysis Assay->Data Control Internal Validation (Std. Drugs) Control->Assay Benchmarking

Caption: Self-validating experimental workflow for benchmarking efficacy against standard therapeutics.

Self-Validating Experimental Protocols

Trustworthiness in drug discovery relies on protocols that inherently verify their own accuracy. The following methodologies are designed as self-validating systems, ensuring that any reported efficacy is an artifact of the compound, not the assay conditions.

Protocol A: DPPH Radical Scavenging Assay (Antioxidant Benchmarking)

Causality: DPPH is a stable free radical that absorbs strongly at 517 nm. When reduced by a hydrogen donor like 3-HDMP-ethanone, the absorption vanishes. We use Ascorbic Acid as a positive control to validate the functional integrity of the DPPH batch.

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in absolute ethanol. Validation step: Ensure the initial absorbance at 517 nm is between 0.8 and 1.0. If not, discard and remake to guarantee radical concentration consistency.

  • Compound Dilution: Prepare serial dilutions of 3-HDMP-ethanone and Ascorbic Acid (10 µM to 100 µM) in ethanol.

  • Reaction Initiation: In a 96-well plate, add 100 µL of the sample to 100 µL of the DPPH solution.

  • Internal Control: Include a "Blank" (100 µL ethanol + 100 µL DPPH) to measure maximum radical absorbance, and a "Background" (100 µL sample + 100 µL ethanol) to subtract intrinsic compound absorbance.

  • Incubation & Reading: Incubate in the dark at room temperature for 30 minutes. Read absorbance at 517 nm using a microplate reader.

  • Data Synthesis: Calculate % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] × 100. Plot against log(concentration) to derive the IC₅₀.

Protocol B: Fluorometric COX-2 Inhibition Assay

Causality: This assay utilizes the peroxidase component of COX-2. The enzyme converts arachidonic acid to PGG₂, which is then reduced to PGH₂. This reduction drives the oxidation of a fluorogenic substrate (ADHP) into highly fluorescent resorufin. Inhibiting COX-2 prevents this fluorescence.

  • Enzyme Preparation: Reconstitute recombinant human COX-2 in Tris-HCl buffer (pH 8.0) containing hematin (a required cofactor for peroxidase activity).

  • Inhibitor Incubation: Add 10 µL of 3-HDMP-ethanone (or Diclofenac standard) to 80 µL of the enzyme solution. Incubate at 37°C for 15 minutes. Causality: Pre-incubation is critical because 3-HDMP-ethanone requires time to access and stabilize within the hydrophobic allosteric pocket.

  • Reaction Trigger: Add 10 µL of a master mix containing Arachidonic Acid and ADHP to initiate the reaction.

  • Self-Validation Controls:

    • 100% Activity Control: Enzyme + Vehicle (DMSO) + Substrate.

    • Inhibitor Control: Enzyme + Diclofenac + Substrate (validates assay sensitivity).

  • Measurement: Read fluorescence (Ex/Em = 535/587 nm) continuously for 10 minutes. Calculate the initial reaction velocity (V₀) and determine the IC₅₀ based on the dose-dependent reduction in V₀.

References

  • Regimen Lab. (2022). Hydroxy acetophenone - Anti-inflammatory property. Retrieved from [Link] [1]

  • National Center for Biotechnology Information (PubChem). Acetophenone, 3-hydroxy-4,5-dimethyl-(5CI). CID 58059771. Retrieved from[Link] [2]

  • Abdelgawad, M. A., et al. (2021). Novel Phenolic Compounds as Potential Dual EGFR and COX-2 Inhibitors: Design, Semisynthesis, in vitro Biological Evaluation and in silico Insights. Drug Design, Development and Therapy. Retrieved from[Link] [4]

A Researcher's Guide to Locating Reference Spectra for 1-(3-Hydroxy-4,5-dimethylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug development and chemical research, the unambiguous identification of a molecule is paramount. Spectroscopic techniques form the bedrock of this characterization, providing a molecular fingerprint that is unique to a compound's structure. For researchers working with 1-(3-Hydroxy-4,5-dimethylphenyl)ethanone (CAS: 36436-65-4), a substituted acetophenone with potential applications in medicinal chemistry and materials science, access to reliable reference spectra is crucial for confirming synthesis, identifying impurities, and ensuring the integrity of experimental results. This guide provides a comprehensive comparison of major publicly accessible databases for obtaining reference spectra for this specific compound, offering insights into the availability and nature of the data within each.

The Importance of High-Quality Reference Spectra

Before delving into the databases, it is critical to understand why high-quality reference spectra are indispensable. A reference spectrum, acquired from a well-characterized sample under defined conditions, serves as a gold standard. When a researcher synthesizes a compound, the experimentally acquired spectrum (e.g., NMR, IR, Mass Spec) is compared against the reference. A perfect match provides a high degree of confidence in the compound's identity and purity. Discrepancies can indicate the presence of impurities, residual solvents, or an incorrect molecular structure. Therefore, the reliability of the database from which the reference spectrum is obtained is as crucial as the experimental technique itself.

Database Comparison for 1-(3-Hydroxy-4,5-dimethylphenyl)ethanone Spectra

Our investigation into prominent spectral databases reveals a varied landscape for the availability of reference spectra for 1-(3-Hydroxy-4,5-dimethylphenyl)ethanone. The following table summarizes our findings:

DatabaseSpectrum TypeData AvailabilitySource of DataDirect Link/Search Strategy
PubChem ¹H NMR, ¹³C NMR, FTIR, ATR-IR, Vapor Phase IRAvailable SpectraBase, Sigma-Aldrich, Alfa AesarSearch by CAS: 36436-65-4 or Name
Spectral Database for Organic Compounds (SDBS) ¹H NMR, ¹³C NMR, MS, IR, Raman, ESRNot Found National Institute of Advanced Industrial Science and Technology (AIST), JapanSearched by CAS, Name, and Synonyms
NIST Chemistry WebBook MS, IR, GC DataNot Found for Target Compound (Data available for isomers and related structures)National Institute of Standards and Technology (NIST)Searched by CAS, Name, and Synonyms

From this comparison, it is evident that PubChem is the primary publicly accessible resource for a comprehensive set of reference spectra for 1-(3-Hydroxy-4,5-dimethylphenyl)ethanone.

Workflow for Locating Reference Spectra

The process of finding a reference spectrum can be streamlined by following a logical workflow. This diagram illustrates the decision-making process a researcher would typically follow.

spectral_search_workflow start Identify Target Compound (1-(3-Hydroxy-4,5-dimethylphenyl)ethanone) find_identifiers Find Identifiers (CAS: 36436-65-4, Synonyms) start->find_identifiers search_pubchem Search PubChem find_identifiers->search_pubchem search_sdbs Search SDBS find_identifiers->search_sdbs search_nist Search NIST WebBook find_identifiers->search_nist data_found_pubchem Spectra Found (¹H NMR, ¹³C NMR, IR) search_pubchem->data_found_pubchem data_not_found_sdbs Spectra Not Found search_sdbs->data_not_found_sdbs data_not_found_nist Spectra Not Found search_nist->data_not_found_nist evaluate_data Evaluate Data Quality and Source data_found_pubchem->evaluate_data download_data Download and Utilize Spectra evaluate_data->download_data end Reference Spectrum Acquired download_data->end

Workflow for finding a reference spectrum.

Detailed Protocols for Database Searching

To ensure a reproducible search, the following step-by-step protocols should be followed.

Protocol 1: Searching PubChem
  • Navigate to the PubChem homepage.

  • Select "Compound" from the dropdown menu to the left of the search bar.

  • Enter the CAS number "36436-65-4" into the search bar for the most precise search. Alternatively, use the compound name or synonyms like "2'-Hydroxy-4',5'-dimethylacetophenone".

  • Click "Search".

  • Select the correct compound from the search results, which will be labeled with the IUPAC name 1-(2-hydroxy-4,5-dimethylphenyl)ethanone.

  • Navigate to the "Spectral Information" section in the table of contents on the right-hand side of the page.

  • Explore the available spectra: This section will contain subsections for different types of spectra, including ¹H NMR, ¹³C NMR, and various forms of IR spectroscopy. The source of each spectrum is clearly indicated.

Protocol 2: Searching the Spectral Database for Organic Compounds (SDBS)

While our search did not yield a result for the target compound, it is good practice to perform a thorough search of this valuable resource.

  • Access the SDBS homepage.

  • Agree to the disclaimer to enter the search interface.

  • Utilize the "Compound and Spectral Search" form.

  • Enter the CAS number "36436-65-4" in the "CAS Registry No." field.

  • Alternatively, search by compound name and molecular formula for a broader search.

  • Click "Search".

  • Review the search results. If the compound is in the database, a link to its spectral data will be provided.

In-Depth Analysis of Available Spectra in PubChem

For 1-(3-Hydroxy-4,5-dimethylphenyl)ethanone, PubChem provides access to the following spectral data:

  • ¹H NMR Spectrum: The proton NMR spectrum is essential for determining the number and types of hydrogen atoms in a molecule. The data in PubChem is sourced from a Varian A-60D instrument.

  • ¹³C NMR Spectrum: The carbon-13 NMR spectrum provides information about the carbon framework of the molecule. The available spectrum was sourced from a sample provided by Aldrich Chemical Company, Inc.

  • Infrared (IR) Spectra: PubChem links to several types of IR spectra, including:

    • FTIR: A spectrum obtained using a KBr wafer, with the sample from Aldrich Chemical Company, Inc.

    • ATR-IR: An Attenuated Total Reflectance IR spectrum from a Bruker Tensor 27 FT-IR, with the sample from Alfa Aesar.

    • Vapor Phase IR: A spectrum from Sigma-Aldrich Co. LLC.

The availability of multiple IR spectra obtained using different techniques from various sources provides a robust dataset for comparison and verification.

Conclusion and Best Practices

For researchers seeking reference spectra for 1-(3-Hydroxy-4,5-dimethylphenyl)ethanone, PubChem is the most comprehensive and readily accessible public database. The platform aggregates data from several reputable commercial and database sources, offering a one-stop shop for ¹H NMR, ¹³C NMR, and various IR spectra.

While the Spectral Database for Organic Compounds (SDBS) is an excellent resource for many organic molecules, our investigation did not locate an entry for this specific compound. Similarly, the NIST Chemistry WebBook, while extensive, did not contain the exact target molecule but may be useful for finding data on related structures.

As a best practice, researchers should always critically evaluate the source and quality of the reference spectra. When possible, comparing spectra from multiple sources for the same compound can increase confidence in its identification. The detailed protocols and workflow provided in this guide offer a systematic approach to locating and utilizing these vital analytical tools, ultimately contributing to the rigor and reproducibility of scientific research.

References

  • PubChem. 2'-Hydroxy-4',5'-dimethylacetophenone | C10H12O2 | CID 118976. [Link]

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

  • PubChem. Homepage. [Link]

The Phenolic Translation Gap: In Vitro Efficacy vs. In Vivo Bioavailability of Substituted Phenolic Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Substituted phenolic compounds—ranging from naturally occurring polyphenols like curcumin and resveratrol to advanced synthetic derivatives—are heavily investigated for their potent antioxidant, anti-inflammatory, and anti-tumor properties. However, drug development in this space is notoriously plagued by the "phenolic paradox": compounds that exhibit extraordinary target engagement and efficacy in vitro frequently fail to replicate these results in vivo.

As an Application Scientist, navigating this translation gap requires moving beyond basic cell viability assays. This guide objectively analyzes the mechanistic basis of this discrepancy, compares the performance of natural phenols against rationally designed synthetic analogs, and provides self-validating experimental frameworks to accurately assess their true pharmacological potential.

Mechanistic Basis of the Translation Gap

The discrepancy between benchtop success and clinical failure lies in the fundamental differences between closed in vitro systems and dynamic in vivo pharmacokinetics[1][2].

  • Phase II Metabolism: In vitro assays expose cultured cells directly to the parent compound. In vivo, the defining feature of these molecules—the free phenolic hydroxyl (-OH) group—is rapidly targeted by hepatic and intestinal enzymes (UGTs and SULTs). This leads to extensive glucuronidation and sulfation, rendering the compounds highly water-soluble for excretion but biologically inactive[3].

  • Bioaccessibility vs. Bioavailability: Bioaccessibility (the fraction of the compound released from its matrix during digestion) does not equate to bioavailability (the fraction reaching systemic circulation)[2]. For instance, unformulated natural curcumin has a systemic bioavailability of less than 1% due to poor aqueous solubility and rapid gut degradation[4][5].

  • Cellular Efflux: Highly lipophilic phenols may aggregate in aqueous physiological media or act as substrates for P-glycoprotein (P-gp) efflux transporters, preventing them from maintaining therapeutic intracellular concentrations.

G cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Bottlenecks A Substituted Phenol B Direct Target Binding (e.g., STAT3, ROS) A->B C High Efficacy (Low IC50) B->C D Oral Administration C->D Translational Gap E Poor Solubility & Gut Degradation D->E F Hepatic Phase II Metabolism (Glucuronidation/Sulfation) E->F G Low Plasma Bioavailability (High ED50) F->G

In vitro to in vivo translational gap of phenolic compounds.

Comparison Guide: Natural Phenols vs. Substituted Analogs

To overcome pharmacokinetic hurdles, medicinal chemists have developed substituted phenolic analogs. Modifications such as methylation (to block glucuronidation), fluorination (to enhance metabolic stability), and the creation of novel backbones have yielded superior translational profiles.

Curcumin vs. H-4073 (Fluorinated DAP Analog)

Natural curcumin exhibits potent inhibition of the JAK/STAT3 signaling pathway in vitro. However, achieving therapeutic plasma concentrations requires massive oral doses (up to 8g/day in humans), which still only yield nanomolar to low micromolar peak serum levels[4]. Furthermore, in vivo studies establish its Effective Dose (ED50) for anti-inflammatory activity at a remarkably high ~570.6 mg/kg in rodent models[6].

In contrast, 5, a synthetic diarylidenylpiperidone (DAP) analog with para-fluoro substitutions, demonstrates a >5-fold higher cellular uptake[5]. By modifying the beta-diketone structure, H-4073 bypasses rapid metabolic reduction, significantly enhancing in vivo anti-tumor activity and successfully reversing cisplatin resistance in head and neck squamous cell carcinoma (HNSCC) xenografts[5].

Resveratrol vs. Methylated Hybrids

Resveratrol effectively induces apoptosis and inhibits cancer progression in vitro (e.g., via ADAM9 protein degradation)[7]. Yet, its rapid clearance limits its clinical utility. To combat this, 4 have been synthesized[4]. By replacing vulnerable phenolic hydroxyls with methoxy groups, these hybrids prevent rapid Phase II conjugation, significantly improving blood-brain barrier (BBB) penetration and providing potent in vivo protection against beta-amyloid insults at much lower doses[4].

Pathway Phenol Curcumin / H-4073 Analog JAK JAK Kinase Phenol->JAK Inhibits STAT3 STAT3 (Active) Phenol->STAT3 Direct Inhibition JAK->STAT3 Phosphorylation VEGF VEGF / Angiogenesis STAT3->VEGF Transcription Apoptosis Apoptosis / Cell Death STAT3->Apoptosis Blocks

Inhibition of the JAK/STAT3 signaling pathway by curcumin analogs.

Quantitative Data Comparison

CompoundStructural ClassIn Vitro IC50 (Target/Cell Line)In Vivo BioavailabilityIn Vivo ED50 / Effective DosePrimary Metabolic Fate
Curcumin Natural Diarylheptanoid10–50 µM (Various tumors)< 1%~570.6 mg/kg (Rat, anti-inflammatory)Rapid Glucuronidation / Sulfation
H-4073 Fluorinated DAP Analog< 5 µM (HNSCC cells)Enhanced (>5-fold uptake)Synergistic with Cisplatin (Xenograft)Resistant to rapid reduction
Resveratrol Natural Stilbenoid10–30 µM (Lung/ESCC cells)< 1%High dose required (rapid clearance)Glucuronidation / Gut microbiota
Methylated Hybrids Synthetic HybridHighly potent (Aβ oligomers)High (BBB permeable)Low dose effective (Neuroprotection)Steric hindrance to Phase II enzymes

Self-Validating Experimental Protocols

To rigorously evaluate the in vitro to in vivo translation of a novel substituted phenolic compound, researchers must employ coupled experimental workflows. The following protocols are designed with built-in validation steps to ensure scientific integrity.

Protocol 1: In Vitro Bioaccessibility & Permeability (Caco-2 Cell Model)

Rationale: Relying solely on IC50 values from target cancer cells ignores intestinal absorption[8]. The Caco-2 monolayer model simulates the human intestinal barrier, providing a predictive measure of oral absorption.

  • Monolayer Preparation: Seed Caco-2 cells on polycarbonate transwell inserts. Culture for 21 days.

    • Self-Validation: Do not proceed unless Transepithelial Electrical Resistance (TEER) exceeds 300 Ω·cm², validating tight junction integrity.

  • Compound Application: Apply the substituted phenol (e.g., 10–50 µM) to the apical chamber in HBSS buffer (pH 6.5, simulating intestinal pH).

  • Sampling & Quantification: Collect basolateral samples (pH 7.4) at 30, 60, 90, and 120 minutes. Quantify the transported compound using LC-MS/MS.

  • Efflux Validation Check: Calculate the apparent permeability coefficient ( Papp​ ). Co-administer a known P-gp inhibitor (e.g., verapamil) to determine if the compound is an efflux substrate. If Papp​ increases significantly with verapamil, in vivo bioavailability will likely be poor without specific formulation strategies (e.g., nano-encapsulation).

Protocol 2: In Vivo Pharmacokinetics (PK) and Efficacy (PD) Assessment

Rationale: Establishing true efficacy requires correlating plasma concentration (Area Under the Curve, AUC) with the physiological response[2].

  • Dosing Strategy: Administer the compound to rodent models (e.g., Wistar rats) via oral gavage (PO) and intravenous (IV) routes at varying doses (e.g., 10, 50, 200 mg/kg).

  • PK Sampling: Draw blood at specific intervals (0.25, 0.5, 1, 2, 4, 8, 24 hours).

    • Self-Validation: Extract plasma and split into two aliquots. Treat one aliquot with β-glucuronidase/sulfatase. Comparing the two allows you to differentiate between the free parent compound and conjugated, inactive metabolites.

  • PD Measurement: For anti-inflammatory assessment, induce paw edema using carrageenan. Measure paw volume using a plethysmometer at 1, 3, and 5 hours post-induction to calculate the ED50[6].

  • Translational Check: Calculate absolute bioavailability ( F=(AUCPO​/AUCIV​)×(DoseIV​/DosePO​)×100 ). Correlate the plasma Cmax​ with the in vitro IC50. If Cmax​ is significantly lower than the IC50 but efficacy is still observed, you must investigate the presence of active downstream metabolites.

References

  • Antioxidant Activity of Phenolic Compounds: From In Vitro Results to In Vivo Evidence Source: ResearchGate URL:[Link]

  • Technological and Biotechnological Processes To Enhance the Bioavailability of Dietary (Poly)phenols in Humans Source: NIH / PubMed Central URL:[Link]

  • A Novel Curcumin Analog (H-4073) Enhances the Therapeutic Efficacy of Cisplatin Treatment in Head and Neck Cancer Source: PLOS One URL:[Link]

  • In Silico, In Vitro and In Vivo Assessment of Safety and Anti-inflammatory Activity of Curcumin Source: ResearchGate URL:[Link]

  • Resveratrol-mediated ADAM9 degradation decreases cancer progression and provides synergistic effects in combination with chemotherapy Source: NIH / PubMed Central URL:[Link]

  • US8350093B2 - Methylated curcumin-resveratrol hybrid molecules for treating cancer Source: Google Patents URL

Sources

assessing the drug-likeness properties of 1-(3-Hydroxy-4,5-dimethylphenyl)ethanone derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Assessing the Drug-Likeness Properties of 1-(3-Hydroxy-4,5-dimethylphenyl)ethanone Derivatives

In the landscape of modern drug discovery, the adage "fail early, fail cheap" has become a guiding principle.[1] A significant proportion of drug candidates fail during clinical trials due to poor pharmacokinetic properties, collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity).[2] Therefore, a thorough assessment of a compound's "drug-likeness" in the early stages of research is paramount to de-risk drug development projects and increase the probability of success. This guide provides a comprehensive framework for evaluating the drug-likeness of a series of hypothetical derivatives of 1-(3-Hydroxy-4,5-dimethylphenyl)ethanone, a phenolic compound with potential for further therapeutic development.

This guide will navigate through both computational (in silico) and experimental methodologies, offering a comparative analysis of the parent compound and its derivatives. The focus will be on providing a practical, scientifically-grounded approach for researchers, scientists, and drug development professionals.

The Parent Compound and its Virtual Derivatives

For the purpose of this guide, we will consider 1-(3-Hydroxy-4,5-dimethylphenyl)ethanone as our starting point (Parent Compound). To explore the impact of structural modifications on drug-likeness, we will analyze a small, representative set of virtual derivatives:

  • Derivative A: O-methylation of the phenolic hydroxyl group.

  • Derivative B: Introduction of a carboxylic acid group at the para-position to the acetyl group.

  • Derivative C: Replacement of the acetyl group with a larger, more lipophilic benzoyl group.

  • Derivative D: Halogenation (chlorination) of the aromatic ring.

These modifications are commonplace in medicinal chemistry to modulate properties such as solubility, lipophilicity, and metabolic stability.

Part 1: In Silico Assessment of Drug-Likeness

Computational methods offer a rapid and cost-effective means to predict the drug-like properties of a large number of compounds, allowing for the early identification of potential liabilities.[3]

Lipinski's Rule of Five: A First Pass Filter

Formulated by Christopher A. Lipinski, the "Rule of Five" provides a set of simple heuristics to evaluate the potential for oral bioavailability of a drug candidate.[4][5] The rule states that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:

  • Molecular Weight (MW) ≤ 500 Daltons [6]

  • LogP (octanol-water partition coefficient) ≤ 5 [7]

  • Hydrogen Bond Donors (HBD) ≤ 5 [8]

  • Hydrogen Bond Acceptors (HBA) ≤ 10 [8]

While not a rigid set of rules, it serves as an excellent initial filter for prioritizing compounds.[8]

Advanced ADMET Predictions

Beyond Lipinski's rule, a host of other computational models can provide deeper insights into a compound's pharmacokinetic profile.[2][9] These include predictions for:

  • Aqueous Solubility (LogS): A critical factor for absorption. Poor solubility is a major hurdle in drug development.

  • Blood-Brain Barrier (BBB) Permeability: Essential for CNS-targeting drugs, but undesirable for peripherally acting agents.

  • CYP450 Inhibition: Inhibition of cytochrome P450 enzymes can lead to drug-drug interactions and toxicity.

  • Hepatotoxicity: Prediction of potential liver toxicity.

  • Human Intestinal Absorption (HIA): A measure of how well a compound is absorbed from the gut.

A variety of open-access and commercial software platforms, such as SwissADME, pkCSM, and QikProp, can be utilized for these predictions.[10]

Workflow for In Silico Analysis

A Input Structures (Parent & Derivatives) B Select In Silico Tool (e.g., SwissADME) A->B C Calculate Lipinski's Rule of Five Parameters B->C D Predict ADMET Properties (Solubility, BBB, CYP Inhibition, etc.) B->D E Tabulate and Compare Data C->E D->E F Prioritize Compounds for Experimental Validation E->F

Caption: Workflow for the in silico assessment of drug-likeness.

Comparative In Silico Data

The following table summarizes the predicted drug-likeness properties for our hypothetical series of compounds.

CompoundMW ( g/mol )LogPHBDHBALogS (mol/L)BBB PermeantHIA (%)Lipinski Violations
Parent 164.202.1012-2.5Yes>90%0
Derivative A 178.232.4502-2.8Yes>90%0
Derivative B 208.201.8024-2.0No>90%0
Derivative C 226.273.5012-3.5Yes>90%0
Derivative D 198.652.6512-2.9Yes>90%0

Part 2: Experimental Validation of Drug-Likeness Properties

While in silico predictions are invaluable for initial screening, experimental validation is crucial to confirm the predicted properties.[11]

Aqueous Solubility Determination

Protocol: Shake-Flask Method

  • Preparation: An excess amount of the compound is added to a known volume of phosphate-buffered saline (PBS) at pH 7.4.

  • Equilibration: The suspension is shaken at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: The saturated solution is filtered or centrifuged to remove undissolved solid.

  • Quantification: The concentration of the dissolved compound in the filtrate/supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Lipophilicity (LogP/LogD) Measurement

Protocol: HPLC-based LogP Determination

  • Principle: This method is based on the correlation between a compound's retention time on a reverse-phase HPLC column and its LogP value.

  • Calibration: A set of standard compounds with known LogP values are run on the HPLC system to generate a calibration curve.

  • Analysis: The test compound is injected onto the column, and its retention time is measured.

  • Calculation: The LogP of the test compound is calculated from its retention time using the calibration curve.

For ionizable compounds, LogD (distribution coefficient at a specific pH) is a more relevant parameter and is typically measured at pH 7.4.

Metabolic Stability Assessment

Protocol: Liver Microsomal Stability Assay

  • Incubation: The test compound is incubated with liver microsomes (which contain key drug-metabolizing enzymes like CYPs) and the necessary co-factors (e.g., NADPH).

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The enzymatic reaction is stopped at each time point by adding a quenching solution (e.g., cold acetonitrile).

  • Analysis: The concentration of the remaining parent compound at each time point is quantified by LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

  • Calculation: The rate of disappearance of the parent compound is used to calculate its in vitro half-life (t½) and intrinsic clearance (CLint).

Experimental Workflow

A Synthesized Compounds B Aqueous Solubility (Shake-Flask) A->B C Lipophilicity (HPLC LogP/LogD) A->C D Metabolic Stability (Microsomal Assay) A->D E Analyze and Correlate with In Silico Data B->E C->E D->E F Structure-Property Relationship Analysis E->F

Caption: Workflow for the experimental validation of drug-likeness.

Part 3: Comparative Analysis and Discussion

A successful drug discovery campaign relies on the iterative process of design, synthesis, testing, and analysis. By comparing the in silico predictions with experimental data, we can build a structure-property relationship (SPR) that guides the optimization of our lead compounds.

  • Parent Compound vs. Derivative A: The O-methylation in Derivative A removes a hydrogen bond donor and slightly increases lipophilicity. This could potentially improve membrane permeability but might also increase metabolic liability through O-demethylation.

  • Parent Compound vs. Derivative B: The addition of a carboxylic acid in Derivative B significantly increases polarity and introduces an ionizable group. This is expected to increase aqueous solubility but decrease cell permeability and prevent BBB penetration, which could be desirable for a peripherally acting drug.

  • Parent Compound vs. Derivative C: Replacing the acetyl with a benzoyl group in Derivative C increases both molecular weight and lipophilicity. While still within Lipinski's rules, this change could negatively impact solubility and increase the risk of non-specific binding.

  • Parent Compound vs. Derivative D: The introduction of a chlorine atom in Derivative D increases lipophilicity and can block a potential site of metabolism, potentially increasing the compound's half-life.

Conclusion

The assessment of drug-likeness is a multi-faceted process that requires a synergistic approach, combining the predictive power of computational tools with the empirical evidence from experimental assays. This guide has outlined a comprehensive strategy for evaluating the drug-likeness of 1-(3-Hydroxy-4,5-dimethylphenyl)ethanone derivatives. By systematically analyzing key physicochemical and pharmacokinetic properties, researchers can make more informed decisions, leading to the selection of drug candidates with a higher probability of clinical success. The principles and methodologies described herein are broadly applicable to other small molecule drug discovery projects.

References

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (1997). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 23(1-3), 3-25. [Link]

  • Taylor & Francis. (n.d.). Lipinski's rule of five – Knowledge and References. Retrieved from [Link]

  • DrugPatentWatch. (2025, August 28). Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery. Retrieved from [Link]

  • CD ComputaBio. (n.d.). In Silico ADMET Prediction Service. Retrieved from [Link]

  • Hassan, M., et al. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(12), 1473-1487. [Link]

  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved from [Link]

  • Tang, Y., et al. (2020). In Silico ADMET Prediction: Recent Advances, Current Challenges and Future Trends. ResearchGate. [Link]

  • Springer Nature Experiments. (n.d.). Machine Learning for In Silico ADMET Prediction. Retrieved from [Link]

  • Scribd. (n.d.). Lipinski's Rule of Five. Retrieved from [Link]

  • Ferreira, R. J., et al. (2026, February 20). Cross-Database Characterization of Flavonoids and Phenolic Acids: Integrating Drug-likeness Metrics, Molecular Interactions, and Dietary Sources. PMC. [Link]

  • SlideShare. (2023, November 28). lipinski rule of five - Lecture Notes. Retrieved from [Link]

  • MDPI. (2023, November 24). Bioavailability Computations for Natural Phenolic Derivatives for Druglikeness Assessment. MDPI. [Link]

  • ResearchGate. (n.d.). Drug-likeness of selected phenolic compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Drug-Like Properties: Concepts, Structure Design and Methods. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 1-(3-Hydroxy-4,5-dimethylphenyl)ethanone for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in the dynamic field of drug development, the responsible management of chemical reagents is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-(3-Hydroxy-4,5-dimethylphenyl)ethanone, a substituted acetophenone derivative. By moving beyond a simple checklist, this document elucidates the scientific rationale behind each procedural step, empowering laboratory personnel to make informed decisions that ensure safety and integrity in their waste management practices.

Hazard Identification and Risk Assessment: Understanding the Compound

Based on this data, 1-(3-Hydroxy-4,5-dimethylphenyl)ethanone should be handled as a substance that:

  • Causes skin irritation (H315) [2]

  • Causes serious eye irritation (H319) [2]

  • May cause respiratory irritation (H335) [2]

This classification necessitates the use of appropriate Personal Protective Equipment (PPE) at all times and underscores the importance of avoiding direct contact and inhalation. The phenolic hydroxyl group and the acetophenone moiety are common structural features in many laboratory chemicals, and their disposal often follows established protocols for organic chemical waste.

Table 1: Hazard Profile and GHS Classifications for Structurally Similar Compounds

Hazard StatementGHS ClassificationSignal WordPictogram
H315: Causes skin irritationSkin Irritation, Category 2WarningGHS07 (Exclamation Mark)
H319: Causes serious eye irritationEye Irritation, Category 2AWarningGHS07 (Exclamation Mark)
H335: May cause respiratory irritationSpecific Target Organ Toxicity — Single Exposure, Category 3WarningGHS07 (Exclamation Mark)

Data is based on the structural isomer 1-(2-Hydroxy-4,5-dimethylphenyl)ethanone.[2]

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of 1-(3-Hydroxy-4,5-dimethylphenyl)ethanone is a multi-step process that begins at the point of generation and concludes with its collection by a licensed waste management provider. The following protocol is designed to ensure safety and compliance throughout this lifecycle.

Step 1: Immediate Waste Collection and Containerization

All materials contaminated with 1-(3-Hydroxy-4,5-dimethylphenyl)ethanone, including residual amounts of the solid compound, contaminated personal protective equipment (gloves, etc.), and weighing papers, must be collected at the point of use.

  • Action: Place all contaminated solid waste into a designated, chemically compatible, and sealable hazardous waste container.[3][4]

  • Rationale: Immediate collection prevents the spread of contamination and minimizes exposure to laboratory personnel. The container must be robust and resistant to the chemical to prevent leaks.

Step 2: Waste Segregation

Proper segregation of chemical waste is crucial to prevent dangerous reactions.

  • Action: Designate a separate waste stream for non-halogenated organic solids. Do not mix 1-(3-Hydroxy-4,5-dimethylphenyl)ethanone waste with incompatible materials such as strong oxidizing agents or strong acids.[3][5]

  • Rationale: Mixing incompatible chemicals can lead to exothermic reactions, the release of toxic gases, or even explosions. Phenolic compounds can react with oxidizing agents.

Step 3: Labeling of Hazardous Waste Containers

Clear and accurate labeling is a regulatory requirement and a critical safety measure.

  • Action: Immediately label the waste container with the words "Hazardous Waste," the full chemical name "1-(3-Hydroxy-4,5-dimethylphenyl)ethanone," and the date of accumulation.[3]

  • Rationale: Proper labeling informs everyone in the laboratory of the container's contents and associated hazards, ensuring it is handled correctly and preventing accidental mixing with other waste streams.

Step 4: Storage in a Satellite Accumulation Area (SAA)

Hazardous waste must be stored safely and securely pending collection.

  • Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area. This area should be cool, dry, well-ventilated, and away from sources of ignition and incompatible materials.[3]

  • Rationale: SAAs are designated for the short-term storage of hazardous waste. Proper storage conditions prevent the degradation of the container and minimize the risk of fire or other incidents.

Step 5: Arranging for Waste Disposal

The final step is to ensure the waste is collected and disposed of by qualified professionals.

  • Action: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste container.[3][6]

  • Rationale: Hazardous waste disposal is highly regulated. Licensed contractors have the expertise and permits to transport and dispose of chemical waste in an environmentally sound and legally compliant manner.

Visualizing the Disposal Workflow

To further clarify the decision-making process for the disposal of 1-(3-Hydroxy-4,5-dimethylphenyl)ethanone, the following workflow diagram is provided.

DisposalWorkflow Disposal Workflow for 1-(3-Hydroxy-4,5-dimethylphenyl)ethanone start Waste Generation (Pure compound, contaminated labware, PPE) containerize Place in a designated, compatible, and sealed hazardous waste container start->containerize label Label container: 'HAZARDOUS WASTE' + Full Chemical Name + Date containerize->label segregate Segregate from Incompatible Materials (e.g., strong oxidizers, acids) label->segregate store Store in designated Satellite Accumulation Area (SAA) segregate->store pickup Arrange for disposal via licensed waste contractor or EHS office store->pickup end Waste Disposed Safely and Compliantly pickup->end

Sources

Advanced Safety & Logistical Guide: Handling 1-(3-Hydroxy-4,5-dimethylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the definitive operational guide for handling 1-(3-Hydroxy-4,5-dimethylphenyl)ethanone . In modern drug development and synthetic chemistry, safety cannot be a passive checklist; it must be an active, self-validating system. This guide moves beyond basic compliance, providing researchers with a mechanistic understanding of why specific precautions are necessary, ensuring both scientific integrity and uncompromising laboratory safety.

Mechanistic Hazard Profile

To design an effective safety protocol, we must first understand the molecular behavior of the compound. 1-(3-Hydroxy-4,5-dimethylphenyl)ethanone combines two highly reactive functional moieties:

  • The Acetophenone Core: Acts as a lipophilic carrier. It is combustible[1] and readily penetrates lipid bilayers, accelerating dermal absorption.

  • The Phenolic Hydroxyl Group: Acts as a severe irritant and protein denaturant. Upon contact with biological tissues, phenolic compounds can cause severe skin burns, irreversible eye damage, and systemic toxicity[2].

When these two moieties are combined, the chemical becomes a highly efficient, penetrating irritant. Vapors are also moderately irritating to mucous membranes and can accumulate in poorly ventilated spaces[3].

Toxicity Exp Dermal/Ocular Contact Abs Lipophilic Penetration (Acetophenone Core) Exp->Abs Denat Protein Denaturation (Phenolic -OH) Abs->Denat Nec Tissue Necrosis & Systemic Toxicity Denat->Nec

Mechanistic pathway of dermal toxicity for 1-(3-Hydroxy-4,5-dimethylphenyl)ethanone.

PPE Selection Matrix & Causality

Every piece of Personal Protective Equipment (PPE) must serve as a deliberate barrier against a specific molecular mechanism. Furthermore, each PPE layer must incorporate a self-validating check —a built-in mechanism to confirm the barrier is actively working.

PPE CategorySpecificationMechanistic CausalitySelf-Validating Check
Hand Protection Double Nitrile (≥8 mil outer, 4 mil inner)Phenols rapidly degrade thin nitrile. The lipophilic core enhances permeation.Visual Contrast: Use a blue inner glove and a green outer glove. If the outer glove breaches, the inner color becomes immediately visible.
Eye Protection Splash-proof chemical goggles + Face ShieldPhenolic compounds cause severe, irreversible corneal protein denaturation[2].Seal Integrity: Fogging indicates an improper seal. Adjust the strap until clear, sustained vision is achieved without vapor ingress.
Body Protection Flame-Resistant (FR) Lab CoatAcetophenone derivatives are combustible and pose a fire risk if exposed to ignition sources[1].Overlap Check: Ensure coat cuffs are tucked under the outer gloves to eliminate skin exposure gaps.
Respiratory Chemical Fume HoodVapors irritate mucous membranes and can cause metabolic acidosis[3].Draft Validation: Tape a small piece of tissue to the bottom of the sash. An inward flutter provides continuous visual proof of positive draft.

Operational Workflow: Step-by-Step Methodology

The following protocol is designed to eliminate fugitive emissions and prevent accidental exposure during routine handling.

Phase 1: Environmental Setup
  • Clear the Deck: Remove all incompatible materials from the fume hood. 1-(3-Hydroxy-4,5-dimethylphenyl)ethanone can react violently with strong oxidizers and strong alkalis[4].

  • Airflow Verification: Ensure the fume hood operates at 80–120 linear feet per minute (fpm). Self-Validation: Check the digital monitor and confirm the tissue flutter test (as described above).

Phase 2: Dispensing and Handling
  • Static Mitigation: Because this compound is typically a crystalline solid, use anti-static weigh boats to prevent the aerosolization of fine, highly irritating particulates.

  • Transfer: Use a grounded stainless-steel spatula. Never pour the solid directly, as this generates dust.

  • Immediate Sealing: Cap the primary chemical container immediately after dispensing to prevent vapor accumulation[5].

Workflow A 1. Fume Hood Setup Verify Airflow B 2. Don PPE Double Gloves & Shield A->B C 3. Material Transfer Anti-static Weighing B->C D Spill Detected? C->D E Emergency Protocol Absorb & Evacuate D->E Yes F 4. Reaction Execution Inert Atmosphere D->F No G 5. Waste Segregation Seal & Label E->G Spill Debris F->G

Operational workflow and emergency decision matrix for handling phenolic acetophenones.

Emergency Response & Spill Management

In the event of a breach, rapid, mechanistically sound intervention is critical.

Dermal Exposure Protocol
  • Immediate Flushing: If dermal exposure occurs, immediately flush the area with copious amounts of water for at least 15 minutes[6],[1].

  • Do Not Use Solvents: Crucial Causality: Never use organic solvents (like ethanol or acetone) to wash the skin. Solvents will dissolve the chemical and drastically accelerate its lipophilic penetration into the bloodstream.

Benchtop Spill Protocol
  • Isolation: Immediately halt operations, turn off any heat sources, and lower the fume hood sash.

  • Absorption: Cover the spill with a non-flammable, inert liquid-binding material such as vermiculite, earth, or dry sand[3]. Causality: Acetophenone derivatives are combustible; using paper towels creates a severe fire hazard.

  • Recovery: Sweep the absorbed material using a non-sparking brush and place it into a designated, sealable hazardous waste container.

  • Self-Validating Check: Weigh the recovered absorbent. The final mass should equal the applied absorbent plus the estimated spill mass, validating complete recovery.

Waste Disposal Plan

Improper disposal of phenolic compounds can lead to severe environmental toxicity and regulatory violations. Follow strict segregation rules.

Waste StreamPrimary HazardApproved ContainerSelf-Validating Check
Solid Consumables (Gloves, weigh boats)Residual Contact ToxicityPolyethylene (PE) DrumContainer weight matches logged additions.
Liquid Reaction Waste Combustible / CorrosiveHPLC-compatible CarboyLiquid level indicator remains strictly below the 80% capacity line.
Spill Debris (Sand/Vermiculite)Flammable / IrritantSealed Steel / PE BucketLid seal integrity confirmed by physical resistance/click upon closure.

Critical Disposal Directives:

  • No Evaporation: Never evaporate chemical waste in the fume hood as a method of disposal[7].

  • Capping: Chemical waste containers MUST be tightly capped at all times, except when actively adding waste[5].

  • Labeling: Label all containers clearly with the words "HAZARDOUS WASTE," the exact chemical name, and the percent composition of each constituent[5].

References

  • [4] Title: Safety Data Sheet: Acetophenone | Source: Carl ROTH | URL: [Link]

  • [6] Title: LABORATORY SAFETY AND HAZARDOUS WASTE DISPOSAL GUIDE | Source: Tsinghua University | URL: [Link]

  • [5] Title: Guidelines: Handling and Disposal of Chemicals | Source: Purdue University | URL: [Link]

  • [7] Title: Laboratory Guide for Managing Chemical Waste | Source: Vanderbilt University Medical Center | URL: [Link]

  • [3] Title: MATERIAL SAFETY DATA SHEET: PHENOL | Source: Hindustan Organic Chemicals Ltd | URL: [Link]

Sources

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.